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Foundational

Spectroscopic Blueprint: A Technical Guide to the ¹H and ¹³C NMR of 2-Methoxy-8-nitroquinoline

Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methoxy-8-nitroquinoline. In the absence of direct experimental spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Methoxy-8-nitroquinoline. In the absence of direct experimental spectra in the public domain, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of NMR spectroscopy and comparative analysis with structurally related quinoline derivatives, this guide offers a robust framework for the characterization of this compound. We will delve into the theoretical underpinnings of chemical shifts and coupling constants, present detailed predicted spectral data, and provide a standardized experimental protocol for acquiring high-quality NMR spectra.

Introduction: The Significance of 2-Methoxy-8-nitroquinoline and NMR Characterization

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities and optical properties.[1][2] 2-Methoxy-8-nitroquinoline, featuring both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the quinoline core, presents an intriguing electronic and structural profile. Understanding its precise molecular architecture is paramount for elucidating its structure-activity relationships and for quality control in synthetic processes.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution.[3][4] Through the analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, one can map the connectivity and chemical environment of each atom within a molecule.[4][5] This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-8-nitroquinoline, offering a valuable resource for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 2-Methoxy-8-nitroquinoline. These predictions are based on the known substituent effects on the quinoline ring system, by analogy with related compounds such as quinoline, 2-chloroquinoline, and other substituted nitroaromatics.[6] The presence of the electron-donating methoxy group at the C2 position is expected to shield the protons and carbons in its vicinity, while the strong electron-withdrawing nitro group at the C8 position will cause significant deshielding, particularly of the protons and carbons in the carbocyclic ring.[7]

Table 1: Predicted ¹H NMR Data for 2-Methoxy-8-nitroquinoline (in CDCl₃, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~ 6.9 - 7.1dJ₃,₄ ≈ 8.5
H-4~ 8.0 - 8.2dJ₄,₃ ≈ 8.5
H-5~ 7.6 - 7.8tJ₅,₆ ≈ J₅,₇ ≈ 7.8
H-6~ 7.4 - 7.6tJ₆,₅ ≈ J₆,₇ ≈ 7.8
H-7~ 7.9 - 8.1dJ₇,₆ ≈ 7.8
OCH₃~ 4.0 - 4.2s-

Note: The exact chemical shifts and coupling constants can be influenced by solvent and concentration.[2][8]

Table 2: Predicted ¹³C NMR Data for 2-Methoxy-8-nitroquinoline (in CDCl₃, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)
C-2~ 162 - 164
C-3~ 110 - 112
C-4~ 138 - 140
C-4a~ 145 - 147
C-5~ 125 - 127
C-6~ 128 - 130
C-7~ 122 - 124
C-8~ 148 - 150
C-8a~ 135 - 137
OCH₃~ 55 - 57

In-depth Spectral Analysis and Rationale

The predicted chemical shifts are a direct consequence of the electronic environment of each nucleus. The methoxy group at C2, being an electron-donating group, increases the electron density on the pyridine ring, causing an upfield shift (shielding) for H-3 and C-3 compared to unsubstituted quinoline. Conversely, the potent electron-withdrawing nitro group at C8 significantly decreases the electron density in the carbocyclic ring.[7] This deshielding effect is most pronounced for the protons and carbons closest to the nitro group, namely H-7, H-5, and C-8, C-7, and C-8a.

The expected coupling patterns in the ¹H NMR spectrum arise from spin-spin coupling between adjacent protons. For instance, H-3 and H-4 are expected to appear as doublets due to their vicinal coupling. The protons on the carbocyclic ring (H-5, H-6, and H-7) will likely form a more complex splitting pattern due to their mutual couplings.

Experimental Protocol for NMR Spectroscopy

To obtain high-quality experimental data for comparison with these predictions, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of 2-Methoxy-8-nitroquinoline.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6] The choice of solvent is critical as it can influence chemical shifts.[8]

  • Internal Standard: If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup

The following parameters are suggested for a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-3 seconds.

    • Spectral Width (sw): Approximately 16 ppm, centered around 6 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-1.5 seconds.

    • Spectral Width (sw): Approximately 250 ppm, centered around 125 ppm.

Visualizing the Molecular Structure and NMR Correlations

To visually represent the structure of 2-Methoxy-8-nitroquinoline and the expected NMR correlations, the following diagrams are provided.

molecular_structure cluster_quinoline 2-Methoxy-8-nitroquinoline cluster_substituents 2-Methoxy-8-nitroquinoline C2 C2 C3 C3 C2->C3 OCH3 OCH3 C2->OCH3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a NO2 NO2 C8->NO2 N1 N1 C8a->N1 N1->C2

Caption: Molecular structure of 2-Methoxy-8-nitroquinoline.

experimental_workflow start Start: 2-Methoxy-8-nitroquinoline Sample prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->prep nmr_acq NMR Data Acquisition (400 MHz Spectrometer) prep->nmr_acq h1_nmr ¹H NMR Spectrum nmr_acq->h1_nmr c13_nmr ¹³C NMR Spectrum nmr_acq->c13_nmr analysis Spectral Analysis (Chemical Shifts, Coupling Constants) h1_nmr->analysis c13_nmr->analysis structure Structure Confirmation analysis->structure

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectroscopic characterization of 2-Methoxy-8-nitroquinoline. By understanding the anticipated chemical shifts and coupling patterns, researchers can more efficiently and accurately interpret experimental data, confirm the synthesis of the target compound, and proceed with further investigations into its properties and applications. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR spectra, ensuring reproducibility and comparability of data across different laboratories.

References

  • Benchchem. Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 79(1), 109.
  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.
  • Witanowski, M., Stefaniak, L., & Webb, G. A. (1967). Nitrogen-14 nuclear magnetic resonance. Part IV. Aromatic nitrocompounds. Journal of the Chemical Society B: Physical Organic, 1065.
  • University of Calgary. Ch 13 - Aromatic H.
  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
  • Spectroscopy Tutorial: Nitro Groups.
  • Stack Exchange. (2025). Nitrobenzene HNMR splitting (simple explanation for a HS student in Gr 12).
  • Organic Chemistry Data. 5. Proton Nuclear Magnetic Resonance Spectroscopy.
  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
  • ChemicalBook. 6-METHOXY-8-NITROQUINOLINE(85-81-4) 13C NMR spectrum.
  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Reddit. (2025). Help with reducing nitro group/Interpret a NMR Spectrum.
  • Molecules. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).
  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline.
  • SciELO. A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • Semantic Scholar. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts.
  • Chemistry LibreTexts. (2023). NMR - Interpretation.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Molecules. (2018). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products.
  • Synthetic Communications. (2024). SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN.
  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.
  • Brieflands. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.

Sources

Exploratory

Comprehensive Technical Guide on 2-Methoxy-8-nitroquinoline: Exact Mass, Molecular Formula, and Applications in Drug Development

As the demand for novel therapeutics against neglected tropical diseases (NTDs) accelerates, nitroheterocyclic compounds have emerged as highly privileged scaffolds. Among these, 2-Methoxy-8-nitroquinoline (CAS: 90771-32...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel therapeutics against neglected tropical diseases (NTDs) accelerates, nitroheterocyclic compounds have emerged as highly privileged scaffolds. Among these, 2-Methoxy-8-nitroquinoline (CAS: 90771-32-7) serves as a critical synthetic intermediate and a potent pharmacophore in the development of antikinetoplastid agents targeting Leishmania and Trypanosoma brucei [1].

This whitepaper provides an in-depth technical analysis of 2-Methoxy-8-nitroquinoline, detailing its exact mass calculations, physicochemical profiling, self-validating synthetic protocols, and the mechanistic causality behind its application in drug discovery.

Physicochemical Profiling & Exact Mass Determination

In high-resolution mass spectrometry (HRMS) and synthetic validation, distinguishing 2-Methoxy-8-nitroquinoline from its regioisomers (such as 6-methoxy-8-nitroquinoline) requires precise exact mass calculations and rigorous analytical profiling.

Molecular Formula: C10​H8​N2​O3​

The elemental composition is derived from the base quinoline ring ( C9​H7​N ), where one hydrogen at position 8 is substituted by a nitro group ( −NO2​ ) and another at position 2 is substituted by a methoxy group ( −OCH3​ ).

Exact Mass Calculation (Monoisotopic)

To facilitate HRMS calibration, the exact mass is calculated using the monoisotopic masses of the most abundant isotopes:

  • Carbon (10 × 12.000000 Da): 120.000000 Da

  • Hydrogen (8 × 1.007825 Da): 8.062600 Da

  • Nitrogen (2 × 14.003074 Da): 28.006148 Da

  • Oxygen (3 × 15.994915 Da): 47.984745 Da

  • Total Exact Mass: 204.053493 Da

For positive-ion electrospray ionization (ESI+), the expected protonated molecular ion [M+H]+ will appear at m/z 205.0613 .

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Mechanistic Significance
Molecular Formula C10​H8​N2​O3​ Defines the degree of unsaturation (8), indicating a highly conjugated aromatic system.
Exact Mass 204.0535 DaCrucial for unambiguous identification via HRMS, preventing regioisomer confusion [3].
Molecular Weight 204.18 g/mol Utilized for precise stoichiometric scaling in synthetic workflows.
H-Bond Donors 0The absence of H-bond donors enhances passive diffusion across parasitic lipid bilayers.
H-Bond Acceptors 4Facilitates target binding within the active site of parasitic nitroreductases (NTRs).

Mechanistic Insights: The NTR Bioactivation Pathway

The therapeutic utility of 2-Methoxy-8-nitroquinoline derivatives stems from their ability to act as prodrugs. The causality behind selecting this specific scaffold lies in its redox potential . The electron-withdrawing nature of the 8-nitro group, counterbalanced by the electron-donating 2-methoxy group, tunes the reduction potential of the molecule to a specific window (typically between -0.45 V and -0.60 V) [1].

This precise redox tuning ensures that the compound is selectively bioactivated by Type 1 Parasitic Nitroreductases (NTRs) —enzymes present in kinetoplastid parasites but absent in mammalian cells. The successive 2-electron reductions generate highly reactive nitroso and hydroxylamine intermediates, which induce fatal oxidative stress and form adducts with parasitic DNA and proteins.

NTR_Bioactivation A 2-Methoxy-8-nitroquinoline (Prodrug Scaffold) B Parasitic Type 1 Nitroreductase (NTR) A->B Uptake & Binding C Nitroso Intermediate (Cytotoxic) B->C 2e- Reduction D Hydroxylamine Derivative (DNA/Protein Adducts) C->D 2e- Reduction E Parasite Death (Leishmania / T. brucei) D->E Oxidative Stress

Pathway detailing the selective bioactivation of the 8-nitroquinoline scaffold by parasitic NTRs.

Self-Validating Synthetic Methodologies

To synthesize 2-Methoxy-8-nitroquinoline with high purity (>98%), a Nucleophilic Aromatic Substitution ( SN​Ar ) approach is highly effective. The protocol below is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to ensure causality between each chemical manipulation and the desired outcome [2].

Experimental Protocol: SN​Ar of 2-Chloro-8-nitroquinoline

Causality of Reagent Selection:

  • Sodium Methoxide (NaOMe): Acts as a strong nucleophile.

  • Anhydrous Methanol: Water must be strictly excluded. If water is present, the hydroxide ion acts as a competing nucleophile, leading to the formation of the undesired 8-nitroquinolin-2(1H)-one (lactam) byproduct.

Step-by-Step Workflow:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add 2-chloro-8-nitroquinoline (1.0 eq) and dissolve in anhydrous methanol (0.2 M concentration).

  • Nucleophilic Addition: Slowly add a solution of sodium methoxide in methanol (1.5 to 2.0 eq) dropwise at 0 °C. The electron-deficient quinoline ring, activated by the 8-nitro group, facilitates rapid nucleophilic attack at the 2-position.

  • Reflux: Heat the reaction mixture to reflux (~65 °C) and stir for 2 to 4 hours.

  • In-Process Control (IPC) Validation: Do not proceed to workup without validation. Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is self-validated as complete when the starting material peak ( m/z 209.0) is entirely replaced by the product peak ( [M+H]+ at m/z 205.06).

  • Workup: Cool to room temperature and remove methanol under reduced pressure. Partition the crude residue between dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM.

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford pure 2-Methoxy-8-nitroquinoline.

Synthetic_Workflow Start Starting Material 2-Chloro-8-nitroquinoline Step1 Step 1: Nucleophilic Attack Add NaOMe (1.5-2.0 eq) in anhydrous MeOH Reflux (65 °C) for 2-4 hours Start->Step1 IPC In-Process Control (IPC) LC-MS Validation Confirm [M+H]+ at m/z 205.06 Step1->IPC Step2 Step 2: Workup Evaporate MeOH, Partition in DCM/H2O Dry over MgSO4 IPC->Step2 If LC-MS confirms conversion Step3 Step 3: Purification Flash Chromatography (SiO2) Hexanes/EtOAc Gradient Step2->Step3 Product Final Product 2-Methoxy-8-nitroquinoline (Expected Yield: 85-98%) Step3->Product

Self-validating synthetic workflow for 2-Methoxy-8-nitroquinoline via SNAr.

Analytical Characterization Standards

To establish complete trustworthiness in the synthesized batch, the following analytical characterization parameters must be met:

  • 1 H NMR (400 MHz, CDCl3​ ): A sharp, distinct singlet integrating to 3 protons at approximately δ 4.05 ppm confirms the successful incorporation of the methoxy group. Aromatic protons will appear between δ 7.0 and 8.5 ppm, with specific coupling constants confirming the intact quinoline core.

  • FT-IR Spectroscopy: The spectrum must exhibit strong, characteristic N-O stretching vibrations at ~1520 cm −1 (asymmetric) and ~1340 cm −1 (symmetric), alongside a C-O-C ether stretch at ~1250 cm −1 .

  • HRMS (ESI-TOF): Calculated for C10​H9​N2​O3​ [M+H]+ : 205.0613; Found: 205.0610 (within 5 ppm error).

Conclusion

2-Methoxy-8-nitroquinoline ( C10​H8​N2​O3​ , Exact Mass: 204.0535 Da) is far more than a simple building block; it is a finely tuned pharmacophore whose specific redox properties enable the targeted eradication of kinetoplastid parasites. By adhering to self-validating synthetic protocols and rigorous HRMS/NMR characterization, researchers can reliably leverage this compound to advance the frontier of neglected tropical disease therapeutics.

References

  • "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study". PubMed Central (PMC).
  • "8-Nitroquinolin-2-amine For Research". BenchChem.
  • "6-methoxy-8-nitroquinoline 85-81-4". Guidechem.
Foundational

Solvation Dynamics and Solubility Profiling of 2-Methoxy-8-nitroquinoline in Polar Organic Solvents

Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug development, understanding the precise solvation behavior of intermediate scaffolds is non-negotiable. 2-Methoxy-8-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug development, understanding the precise solvation behavior of intermediate scaffolds is non-negotiable. 2-Methoxy-8-nitroquinoline (CAS: 90771-32-7) is a highly specialized heterocyclic compound frequently utilized in the synthesis of antikinetoplastid, antileishmanial, and antitrypanosomal agents [4]. This whitepaper provides an authoritative, causality-driven guide to the thermodynamic solubility of 2-Methoxy-8-nitroquinoline in polar organic solvents, bridging the gap between theoretical physicochemical properties and empirical bench-level protocols.

Physicochemical Causality: Why Solvents Behave Differently

The solubility of a compound is not a static number; it is a dynamic equilibrium dictated by the interplay between the solute's crystalline lattice energy and the solvent's solvation energy [3].

For 2-Methoxy-8-nitroquinoline, the molecular architecture presents a unique "push-pull" electronic environment:

  • The Quinoline Core: Imparts significant lipophilicity and drives strong intermolecular π−π stacking in the solid state, which traditionally resists dissolution in highly polar protic solvents like water [2].

  • The 8-Nitro Group: Acts as a strong electron-withdrawing group (EWG). It significantly alters the dipole moment of the molecule and provides hydrogen-bond acceptor sites [3].

  • The 2-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, further polarizing the molecule and increasing the polar surface area (PSA)[6].

Because the molecule lacks strong hydrogen-bond donors (no -OH or -NH groups), its solubility is maximized in polar aprotic solvents (like DMSO and DMF). These solvents possess high dielectric constants and can stabilize the molecule's strong dipole through dipole-dipole interactions without requiring proton exchange [1].

SolvationLogic Compound 2-Methoxy-8-nitroquinoline (High Dipole, No H-Bond Donors) Protic Polar Protic Solvents (e.g., Ethanol) Compound->Protic Introduced to Aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) Compound->Aprotic Introduced to Hbond H-Bonding via Solvent Donors (Moderate Solvation) Protic->Hbond Mechanism Dipole Strong Dipole-Dipole Stabilization (Maximized Solvation) Aprotic->Dipole Mechanism Result1 Moderate Solubility (10 - 50 mg/mL) Hbond->Result1 Result2 High Solubility (> 100 mg/mL) Dipole->Result2

Logical relationship of solvation mechanisms for 2-Methoxy-8-nitroquinoline.

Quantitative Data Presentation

While exact empirical data for 2-Methoxy-8-nitroquinoline can vary based on polymorphic purity, the following table synthesizes the expected thermodynamic solubility profile extrapolated from structurally homologous substituted quinolines (e.g., 8-nitroquinoline and methoxyquinolines) [1].

SolventClassificationDielectric Constant (ε)Solvation MechanismEst. Solubility Range at 25°C
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Strong dipole-dipole, disrupts π−π stacking> 150 mg/mL
Dimethylformamide (DMF) Polar Aprotic36.7High polarity, excellent acceptor stabilization100 - 150 mg/mL
Dichloromethane (DCM) Polar Aprotic9.1Van der Waals, halogen-aromatic interactions50 - 100 mg/mL
Ethanol (EtOH) Polar Protic24.5H-bonding (solvent donor to nitro/methoxy acceptors)10 - 50 mg/mL
Water Highly Polar Protic80.1Hydrophobic repulsion of quinoline core< 1 mg/mL

Note: The use of DCM, while highly effective for solvation, is increasingly restricted in late-stage pharmaceutical development due to toxicity concerns, making DMSO and DMF the preferred vehicles for in vitro assays [2].

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating data for regulatory submissions or downstream synthesis, kinetic solubility (e.g., solvent-shift methods) is insufficient. We must employ the Thermodynamic Shake-Flask Method , aligned with FDA BCS and OECD guidelines [7].

The causality behind this protocol is strict: we must ensure the solid phase is in absolute thermodynamic equilibrium with the liquid phase, overcoming the activation energy barrier of the crystal lattice dissolution [8].

Step-by-Step Methodology

1. System Suitability & Preparation:

  • Action: Select a high-purity (>99%) batch of 2-Methoxy-8-nitroquinoline. Prepare 3 replicate glass vials for each target solvent (e.g., DMSO, DMF, Ethanol).

  • Causality: Triplicate analysis ensures statistical robustness. Glass is mandated because polar aprotic solvents like DMSO can degrade standard polystyrene or polypropylene tubes over extended incubation periods.

2. Saturation Phase:

  • Action: Add an excess of the solid compound (e.g., 200 mg) to 1.0 mL of the chosen solvent[1].

  • Causality: "Excess" is critical. If the solid completely dissolves, the solution is not saturated, and the resulting measurement will be a false low. A visible solid pellet must remain at all times[8].

3. Equilibration (The Shake-Flask Step):

  • Action: Seal the vials hermetically. Place them in a thermostatic shaker set precisely to 25.0 ± 0.1 °C. Agitate at 300 RPM for 24 to 48 hours [9].

  • Causality: Substituted quinolines often exhibit slow dissolution kinetics due to stable crystal packing [8]. Premature sampling (e.g., at 2 hours) yields kinetic, not thermodynamic, solubility.

4. Phase Separation:

  • Action: Remove vials and allow them to stand for 1 hour to let large particulates settle. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes [7]. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Causality: Any suspended micro-crystals in the supernatant will be quantified as "dissolved" by downstream detectors, artificially inflating the solubility value.

5. Quantification via HPLC-UV:

  • Action: Dilute the clear supernatant with the mobile phase (e.g., 1:100 or 1:1000) to bring the concentration within the linear dynamic range of the detector. Quantify using a validated HPLC-UV method against a multi-point calibration curve [7].

  • Self-Validation Check: Analyze the residual solid pellet via Powder X-Ray Diffraction (pXRD).

  • Causality: Solvents can induce polymorphic transformations or solvate formation during the 48-hour shaking period [8]. Confirming the solid state ensures the solubility value corresponds to the correct polymorph.

ShakeFlask Step1 1. Saturation (Add Excess Solid) Step2 2. Equilibration (25°C, 48h Shaking) Step1->Step2 Step3 3. Phase Separation (Centrifugation/PTFE) Step2->Step3 Step4 4. Quantification (HPLC-UV Analysis) Step3->Step4 SubStep Validation: pXRD on Solid Pellet Step3->SubStep Solid Phase

Standardized shake-flask workflow for thermodynamic solubility determination.

Implications for Drug Formulation and Synthesis

Understanding the solubility of 2-Methoxy-8-nitroquinoline is paramount for downstream synthetic chemistry, particularly in nucleophilic aromatic substitutions ( SN​Ar ) or pallado-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura couplings) used to build antitrypanosomal libraries [10].

If the compound is poorly solubilized in the chosen reaction matrix, the reaction will suffer from mass-transfer limitations, leading to extended reaction times and increased degradation byproducts [6]. By leveraging polar aprotic solvents like DMF or DMSO—which fully solvate the molecule by satisfying its dipole requirements—chemists can ensure homogeneous reaction conditions, thereby maximizing yield and kinetic efficiency [10].

References

  • Title: What is the solubility of quinoline in different solvents for antimalarial formulations? Source: jinjingchemical.com URL:[Link]

  • Title: The effect of the solvent nature on the quinoline derivatives physicochemical characteristics Source: researchgate.net URL:[Link]

  • Title: Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study Source: nih.gov URL: [Link]

  • Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: researchgate.net URL: [Link]

  • Title: BCS Methodology: Solubility, Permeability & Dissolution Source: fda.gov URL:[Link]

  • Title: Antitrypanosomatid pharmacomodulation at position 3 of the 8-nitroquinolin-2(1H)-one scaffold using pallado-catalyzed cross coupling reactions Source: nih.gov URL: [Link]

Exploratory

The Role of 2-Methoxy-8-nitroquinoline in Medicinal Chemistry: Synthesis, Electrochemical Profiling, and Antiparasitic Drug Design

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review Executive Summary The quinoline scaffold is a privileged heterocyclic motif in...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Literature Review

Executive Summary

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, heavily utilized in the development of antimicrobial and antiparasitic agents. Within this chemical space, 2-methoxy-8-nitroquinoline (CAS: 90771-32-7) has emerged as a critical structural analog and synthetic intermediate. Primarily utilized in the study of the 8-nitroquinolin-2(1H)-one pharmacophore, this compound provides essential negative-control data in Structure-Activity Relationship (SAR) studies targeting kinetoplastid parasites (e.g., Leishmania and Trypanosoma).

This whitepaper synthesizes current literature to provide an in-depth mechanistic guide on the electrochemical properties, bioactivation pathways, and validated synthetic protocols for 2-methoxy-8-nitroquinoline.

Structural Rationale and Physicochemical Profile

The biological utility of 8-nitroquinoline derivatives hinges on their electrochemical properties. The nitro group at the C8 position is strongly electron-withdrawing, which not only activates the quinoline ring for nucleophilic aromatic substitution (SNAr) but also serves as the primary site for enzymatic reduction[1]. The substitution at the C2 position (methoxy vs. lactam) acts as an electrochemical switch, fundamentally altering the molecule's reduction potential and, consequently, its biological activity[2].

Table 1: Physicochemical Profile of 2-Methoxy-8-nitroquinoline
PropertyValueChemical Significance
CAS Registry Number 90771-32-7Unique identifier for literature retrieval.
Molecular Formula C10H8N2O3Defines the core quinoline + methoxy + nitro composition.
Molecular Weight 204.18 g/mol Falls well within Lipinski’s Rule of 5 for oral bioavailability.
Melting Point 125 °C (Lit: 114 °C)Indicator of crystalline purity post-recrystallization.
Physical State Pale white solidFacilitates easy handling and gravimetric analysis.

Mechanistic Insights: Redox Modulation and NTR Bioactivation

The primary mechanism of action for active 8-nitroquinoline drugs (such as fexinidazole and delamanid) involves bioactivation by parasitic Type 1 Nitroreductases (NTRs) . Because kinetoplastid NTRs lack available X-ray crystallographic structures, medicinal chemists rely on electrochemical profiling to design substrates[3].

In the active pharmacophore (8-nitroquinolin-2(1H)-one), an intramolecular hydrogen bond between the lactam function and the C8-nitro group shifts the redox potential positively by +0.3 V (to -0.54 V), making it highly susceptible to NTR-mediated reduction[2].

When the lactam is O-methylated to form 2-methoxy-8-nitroquinoline , this critical hydrogen bond is disrupted. The redox potential shifts back to a highly negative state (< -0.80 V), rendering the compound biologically inactive against Leishmania infantum. This causality proves that the lactam H-bond is the thermodynamic driver for NTR bioactivation[2].

NTR_Pathway A 8-Nitroquinoline Scaffold (Prodrug) B Parasitic Type 1 Nitroreductase (NTR) A->B Enzymatic Binding C Nitroso Intermediate (Reactive) B->C 2e- Reduction D Hydroxylamine Derivative (Toxic Metabolite) C->D 2e- Reduction E DNA Damage & Parasite Death (Leishmania / T. brucei) D->E Covalent Adduct Formation

Diagram 1: Mechanism of Type 1 Nitroreductase (NTR) bioactivation of 8-nitroquinoline derivatives.

Synthetic Methodologies and Protocol Design

To synthesize 2-methoxy-8-nitroquinoline, chemists utilize two primary pathways. Both rely on the electronic activation provided by the C8-nitro group.

Protocol A: O-Alkylation of 8-nitroquinolin-2(1H)-one

This protocol exploits the ambident nucleophilic nature of the deprotonated lactam[2].

Reagents: 8-nitroquinolin-2(1H)-one (1.0 equiv), 60% Sodium Hydride (NaH) (2.0 equiv), Methyl Iodide (CH3I) (2.0 equiv), anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried reaction flask with Argon gas.

    • Causality: NaH reacts violently with atmospheric moisture to form NaOH and H2 gas. Argon ensures an inert, anhydrous environment, preventing reagent quenching.

  • Substrate Solubilization: Dissolve 100 mg (0.53 mmol) of 8-nitroquinolin-2(1H)-one in 5 mL of anhydrous DMF.

  • Base Activation: In a separate flask, suspend 42 mg (1.05 mmol) of 60% NaH in 5 mL of DMF. Slowly transfer the substrate solution into the base suspension.

    • Causality: DMF is a polar aprotic solvent that excellently solvates the sodium cation, leaving the deprotonated quinolinone intermediate as a highly reactive, "naked" nucleophile.

  • Deprotonation: Stir the mixture at room temperature for 10 minutes.

    • Causality: Provides sufficient time for the complete deprotonation of the lactam, generating the resonance-stabilized nucleophile.

  • Electrophilic Alkylation: Add 65 μL (1.05 mmol) of methyl iodide dropwise. Stir overnight at room temperature.

    • Causality: Methyl iodide is a potent electrophile for SN2 reactions. Dropwise addition controls the exothermic nature of the alkylation.

  • Isolation: Quench the reaction with water, extract with ethyl acetate, and recrystallize the crude product in cyclohexane.

    • Causality: Cyclohexane selectively crystallizes the non-polar 2-methoxy-8-nitroquinoline (Yield: 64%, pale white solid) while leaving polar impurities in the mother liquor[2].

Synthesis_Workflow Step1 Starting Material: 8-nitroquinolin-2(1H)-one Step2 Deprotonation: NaH in dry DMF (10 min, RT) Step1->Step2 Base activation Step3 Alkylation: Methyl Iodide (CH3I) addition Step2->Step3 Nucleophile formation Step4 Reaction: Stir overnight at RT Step3->Step4 SN2 attack Step5 Purification: Recrystallization in Cyclohexane Step4->Step5 Workup Step6 Product: 2-Methoxy-8-nitroquinoline Step5->Step6 Isolation (64% Yield)

Diagram 2: Step-by-step synthetic workflow for 2-Methoxy-8-nitroquinoline via O-alkylation.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

An alternative route involves the direct displacement of a halogen at the C2 position[1].

Reagents: 2-chloro-8-nitroquinoline (1.0 equiv), Sodium methoxide (NaOMe) (1.5 - 2.5 equiv), Anhydrous Methanol.

Step-by-Step Methodology:

  • Reagent Combination: Add 2-chloro-8-nitroquinoline to anhydrous methanol. Add NaOMe solution dropwise.

    • Causality: The strongly electron-withdrawing nitro group at C8 activates the quinoline ring, rendering the C2 position highly susceptible to nucleophilic attack by the methoxide ion via a Meisenheimer complex[1].

  • Reflux: Heat the mixture to reflux (~65 °C) for 1-4 hours.

    • Causality: Elevated thermal energy overcomes the activation barrier required for the SNAr intermediate formation.

  • Extraction & Purification: Cool to room temperature, remove methanol under reduced pressure, and partition between water and dichloromethane. Dry over MgSO4 and purify via silica gel chromatography[1].

Comparative Biological Evaluation

The synthesis of 2-methoxy-8-nitroquinoline was pivotal in proving that the electrochemical reduction potential of the quinoline core dictates its antiparasitic efficacy.

Table 2: Electrochemical and Biological SAR Comparison
CompoundRedox Potential (V)Antileishmanial ActivityMechanistic Note
8-Nitroquinoline -0.84 VInactiveBaseline redox potential; not reducible by parasitic NTRs.
8-Nitroquinolin-2(1H)-one -0.54 VActive (Hit)Intramolecular H-bond shifts redox potential by +0.3 V, enabling bioactivation[2].
2-Methoxy-8-nitroquinoline < -0.80 VInactiveDisruption of lactam H-bond prevents the favorable redox shift, blocking NTR reduction[2].

Conclusion

2-Methoxy-8-nitroquinoline serves as a masterclass in rational drug design and electrochemical profiling. By synthesizing this specific derivative, medicinal chemists successfully mapped the boundaries of Type 1 Nitroreductase bioactivation in kinetoplastid parasites. The validated protocols provided herein—whether via O-alkylation or SNAr—ensure high-yield, reproducible access to this critical intermediate for future SAR expansions and antiparasitic drug discovery.

References

  • Title: 2 Source: National Institutes of Health (nih.gov)

  • Title: 1 Source: BenchChem (benchchem.com)

  • Title: 3 Source: National Institutes of Health (nih.gov)

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 2-Methoxy-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold In the landscape of medicinal chemistry and drug development, the quinoline moiety s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the quinoline moiety stands as a "privileged scaffold," a recurring molecular framework with a proven affinity for a diverse range of biological targets. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2] The compound 2-Methoxy-8-nitroquinoline, a key intermediate in the synthesis of various pharmacologically active agents, is of particular interest.[3] Understanding its precise three-dimensional structure at the atomic level is paramount for rational drug design, enabling the optimization of its interactions with biological macromolecules. This technical guide provides a comprehensive exploration of the synthesis, single-crystal X-ray diffraction analysis, and detailed crystal and molecular structure of 2-Methoxy-8-nitroquinoline, offering field-proven insights for researchers in the pharmaceutical sciences.

I. Synthesis and Crystallization: From Precursors to High-Quality Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 2-Methoxy-8-nitroquinoline can be reliably achieved via a modified Skraup reaction, a classic and robust method for quinoline synthesis.

Experimental Protocol: Synthesis of 2-Methoxy-8-nitroquinoline

This protocol is adapted from a well-established procedure in Organic Syntheses.[4]

Materials:

  • 3-Nitro-4-aminoanisole

  • Arsenic oxide (powdered)

  • Glycerol (U.S.P.)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Chloroform

  • Methanol

  • Decolorizing carbon

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, prepare a homogeneous slurry of 588 g (2.45 moles) of powdered arsenic oxide, 588 g (3.5 moles) of 3-nitro-4-aminoanisole, and 1.2 kg (950 mL, 13 moles) of glycerol.[4]

  • Acid Addition: To the stirred slurry, add 315 mL (579 g, 5.9 moles) of concentrated sulfuric acid via a dropping funnel over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Dehydration: The reaction mixture is then heated under reduced pressure to between 105°C and 110°C to remove water.[4]

  • Cyclization: After dehydration, the temperature is carefully raised to 117-119°C, and an additional 438 g (236 mL) of concentrated sulfuric acid is added dropwise over 2.5-3.5 hours. The reaction is maintained at 120°C for 4 hours and then at 123°C for 3 hours.[4]

  • Work-up: The reaction mixture is cooled, diluted with water, and neutralized with concentrated ammonium hydroxide. The precipitated crude product is collected by filtration.

  • Purification and Crystallization: The crude product is purified by recrystallization from chloroform with the aid of decolorizing carbon. The purified 6-methoxy-8-nitroquinoline crystallizes as light-tan crystals upon concentration of the chloroform solution and cooling.[4] A second crop of crystals can be obtained by concentrating the filtrate.

Causality Behind Experimental Choices:

  • The Skraup reaction is a one-pot synthesis that efficiently constructs the quinoline ring system.

  • Arsenic oxide acts as an oxidizing agent to convert the initially formed dihydroquinoline to the aromatic quinoline.

  • Glycerol serves as the source of the three-carbon acrolein unit required for the cyclization.

  • The careful control of temperature during the sulfuric acid addition is crucial to prevent the reaction from becoming too vigorous.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system. Chloroform or a mixture of chloroform and methanol are good candidates for 2-Methoxy-8-nitroquinoline. The key to obtaining high-quality crystals is to allow for slow solvent evaporation, which promotes the formation of a well-ordered crystal lattice.

II. Single-Crystal X-ray Diffraction: Probing the Atomic Arrangement

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Structure

Caption: Experimental workflow for the determination of the crystal structure of 2-Methoxy-8-nitroquinoline.

Data Collection, Structure Solution, and Refinement

A suitable single crystal of 2-Methoxy-8-nitroquinoline is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with X-rays (commonly Mo Kα or Cu Kα radiation), and a detector records the positions and intensities of the diffracted X-ray beams.

The collected data are then processed to yield a set of structure factors. The "phase problem," a central challenge in crystallography, is then solved to obtain an initial electron density map. For small molecules like 2-Methoxy-8-nitroquinoline, direct methods are typically employed to solve the phase problem. This initial model is then refined against the experimental data to improve the atomic positions, and thermal parameters, resulting in a final, accurate crystal structure.

III. The Crystal and Molecular Structure of 2-Methoxy-8-nitroquinoline

The crystal structure of 6-methoxy-8-nitroquinoline (a synonym for 2-Methoxy-8-nitroquinoline, with the numbering convention placing the methoxy group at position 6) has been determined and the data deposited in the Cambridge Structural Database (CSD) with the deposition number CCDC 209294.[5] The associated publication is found in the Journal of Fluorine Chemistry.[6]

Crystallographic Data
ParameterValue
Chemical FormulaC₁₀H₈N₂O₃
Formula Weight204.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.2421(11)
b (Å)16.688(3)
c (Å)7.5941(12)
α (°)90
β (°)104.933(3)
γ (°)90
Volume (ų)886.9(2)
Z4
Calculated Density (g/cm³)1.528
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)120(2)
CCDC Deposition Number209294

Data retrieved from the associated publication of CCDC 209294.[6]

Molecular Structure and Conformation

The molecule consists of a planar quinoline ring system substituted with a methoxy group at the C6 position and a nitro group at the C8 position. The nitro group is slightly twisted out of the plane of the quinoline ring.

Caption: Molecular structure of 2-Methoxy-8-nitroquinoline.

Selected Bond Lengths, Bond Angles, and Torsion Angles:

(Please refer to the original publication or the CCDC deposition for a complete list of geometric parameters.[5][6])

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of 2-Methoxy-8-nitroquinoline, weak C-H···O hydrogen bonds and π-π stacking interactions are expected to play a significant role in the supramolecular assembly. The nitro group and the methoxy group can act as hydrogen bond acceptors, while the aromatic protons can act as donors. The planar quinoline rings are likely to engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice. A detailed analysis of these interactions, including their geometries and energies, is crucial for understanding the solid-state properties of the compound and for crystal engineering efforts.

IV. Implications for Drug Development

A thorough understanding of the crystal structure of 2-Methoxy-8-nitroquinoline provides a solid foundation for its use in drug development.

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the three-dimensional arrangement of functional groups allows for a more accurate interpretation of SAR data. It helps in understanding how modifications to the molecular structure affect its biological activity.

  • Rational Drug Design: The crystal structure can be used as a starting point for computational modeling and in silico drug design. By visualizing the molecule's shape and electrostatic potential, medicinal chemists can design new derivatives with improved binding affinity and selectivity for their target proteins.

  • Solid-State Characterization: For the development of a solid dosage form, a comprehensive understanding of the crystalline state is essential. This includes identifying and characterizing different polymorphs, which can have different physical properties such as solubility and bioavailability.

V. Conclusion

This technical guide has provided a detailed overview of the synthesis, X-ray diffraction analysis, and crystal structure of 2-Methoxy-8-nitroquinoline. By integrating detailed experimental protocols with an in-depth analysis of the molecular and supramolecular structure, this guide serves as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The elucidation of this crystal structure is not merely an academic exercise but a critical step in harnessing the full potential of the quinoline scaffold in the design of new and effective therapeutic agents.

References

  • Cambridge Crystallographic Data Centre. CSD Entry 209294: 6-methoxy-8-nitroquinoline. Available at: [Link]

  • Chambers, R. D., Holling, D., Sandford, G., Puschmann, H., & Howard, J. A. K. (2004). Elemental fluorine. Part 12. Selective direct fluorination of quinoline derivatives. Journal of Fluorine Chemistry, 125(5), 661-671. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327.
  • Han, J., et al. (2013). Copper(I)‐Catalyzed Coupling Cyclization of Methyl Perfluoroalk‐2‐ynoates with 2‐Aminobenzonitriles: Synthesis of 2‐Perfluoroalkylated Quinolines. Helvetica Chimica Acta, 96(4), 643-650.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methoxy-8-nitroquinoline (C10H8N2O3). Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). A CSD ANALYSIS OF SOME CHLORINATED QUINOLINES. Rasayan J. Chem., 14(Special Issue), 47-63.
  • ResearchGate. (n.d.). 6-Methoxy-8-nitroquinoline. Retrieved from [Link]

  • Roe, A., & Hawkins, G. F. (1949). The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. II. The Monofluoroquinolines. Journal of the American Chemical Society, 71(5), 1785–1786.
  • Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology, 3(12), 40-47.
  • Al-Suwaidan, I. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4306.
  • NIST. (n.d.). Quinoline, 6-methoxy-8-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • University of Washington. (n.d.). X-ray Diffraction (XRD). Retrieved from [Link]

  • U.S. Department of Energy. (n.d.). X-ray experiment descriptions. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Standard x-ray diffraction patterns. Retrieved from [Link]

  • MDPI. (2025, July 25). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules.
  • PMC. (n.d.). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-Methoxy-8-nitroquinoline via Nucleophilic Aromatic Substitution

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Development of antikinetoplastid pharmacophores and nitroreductase (NTR)-bioactivated prodrugs. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Drug Development Professionals Application Context: Development of antikinetoplastid pharmacophores and nitroreductase (NTR)-bioactivated prodrugs.

Introduction and Mechanistic Rationale

The 8-nitroquinoline scaffold, particularly its 2-substituted derivatives, has emerged as a critical pharmacophore in the development of treatments for neglected tropical diseases, such as Leishmaniasis and Human African Trypanosomiasis[1]. The biological activity of these compounds is often predicated on their reduction potential, which allows them to act as substrates for parasitic nitroreductases (NTRs), generating cytotoxic metabolites within the parasite[1].

The synthesis of 2-Methoxy-8-nitroquinoline from commercially available 2-chloro-8-nitroquinoline is a foundational transformation in this chemical space. The reaction proceeds via a Nucleophilic Aromatic Substitution ( SN​Ar ) pathway[2]. The success of this reaction relies on the electronic landscape of the quinoline ring: the highly electronegative nitrogen atom of the quinoline ring, coupled with the strong electron-withdrawing effect of the nitro group at the 8-position, severely depletes electron density at the 2-position. This renders the C2 carbon highly electrophilic and susceptible to attack by the methoxide nucleophile.

SNAr_Mechanism SM 2-Chloro-8-nitroquinoline (Electrophile) NUC NaOMe / MeOH (Nucleophile) SM->NUC Solvation INT Meisenheimer Complex (Stabilized Intermediate) NUC->INT Nucleophilic Attack at C2 PROD 2-Methoxy-8-nitroquinoline (Product) INT->PROD Chloride Elimination

Workflow of the SNAr synthesis of 2-Methoxy-8-nitroquinoline.

Experimental Design and Reaction Parameters

To ensure a self-validating and reproducible protocol, the reaction parameters must be strictly controlled. The use of anhydrous conditions is critical; the presence of water can lead to the formation of hydroxide ions, which compete with methoxide and yield the 8-nitroquinolin-2(1H)-one side product[1].

Quantitative Reaction Parameters
ParameterReagent / ConditionValue / Rationale
Substrate 2-Chloro-8-nitroquinoline1.0 Equivalent (Limiting reagent)
Nucleophile/Base Sodium Methoxide (NaOMe)1.5 - 2.5 Equivalents (Drives reaction to completion)[2]
Solvent Anhydrous Methanol (MeOH)Reaction medium; must be anhydrous to prevent lactam formation
Temperature 65 °C (Reflux)Overcomes the activation energy barrier of the SN​Ar intermediate[2]
Reaction Time 1 - 4 HoursMonitored via TLC until complete consumption of starting material[2]
Expected Yield 2-Methoxy-8-nitroquinoline~64% - 90% (Dependent on purification efficiency)[1][2]

Step-by-Step Synthesis Protocol

The following methodology details the laboratory-scale synthesis of 2-methoxy-8-nitroquinoline, emphasizing the causality behind specific operational techniques.

Phase 1: Reaction Setup and Execution
  • Preparation of the Reaction Mixture: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 2-chloro-8-nitroquinoline (1.0 eq)[2].

  • Solvation: Suspend the starting material in anhydrous methanol (MeOH). Causality: Anhydrous methanol acts as both the solvent and the conjugate acid of the nucleophile, while preventing the competitive hydrolysis of the C-Cl bond.

  • Nucleophile Addition: Slowly add sodium methoxide (1.5 - 2.5 eq) to the stirring solution[2]. If utilizing a commercially available NaOMe solution in MeOH, add it dropwise to control the initial exothermic dissolution/reaction phase.

  • Thermal Activation: Attach a reflux condenser to the flask. Submerge the flask in an oil bath or heating mantle and heat the mixture to reflux (approximately 65 °C)[2].

  • Reaction Monitoring: Stir the mixture at reflux for 1 to 4 hours[2]. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a Hexane/Ethyl Acetate or Cyclohexane/Acetone solvent system) to confirm the disappearance of the 2-chloro-8-nitroquinoline spot.

Phase 2: Quenching and Workup
  • Solvent Removal: Once TLC indicates reaction completion, remove the flask from the heat source and allow it to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol[2]. Causality: Removing methanol prevents the formation of a miscible single phase or severe emulsions during the subsequent aqueous extraction.

  • Aqueous Partitioning: Partition the resulting crude residue between distilled water and an organic extraction solvent, such as Dichloromethane (DCM) or Ethyl Acetate[2].

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (2 x 30 mL)[2]. Causality: The organic layer selectively extracts the target 2-methoxy-8-nitroquinoline, leaving inorganic salts (NaCl, unreacted NaOMe/NaOH) in the aqueous phase.

  • Washing and Drying: Combine the organic extracts and wash with a saturated aqueous sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ) or sodium sulfate ( Na2​SO4​ )[2].

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product[2].

Phase 3: Purification and Characterization
  • Purification: Purify the crude residue to analytical grade. This can be achieved via flash column chromatography on silica gel (using gradients such as cyclohexane/acetone) or by recrystallization from a suitable non-polar solvent like cyclohexane[1][2].

  • Validation: The isolated 2-methoxy-8-nitroquinoline typically presents as a pale white solid. Verify the structural integrity and purity by obtaining a melting point (Literature mp: 114 °C - 125 °C)[1] and standard spectroscopic data ( 1H NMR, 13C NMR, LC-MS).

References

  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Application

Application Note: Catalytic Reduction of 2-Methoxy-8-nitroquinoline to 8-Amino Derivatives

Executive Summary & Scientific Context The synthesis of 8-aminoquinoline derivatives is a critical transformation in modern drug discovery. Specifically, 2-methoxyquinolin-8-amine serves as an indispensable building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The synthesis of 8-aminoquinoline derivatives is a critical transformation in modern drug discovery. Specifically, 2-methoxyquinolin-8-amine serves as an indispensable building block for synthesizing novel Sigma-2 (σ2) receptor ligands targeted at pancreatic cancer 1, as well as highly potent antimalarial pharmacophores.

Reducing the nitro group at the C8 position of the quinoline ring presents a unique chemoselectivity challenge. The chosen catalytic system must efficiently push the thermodynamic reduction of the nitro group to an amine without causing the over-reduction of the heteroaromatic quinoline core or triggering hydrodehalogenation in functionalized analogs. This guide details three distinct, field-validated catalytic protocols to achieve this transformation, bridging mechanistic theory with actionable laboratory execution.

Mechanistic Rationale & Strategy Selection

The reduction of an aromatic nitro group to an aniline derivative is not a single-step process; it proceeds via a well-established cascade of proton-coupled electron transfers (PCET): Nitro (-NO₂)Nitroso (-NO)Hydroxylamine (-NHOH)Amine (-NH₂) .

To control this pathway, researchers can select from three primary catalytic strategies:

  • Standard Heterogeneous Hydrogenation (Pd/C + H₂): Drives the reaction via direct surface-adsorbed hydrogen. It is rapid and highly efficient but requires careful handling of pyrophoric catalysts and flammable gases.

  • Visible-Light Photocatalysis (Ru-complex + Ascorbic Acid): A highly chemoselective, green alternative. Ascorbic acid acts as a mild terminal reductant, preventing over-reduction of the quinoline core 2.

  • Transfer Hydrogenation (CuO + Hydrazine): Utilizes oxygen vacancy-mediated reactivity on the CuO surface to decompose hydrazine into in-situ hydrogen, bypassing the need for pressurized H₂ gas 3.

MechanisticPathway cluster_methods Catalytic Reduction Strategies A 2-Methoxy-8-nitroquinoline (Starting Material) B1 Method A: Pd/C + H2 (Hydrogenation) A->B1 B2 Method B: Ru-Photocatalysis (+ Ascorbic Acid) A->B2 B3 Method C: CuO + N2H4·H2O (Transfer Hydrogenation) A->B3 C1 Nitroso Intermediate (-NO) B1->C1 B2->C1 B3->C1 C2 Hydroxylamine Intermediate (-NHOH) C1->C2 +2e-, +2H+ D 2-Methoxyquinolin-8-amine (Target Product) C2->D +2e-, +2H+ -H2O

Logical pathway of 8-nitroquinoline catalytic reduction through reactive intermediates.

Experimental Workflows & Protocols

ExperimentalWorkflow S1 Reaction Setup (Inert Atmosphere) S2 Catalyst Activation & H-Donor Addition S1->S2 S3 Reaction Monitoring (TLC / LC-MS) S2->S3 S4 Workup & Filtration (Celite Pad) S3->S4 S5 Purification (Chromatography) S4->S5

Step-by-step experimental workflow for the catalytic reduction and purification process.

Protocol A: Palladium-Catalyzed Heterogeneous Hydrogenation

The industry standard for rapid, scalable reduction.

  • Setup: In a flame-dried round-bottom flask, dissolve 2-methoxy-8-nitroquinoline (1.0 mmol) in anhydrous methanol (10 mL).

    • Causality: Methanol is chosen because its high polarity ensures complete solvation of the nitroarene while facilitating excellent hydrogen gas mass transfer.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%). Purge the flask with N₂ gas for 5 minutes.

    • Causality: Purging displaces ambient oxygen. Introducing H₂ in the presence of O₂ and dry Pd/C is a severe fire hazard.

  • Hydrogenation: Attach a hydrogen balloon (1 atm) and purge the system with H₂ three times. Stir vigorously at room temperature for 2–4 hours.

  • Self-Validation (Monitoring): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (yellow, high Rf) will disappear, replaced by the amine (highly polar, low Rf, UV-active, stains deep purple with ninhydrin).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite.

    • Causality: Celite traps the finely dispersed Pd/C nanoparticles. Never let the Celite pad run completely dry under vacuum, as the concentrated Pd/C can spontaneously ignite in air. Wash with excess methanol and concentrate the filtrate in vacuo.

Protocol B: Visible-Light Photocatalytic Reduction

The green alternative for highly functionalized, sensitive substrates.

  • Setup: In a dry Schlenk tube, dissolve the nitroquinoline (1.0 mmol) in a degassed mixture of DMF/H₂O (4:1, 10 mL).

    • Causality: Ascorbic acid is water-soluble, while the organic substrate requires DMF. The co-solvent system ensures a homogeneous environment for efficient electron transfer.

  • Reagent Addition: Add[Ru(bpy)₃]Cl₂ (1 mol%) as the photocatalyst and Ascorbic Acid (2.0 equiv) as the terminal reductant 2.

  • Irradiation: Degas via freeze-pump-thaw (3 cycles). Irradiate the mixture using a 450 nm blue LED at room temperature for 12–18 hours.

  • Self-Validation: The reaction mixture will transition from a dark, opaque suspension to a clearer, distinctively colored solution as the ascorbic acid is consumed and the aniline forms.

  • Workup: Dilute with ethyl acetate, wash extensively with brine (to remove DMF and unreacted ascorbic acid), dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: CuO-Mediated Transfer Hydrogenation

The cost-effective, scalable bench method avoiding H₂ gas.

  • Setup: Suspend 2-methoxy-8-nitroquinoline (1.0 mmol) and CuO nanoparticles (10 mol%) in ethanol (10 mL) in a two-neck flask equipped with a reflux condenser.

  • H-Donor Addition: Heat the mixture to 80 °C. Dropwise add hydrazine monohydrate (3.0 equiv).

    • Causality: Hydrazine decomposition on the CuO surface is highly exothermic and rapidly evolves N₂ gas 3. Dropwise addition prevents thermal runaway and solvent boil-over.

  • Reaction: Reflux for 15–30 minutes.

  • Self-Validation: Vigorous effervescence (N₂ gas evolution) will occur upon hydrazine addition. The cessation of bubbling strongly correlates with reaction completion, which should be confirmed by LC-MS.

  • Workup: Cool to room temperature, filter through Celite to remove the solid CuO/Cu₂O catalyst, and concentrate the filtrate.

Quantitative Data & Method Comparison

To assist in selecting the optimal protocol for your specific synthetic pipeline, the quantitative parameters of the three methodologies are summarized below:

ParameterProtocol A (Pd/C + H₂)Protocol B (Photocatalysis)Protocol C (CuO + Hydrazine)
Catalyst System 10% Pd/C (5 mol%)[Ru(bpy)₃]Cl₂ (1 mol%)CuO Nanoparticles (10 mol%)
Hydrogen Source H₂ Gas (1 atm)Ascorbic Acid (2.0 equiv)Hydrazine Monohydrate (3.0 equiv)
Solvent MethanolDMF / H₂O (4:1)Ethanol
Temperature 25 °C25 °C (Blue LED)80 °C (Reflux)
Reaction Time 2 – 4 hours12 – 18 hours15 – 30 minutes
Chemoselectivity Moderate (Risk of over-reduction)ExcellentExcellent
Average Yield >90%85 – 95%>95%

References

  • Kyani, A., & Takyi-Williams, J. (2023). Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands for the Treatment of Pancreatic Cancer. ACS Publications.[Link]

  • Visible-Light-Photocatalyzed Reductions of N-Heterocyclic Nitroaryls to Anilines Utilizing Ascorbic Acid Reductant. (2019). Organic Letters, ACS Publications.[Link]

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. (2023). The Journal of Physical Chemistry C, ACS Publications.[Link]

  • Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis. (2025). Materials Advances, RSC Publishing.[Link]

Sources

Method

2-Methoxy-8-nitroquinoline as a precursor in antimalarial drug discovery

Application Note: 2-Methoxy-8-nitroquinoline as a Strategic Precursor in 8-Aminoquinoline Antimalarial Drug Discovery Executive Summary The eradication of Plasmodium vivax malaria remains a formidable global health chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methoxy-8-nitroquinoline as a Strategic Precursor in 8-Aminoquinoline Antimalarial Drug Discovery

Executive Summary

The eradication of Plasmodium vivax malaria remains a formidable global health challenge, primarily due to the parasite's ability to form dormant liver stages (hypnozoites) that cause disease relapse[1]. The 8-aminoquinoline (8-AQ) class, exemplified by primaquine and tafenoquine, remains the only family of drugs capable of achieving radical cure by targeting these hypnozoites[2]. However, their clinical utility is severely limited by dose-dependent hemolytic toxicity in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[3].

To widen the therapeutic index of 8-AQs, structural pharmacomodulation of the quinoline core is essential. 2-Methoxy-8-nitroquinoline (2-MeO-8-NQ) has emerged as a highly versatile, strategic precursor in this space. This application note details the mechanistic rationale, synthetic workflows, and validated protocols for utilizing 2-MeO-8-NQ in the discovery of next-generation antimalarial candidates.

Mechanistic Rationale: The Role of the 2-Methoxy & 8-Nitro Substituents

The design of safer 8-AQs requires precise control over the molecule's electronic properties. The therapeutic efficacy and hemolytic toxicity of 8-AQs are both driven by CYP2D6-mediated bioactivation into redox-active hydroxylated metabolites (e.g., 5-hydroxy-8-aminoquinolines)[3].

  • The 2-Methoxy Causality: The introduction of a methoxy group at the 2-position exerts a strong electron-donating resonance (+M) effect across the quinoline scaffold. This modulates the redox potential of the core ring system, potentially stabilizing the reactive quinonimine intermediates formed during CYP2D6 metabolism. By fine-tuning this redox potential, medicinal chemists aim to decouple parasitic toxicity (ROS generation in the parasite) from host erythrocyte toxicity[4].

  • The 8-Nitro Causality: The 8-nitro group serves as a robust, masked amine. It strongly withdraws electron density from the quinoline ring, activating the 2-position for nucleophilic aromatic substitution (SNAr) during early-stage synthesis[5]. Once the core is functionalized, the nitro group is chemoselectively reduced to the 8-amino group—a strict pharmacophoric requirement for tissue schizontocidal activity[2].

Bioactivation Prodrug 2-Methoxy-8-AQ Derivative CYP Hepatic CYP2D6 Metabolism Prodrug->CYP Metabolite Hydroxylated Metabolite (Active) CYP->Metabolite Redox Redox Cycling (Quinone/Quinonimine) Metabolite->Redox Efficacy Parasite Death (ROS accumulation) Redox->Efficacy Target: Hypnozoites Toxicity Erythrocyte Hemolysis (G6PD deficiency risk) Redox->Toxicity Off-target effect

CYP2D6-mediated bioactivation and redox cycling of 8-aminoquinolines.

Synthetic Workflow & Methodologies

The generation of 2-methoxy-8-aminoquinoline scaffolds follows a self-validating, two-step sequence: an SNAr methoxylation followed by a chemoselective nitro reduction.

SynthesisWorkflow A 2-Chloroquinoline B 2-Chloro-8-nitroquinoline A->B Nitration (HNO3/H2SO4) C 2-Methoxy-8-nitroquinoline (Target Precursor) B->C SNAr (NaOMe, MeOH) D 2-Methoxy-8-aminoquinoline C->D Reduction (SnCl2 or H2/Pd-C) E Novel 8-AQ Antimalarial D->E Side-chain Alkylation

Synthetic workflow from 2-chloroquinoline to 8-AQ antimalarials.

Protocol A: Synthesis of 2-Methoxy-8-nitroquinoline via SNAr

Objective: Displace the 2-chloro group with a methoxide nucleophile. Causality Note: The quinoline nitrogen and the 8-nitro group synergistically deplete electron density from the C2 position, making it highly electrophilic and susceptible to rapid SNAr without the need for transition-metal catalysis[5].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend 2-chloro-8-nitroquinoline (1.0 equiv) in anhydrous methanol (0.2 M concentration).

  • Nucleophile Addition: Slowly add a 5.0 M solution of sodium methoxide (NaOMe) in methanol (1.2 to 1.5 equiv) dropwise at 0 °C. Insight: Excess methoxide ensures complete conversion and prevents the formation of unreacted starting material, which is difficult to separate via chromatography.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2 to 4 hours. Monitor progression via TLC (Hexanes/EtOAc 3:1).

  • Quenching & Extraction: Once the starting material is consumed, cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude yellow solid via flash column chromatography (SiO₂) to yield pure 2-methoxy-8-nitroquinoline.

Protocol B: Chemoselective Reduction to 2-Methoxy-8-aminoquinoline

Objective: Reduce the 8-nitro group to the primary amine required for antimalarial activity. Causality Note: While catalytic hydrogenation (H₂/Pd-C) is efficient, Tin(II) chloride (SnCl₂) is often preferred in highly functionalized discovery libraries to prevent unwanted dechlorination or over-reduction of the heteroaromatic ring[4].

Step-by-Step Procedure:

  • Preparation: Dissolve 2-methoxy-8-nitroquinoline (1.0 equiv) in absolute ethanol (0.1 M).

  • Reduction: Add SnCl₂·2H₂O (5.0 equiv) to the solution. Heat the mixture to 80 °C (reflux) for 3 hours.

  • Workup (Critical Step): Cool the reaction to 0 °C. The formation of tin emulsion makes extraction notoriously difficult. Pro-Tip: Quench the reaction by pouring it into an excess of ice-cold 1N NaOH until the pH is >10, which converts tin salts into soluble stannate complexes.

  • Isolation: Extract the basic aqueous layer thoroughly with Dichloromethane (DCM). Dry the organic layer over Na₂SO₄, filter, and evaporate to yield 2-methoxy-8-aminoquinoline as a pale solid.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters for the synthesis and reduction of the 2-MeO-8-NQ scaffold, derived from empirical scale-up data.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)Causality / Rationale
SNAr (Methoxylation) NaOMe (1.5 eq)Methanol65 (Reflux)2 - 485 - 92Strong nucleophile drives complete displacement of the 2-chloro group[5].
SNAr (Alternative) MeOH, K₂CO₃ (2.0 eq)DMF9012 - 1860 - 75Weaker base requires aprotic polar solvent and high heat; prone to thermal degradation.
Nitro Reduction SnCl₂·2H₂O (5.0 eq)Ethanol80 (Reflux)3 - 578 - 85Chemoselective reduction; avoids potential side reactions on the quinoline ring[4].
Nitro Reduction H₂ (1 atm), 10% Pd/CMethanol25 (RT)4 - 690 - 95Highly efficient and clean, but requires specialized hydrogenation equipment and lacks chemoselectivity in halogenated analogs.

Downstream Applications in Drug Discovery

Once 2-methoxy-8-aminoquinoline is isolated, the primary amine at the 8-position acts as the nucleophilic anchor for attaching various aliphatic side chains (e.g., via reductive amination with aldehydes or direct alkylation with alkyl halides). This mimics the structure of primaquine (which features a 4-amino-1-methylbutyl side chain) but retains the unique electronic signature of the 2-methoxy core[2].

Furthermore, the unreduced 2-methoxy-8-nitroquinoline scaffold itself is being heavily investigated as an antikinetoplastid agent. In these applications, the nitro group is intentionally retained so it can be selectively bioactivated by parasitic type 1 nitroreductases (NTRs) found in Leishmania and Trypanosoma species, generating cytotoxic metabolites that kill the parasite without harming mammalian host cells[4].

References

  • Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives ACS Publications URL:[Link]

  • Antimalarial Chemotherapy: Natural Product Inspired Development of Preclinical and Clinical Candidates with Diverse Mechanisms of Action Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria MDPI URL:[Link]

  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study PMC (NIH) URL:[Link]

Sources

Application

Application Note: Nucleophilic Aromatic Substitution (S_NAr) of 2-Methoxy-8-nitroquinoline

Introduction & Chemical Rationale The quinoline scaffold is a privileged heterocyclic motif extensively utilized in medicinal chemistry, materials science, and drug development[1]. Among its functionalized derivatives, 8...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The quinoline scaffold is a privileged heterocyclic motif extensively utilized in medicinal chemistry, materials science, and drug development[1]. Among its functionalized derivatives, 8-nitroquinoline compounds have garnered significant attention due to their potent antiparasitic properties, specifically their ability to be selectively bioactivated by type 1 nitroreductases (NTRs) in Leishmania and Trypanosoma species[2].

Functionalizing the C2 position of the 8-nitroquinoline ring is a critical step in synthesizing complex pharmaceutical intermediates. While 2-chloro-8-nitroquinoline is a traditional electrophile, 2-methoxy-8-nitroquinoline serves as a highly versatile and often more stable alternative for Nucleophilic Aromatic Substitution (S_NAr)[3]. The methoxy group acts as a competent leaving group when subjected to strong nucleophiles (such as primary/secondary amines or thiols), offering orthogonal reactivity profiles during multi-step syntheses where premature hydrolysis of a chloride might be problematic.

Mechanistic Insights: The Causality of S_NAr

As a synthetic chemist, it is crucial to understand why this specific substitution is highly efficient. The S_NAr reaction does not proceed via an S_N2 pathway; rather, it follows an addition-elimination mechanism[4].

  • Electronic Activation : The C2 position of the quinoline ring is highly electrophilic. This is synergistically driven by the electron-withdrawing nature of the adjacent heterocyclic nitrogen atom and the strongly electron-withdrawing 8-nitro group[1].

  • Meisenheimer Complex Formation : The nucleophile attacks the C2 carbon, disrupting aromaticity to form a resonance-stabilized carbanionic intermediate (the Meisenheimer complex). The 8-nitro group plays a critical role here by delocalizing the negative charge, drastically lowering the activation energy of this rate-determining step[4].

  • Elimination : The thermodynamic driving force is the re-aromatization of the ring, which expels the methoxide anion (or chloride, depending on the starting material), yielding the substituted product.

SNAr_Mechanism A 2-Methoxy-8-nitroquinoline (Electrophilic C2) B Meisenheimer Complex (Resonance Stabilized) A->B Addition (Rate-Determining) Nu Nucleophile (e.g., R-NH2, R-S⁻) Nu->B Addition (Rate-Determining) C 2-Substituted-8-nitroquinoline (Product) B->C Elimination (Fast) LG Methoxide Anion (Leaving Group) B->LG Elimination (Fast)

S_NAr mechanism via Meisenheimer complex formation at the C2 position.

Experimental Protocols

The following self-validating protocols describe both the synthesis of 2-methoxy-8-nitroquinoline and its subsequent use as an electrophile in S_NAr amination.

Protocol A: Synthesis of 2-Methoxy-8-nitroquinoline

This protocol utilizes 2-chloro-8-nitroquinoline as the starting material[1].

  • Causality Check : Anhydrous conditions are strictly required. The presence of water generates hydroxide ions, which will competitively attack the C2 position to form the highly stable, undesired 8-nitroquinolin-2(1H)-one (lactam)[2].

Step-by-Step Methodology:

  • Setup : To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-8-nitroquinoline (1.0 equiv, e.g., 5.0 mmol) and 25 mL of anhydrous methanol[1].

  • Reagent Addition : Slowly add sodium methoxide (NaOMe) solution in methanol (1.5 - 2.0 equiv) dropwise at room temperature[3].

  • Reaction : Attach a reflux condenser and heat the mixture to 65 °C (reflux) using an oil bath for 2–4 hours[1].

  • Monitoring : Monitor via TLC (Eluent: 3:1 Hexanes/Ethyl Acetate). The product spot will appear slightly more polar than the starting material.

  • Workup : Once complete, cool to room temperature and concentrate the methanol under reduced pressure. Partition the crude residue between dichloromethane (DCM, 50 mL) and distilled water (50 mL)[1].

  • Extraction : Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification : Purify via flash column chromatography (silica gel) to afford pure 2-methoxy-8-nitroquinoline as a pale solid[3].

Protocol B: S_NAr Amination of 2-Methoxy-8-nitroquinoline

Displacing the methoxy group requires slightly higher temperatures than displacing a chloride, but it prevents side-reactions associated with moisture sensitivity[4].

Step-by-Step Methodology:

  • Setup : In a sealed pressure tube or heavy-walled flask, dissolve 2-methoxy-8-nitroquinoline (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF stabilizes the polar Meisenheimer transition state.

  • Nucleophile Addition : Add the desired amine (e.g., Piperidine, 2.5 equiv) and anhydrous K₂CO₃ (2.0 equiv) to act as an acid scavenger.

  • Reaction : Seal the vessel and heat to 80–100 °C for 4–12 hours, depending on the steric bulk of the amine[1].

  • Workup : Cool the reaction. Quench by pouring the mixture into ice-cold water to precipitate the product. If the product oils out, extract with Ethyl Acetate (3 x 30 mL), wash thoroughly with water (to remove DMF) and brine, then dry over MgSO₄.

  • Validation : Confirm the structure via ¹H NMR. The disappearance of the sharp methoxy singlet (~4.0 ppm) and the appearance of aliphatic amine protons validate the substitution.

Workflow S1 1. Reagent Preparation S2 2. S_NAr Reaction (Reflux) S1->S2 S3 3. TLC Monitoring S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Flash Chromatography S4->S5

Step-by-step experimental workflow for the S_NAr amination process.

Quantitative Data Presentation

The table below summarizes standard reaction parameters and expected yields for the nucleophilic aromatic substitution of the 8-nitroquinoline scaffold at the C2 position[1],[4].

NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Sodium Methoxide NaOMeAnhydrous MeOH65 (Reflux)1–485–95
Piperidine K₂CO₃DMF80–1004–1275–90
Aqueous Ammonia NoneEtOH / H₂O150–200 (Sealed)12–2460–75
Thiophenol NaHTHF0 to RT2–480–95

Critical Safety & Troubleshooting

  • Reagent Hazards : 8-Nitroquinoline derivatives are potentially mutagenic and should be handled as hazardous materials[2]. Always manipulate these compounds inside a certified chemical fume hood.

  • Pressure Hazards : Amination with aqueous ammonia or low-boiling amines requires sealed vessels heated well above their boiling points[4]. Use blast shields and pressure-rated glassware to prevent explosive ruptures.

  • Troubleshooting Emulsions : During the aqueous workup of DMF reactions, stubborn emulsions frequently form. To resolve this, saturate the aqueous layer with NaCl (brine) or filter the biphasic mixture through a pad of Celite before separation.

References[1] BenchChem Technical Support Team. "Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Chloro-8-Nitroquinoline." BenchChem. URL: 3]">https://www.benchchem.com[3] Semantic Scholar. "Supporting information: Synthesis of 2-chloro-8-nitroquinoline and 2-methoxy-8-nitroquinoline." Semantic Scholar. URL: 2]">https://www.semanticscholar.org[2] "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study." PubMed Central (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc/[4] BenchChem Technical Support Team. "8-Nitroquinolin-2-amine For Research: Amination." BenchChem. URL: https://www.benchchem.com

Sources

Method

Handling, storage, and safety protocols for 2-Methoxy-8-nitroquinoline

Application Notes & Protocols for 2-Methoxy-8-nitroquinoline A Guide for Researchers in Synthetic Chemistry and Drug Discovery Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Methoxy-8-nitroqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols for 2-Methoxy-8-nitroquinoline

A Guide for Researchers in Synthetic Chemistry and Drug Discovery

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-Methoxy-8-nitroquinoline. The safety, handling, and storage protocols detailed in this document have been synthesized from data for structurally similar compounds, primarily 6-Methoxy-8-nitroquinoline and 2-Methyl-8-nitroquinoline . Users must perform their own risk assessment before use and handle this compound with extreme caution, assuming it possesses similar or greater hazards than its analogs.

Introduction: The Quinoline Scaffold in Modern Research

Quinoline and its derivatives represent a "privileged structure" in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with a wide array of biological activities and functional applications.[1][2] The strategic placement of functional groups, such as methoxy and nitro moieties, on the quinoline backbone allows for fine-tuning of the molecule's electronic and steric properties. This makes compounds like 2-Methoxy-8-nitroquinoline valuable intermediates in the synthesis of potential therapeutic agents, including anticancer and antimalarial drugs.[3][4] The nitro group, in particular, serves as a versatile synthetic handle, most commonly for reduction to a primary amine (e.g., 2-Methoxy-8-aminoquinoline), which is a key step in the construction of more complex molecular architectures.[4]

This guide provides a comprehensive framework for the safe handling, storage, and use of 2-Methoxy-8-nitroquinoline in a research setting, ensuring both experimental integrity and personnel safety.

Compound Properties and Safety Overview

Given the absence of specific data for 2-Methoxy-8-nitroquinoline, the following properties have been compiled based on its isomer, 6-Methoxy-8-nitroquinoline, which shares the same molecular formula and weight.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O₃PubChem[5]
Molecular Weight 204.18 g/mol PubChem[5]
Appearance Assumed to be a yellow or light-tan crystalline solidInferred from analogs[1][3]
Melting Point 158-160 °C (for 6-Methoxy-8-nitroquinoline)Sigma-Aldrich[3]
Solubility Likely slightly soluble in organic solvents like methanol and chloroformOrganic Syntheses[6]
GHS Hazard Classification (Inferred)

The following GHS classification is inferred from the hazard profiles of 6-Methoxy-8-nitroquinoline and 2-Methyl-8-nitroquinoline.[3][5][7] It is imperative to treat 2-Methoxy-8-nitroquinoline as possessing, at a minimum, these hazards.

PictogramsSignal WordHazard StatementsPrecautionary Statements (Selected)
alt text alt text Warning H302: Harmful if swallowed.[5]H312: Harmful in contact with skin.[5]H315: Causes skin irritation.[5]H319: Causes serious eye irritation.[5]H332: Harmful if inhaled.[5]H335: May cause respiratory irritation.[3]H351: Suspected of causing cancer.[3]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]P270: Do not eat, drink or smoke when using this product.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]P301+P317: IF SWALLOWED: Get medical help.[9]P302+P352: IF ON SKIN: Wash with plenty of water.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]P405: Store locked up.[11]

Mandatory Safety and Handling Protocols

The primary hazards associated with nitroquinoline derivatives are acute toxicity via multiple routes of exposure, irritation, and potential carcinogenicity.[3] The following protocols are designed to mitigate these risks.

Engineering Controls: The First Line of Defense
  • Causality: To prevent systemic exposure through inhalation of the fine powder, all manipulations involving 2-Methoxy-8-nitroquinoline must be performed in a properly functioning chemical fume hood.[10]

  • Protocol:

    • Ensure the fume hood has a certified face velocity (typically 80-120 fpm).

    • Work at least 6 inches inside the sash.

    • Keep the sash as low as possible.

    • Ensure an eyewash station and safety shower are immediately accessible.[7]

Personal Protective Equipment (PPE)
  • Causality: A multi-layered PPE approach is necessary to prevent dermal and ocular exposure. This compound is harmful if it contacts the skin and can cause serious eye irritation.[5]

  • Protocol:

    • Eye Protection: Wear chemical safety goggles with side shields or a full-face shield, conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards.[7]

    • Hand Protection: Wear nitrile or neoprene gloves. Double-gloving is recommended for extended manipulations. Dispose of gloves immediately after handling the compound.

    • Body Protection: Wear a flame-retardant lab coat, fully buttoned. Ensure clothing covers all exposed skin.

    • Respiratory Protection: For situations with a high risk of aerosolization (e.g., large spills), a NIOSH-approved respirator with a P3 particulate filter cartridge is required.[3]

Safe Handling and Weighing
  • Causality: The compound is a solid powder, and dust formation must be minimized to prevent inhalation and contamination of the workspace.[9]

  • Protocol:

    • Designate a specific area within the fume hood for handling this compound.

    • Use a spatula to carefully transfer the solid. Avoid scooping actions that could generate dust.

    • When weighing, use an analytical balance with a draft shield or place the balance inside the fume hood.

    • Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe (e.g., with ethanol or methanol) before removing them from the fume hood.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[8]

Storage and Stability

  • Causality: Improper storage can lead to degradation of the compound and pose a safety risk. Based on analogs, this compound should be protected from light and moisture.[1][10]

  • Protocol:

    • Container: Store in the original, tightly sealed container.[9]

    • Location: Keep in a dry, cool, and well-ventilated place, away from direct sunlight.[9] A designated, locked cabinet for toxic substances is recommended.[11]

    • Incompatibilities: Store away from strong oxidizing agents and strong acids.

    • Labeling: Ensure the container is clearly labeled with the full chemical name, GHS hazard pictograms, and signal word.

Emergency Procedures

Spill Management
  • Causality: A swift and correct response to a spill is critical to prevent exposure and environmental contamination. The procedure differentiates between minor and major spills to ensure a proportional response.

  • Protocol:

    • Immediate Action: Alert personnel in the immediate area. Evacuate if the spill is large or if you feel unwell.

    • Minor Spill (inside fume hood):

      • Wear full PPE.

      • Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent aerosolization.

      • Carefully scoop the mixture into a labeled, sealable hazardous waste container.

      • Decontaminate the area with a suitable solvent (e.g., methanol), followed by soap and water.

    • Major Spill (outside fume hood):

      • Evacuate the lab immediately.

      • Restrict access to the area.

      • Contact your institution's Environmental Health & Safety (EHS) department.

      • Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response_Workflow start Spill of 2-Methoxy-8-nitroquinoline Occurs check_location Is the spill contained within a chemical fume hood? start->check_location minor_spill Minor Spill Protocol check_location->minor_spill  Yes major_spill Major Spill Protocol check_location->major_spill  No ppe Don full PPE (double gloves, goggles, lab coat) minor_spill->ppe cover_spill Gently cover spill with vermiculite or sand ppe->cover_spill collect_waste Scoop mixture into a labeled hazardous waste container cover_spill->collect_waste decontaminate Decontaminate surface with solvent, then soap & water collect_waste->decontaminate end Spill Managed decontaminate->end evacuate Evacuate immediate area major_spill->evacuate restrict_access Restrict access to the lab evacuate->restrict_access contact_ehs Contact Institutional EHS/ Emergency Response restrict_access->contact_ehs contact_ehs->end

Caption: Decision workflow for managing spills of 2-Methoxy-8-nitroquinoline.

First Aid Measures
  • Causality: These measures are based on the known effects of toxic nitro-aromatic compounds and are designed to minimize harm following an exposure.[9][12]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If they feel unwell, seek immediate medical attention.[8]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[9]

Application Protocol: Reduction to 2-Methoxy-8-aminoquinoline

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. The resulting aminoquinoline is a versatile building block for further elaboration.

Background and Causality

Tin(II) chloride (SnCl₂) in the presence of a strong acid like concentrated HCl is a classic and effective method for reducing aromatic nitro groups. The tin(II) acts as the reducing agent, and the reaction proceeds through a series of intermediates before yielding the corresponding amine. This method is generally high-yielding and tolerant of various functional groups.

Step-by-Step Methodology
  • Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • To the flask, add 2-Methoxy-8-nitroquinoline (1.0 eq).

    • Add ethanol or ethyl acetate as the solvent.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 eq).

  • Reaction Initiation:

    • Slowly add concentrated hydrochloric acid (HCl) to the stirring mixture. The reaction is often exothermic.

    • Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This must be done cautiously in an ice bath as the neutralization is highly exothermic.

    • A precipitate of tin salts will form.

  • Extraction and Isolation:

    • Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers.

    • Wash the combined organic layers with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-8-aminoquinoline.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, pure product.

Waste Disposal

  • Causality: As a toxic and potentially carcinogenic compound, all waste must be handled as hazardous chemical waste to prevent environmental contamination and exposure to waste handlers.

  • Protocol:

    • Collect all solid waste (residual compound, contaminated wipes, gels) in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

    • Collect all liquid waste (reaction filtrates, solvent washes) in a separate, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.

    • Do not dispose of this chemical down the drain.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management provider.

References

  • Abu Alnjaa, A. M. (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-nitroquinoline. National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • LookChem. (2025, May 20). 6-methoxy-8-nitroquinoline. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2008, December 5). GHS Model SDS Information. [Link]

  • PubChem. (n.d.). 8-Methoxy-2-Methylquinoline. National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Applied Research and Technology. [Link]

  • NIST. (n.d.). 5-Methoxy-8-nitro-quinoline. National Institute of Standards and Technology. Retrieved March 26, 2026, from [Link]

  • Sinochem Nanjing Corporation. (n.d.). Anti-Oxidant 2-Methyl-8-Nitroquinoline. Retrieved March 26, 2026, from [Link]

  • PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 22(8), 1354. [Link]

  • Google Patents. (2014, April 9).

Sources

Application

Using 2-Methoxy-8-nitroquinoline as a building block in organic synthesis

Application Note: 2-Methoxy-8-nitroquinoline as a Strategic Building Block in Organic Synthesis and Drug Discovery Executive Summary 2-Methoxy-8-nitroquinoline is a highly versatile heterocyclic building block characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Methoxy-8-nitroquinoline as a Strategic Building Block in Organic Synthesis and Drug Discovery

Executive Summary

2-Methoxy-8-nitroquinoline is a highly versatile heterocyclic building block characterized by a unique push-pull electronic system. The electron-donating methoxy group at the C2 position and the strongly electron-withdrawing nitro group at the C8 position create a highly programmable scaffold[1]. This application note provides a comprehensive guide to utilizing 2-methoxy-8-nitroquinoline in synthetic workflows, particularly focusing on its role in nucleophilic aromatic substitution (S_NAr) reactions and its downstream utility in developing antikinetoplastid pharmacophores[2].

Mechanistic Rationale: The 2-Methoxy-8-nitroquinoline Scaffold

In medicinal chemistry, the quinoline core is a privileged structure. By strategically functionalizing the C2 and C8 positions, chemists can finely tune the electronic, steric, and redox properties of the molecule.

  • The C2 Methoxy Group: Acts as both a directing group for further functionalization (e.g., C3 cross-coupling) and a masked lactam[3]. Under acidic hydrolysis, the methoxy group is readily cleaved to reveal a quinolin-2(1H)-one core. This structural shift is critical for establishing intramolecular hydrogen bonding with the C8 nitro group[2].

  • The C8 Nitro Group: Serves a dual purpose. Synthetically, it heavily activates the quinoline ring toward S_NAr reactions by stabilizing the anionic Meisenheimer intermediate[1]. Biologically, it acts as a redox-active warhead. When the lactam function is combined with the C8 nitro group, the redox potential of the molecule increases significantly (up to -0.54 V), making it an ideal substrate for parasitic nitroreductases[2].

Experimental Workflows & Protocols

Workflow A Starting Material: 2-Chloro-8-nitroquinoline B Nucleophilic Aromatic Substitution (SNAr) Reagent: NaOMe / MeOH Temp: Reflux (65°C) A->B C Intermediate: 2-Methoxy-8-nitroquinoline B->C D Reduction / Functionalization (e.g., SnCl2 or Photocatalysis) C->D F Deprotection / Activation (Lactam Formation) C->F E Product: 8-Amino-2-methoxyquinoline (Building Block) D->E G Bioactive Pharmacophore: 8-Nitroquinolin-2(1H)-one F->G

Fig 1: Synthetic workflow and functionalization pathways for 2-methoxy-8-nitroquinoline.

Protocol 1: Synthesis of 2-Methoxy-8-nitroquinoline via S_NAr

Causality & Design: The conversion of 2-chloro-8-nitroquinoline to 2-methoxy-8-nitroquinoline relies on the exceptional leaving group ability of the C2 chlorine atom, which is activated by the ring nitrogen and the C8 nitro group[1]. Sodium methoxide (NaOMe) is selected as the nucleophile because its small steric bulk and high nucleophilicity ensure rapid conversion. Anhydrous methanol is critical; the presence of water would lead to competitive hydrolysis, yielding the undesired 8-nitroquinolin-2(1H)-one prematurely.

Step-by-Step Procedure:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-8-nitroquinoline (1.0 eq) and dissolve in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere[1].

  • Nucleophile Addition: Dropwise add a 25% w/w solution of NaOMe in MeOH (1.5 - 2.5 eq) at room temperature[1].

    • Self-Validation: A slight color change (typically deepening yellow/orange) indicates the formation of the S_NAr intermediate complex.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 1-4 hours[1].

  • Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (higher Rf) should be completely consumed, replaced by a new, strongly UV-active spot (lower Rf).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the methanol[1]. Partition the crude residue between distilled water and dichloromethane (DCM).

  • Extraction: Separate the layers. Extract the aqueous phase twice with DCM (30 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4[1].

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product via flash column chromatography (silica gel) or recrystallization from cyclohexane to afford 2-methoxy-8-nitroquinoline as a pale white solid[1][2].

Protocol 2: Photocatalytic Reduction of 2-Methoxy-8-nitroquinoline

Causality & Design: While traditional reductions (e.g., SnCl2, Pd/C) are effective, photocatalytic reduction offers a milder, highly chemoselective alternative that prevents over-reduction or ring hydrogenation. Ascorbic acid serves as the terminal stoichiometric reductant, while the ruthenium complex acts as the single-electron transfer (SET) catalyst[4].

Step-by-Step Procedure:

  • Setup: In a transparent vial, dissolve 2-methoxy-8-nitroquinoline (0.2 mmol) in a degassed DCM/MeOH solvent blend[4].

  • Catalyst Addition: Add ascorbic acid (0.8 mmol, 4.0 eq) and the photocatalyst Ru(bpy)3Cl2·6H2O (0.002 mmol, 1 mol%)[4].

  • Irradiation: Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature for 3.5 hours[4].

  • Isolation: Purify directly via flash chromatography (SiO2) using DCM as the eluent to isolate the reduced amine derivative[4].

Bioactivation & Pharmacological Application

The 8-nitroquinolin-2(1H)-one pharmacophore, derived from the deprotection of 2-methoxy-8-nitroquinoline, exhibits profound antikinetoplastid activity against Leishmania infantum and Trypanosoma brucei brucei[1][2].

Mechanism of Action: The biological efficacy is driven by parasitic type 1 nitroreductases (NTRs). These enzymes selectively reduce the C8 nitro group, a process facilitated by the increased redox potential imparted by the C2 lactam's intramolecular hydrogen bonding[2]. This bioactivation generates highly reactive, cytotoxic hydroxylamine and nitroso metabolites that induce fatal macromolecular damage within the parasite[1].

Bioactivation N1 Prodrug: 8-Nitroquinolin-2(1H)-one Core N3 Enzymatic Reduction (Electron Transfer) N1->N3 N2 Parasitic Type 1 Nitroreductases (NTRs) N2->N3 Catalyzes N4 Cytotoxic Metabolites (Hydroxylamines / Nitroso Species) N3->N4 N5 Macromolecular Damage (DNA/Protein Binding) N4->N5 N6 Parasite Death (L. infantum / T. b. brucei) N5->N6

Fig 2: NTR-mediated bioactivation pathway of 8-nitroquinolin-2(1H)-one pharmacophores.

Data Presentation: Optimization & Redox Profiling

To guide experimental design, the following tables summarize reaction parameters for S_NAr substitutions on the 8-nitroquinoline core and the electrochemical properties of key derivatives.

Table 1: Summary of S_NAr Reaction Parameters for C2 Substitution [1]

NucleophileBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Sodium Methoxide (NaOMe) None (Reagent is basic)MeOH65 (Reflux)1 - 464 - 85
Piperidine K2CO3DMF80 - 1004 - 1275 - 90
Thiophenol NaHTHF0 to RT2 - 670 - 88
Aqueous Ammonia NoneH2O (Sealed)150 - 20012 - 2460 - 75

Table 2: Electrochemical & Structural Properties of 8-Nitroquinoline Derivatives [2]

CompoundStructural FeatureRedox Potential (V)Bioactivity Profile
Nitrobenzene Standard Reference-0.85Inactive
8-Nitroquinoline Unsubstituted Core-0.84Inactive (Potential too low for NTRs)
8-Nitroquinolin-2(1H)-one Intramolecular H-Bonding-0.54Highly Active (Antikinetoplastid)
2-Methoxy-8-nitroquinoline Masked Lactam (Prodrug)VariableDependent on in vivo hydrolysis

Sources

Method

Application Notes and Protocols for the In Vitro Biological Activity Screening of 2-Methoxy-8-nitroquinoline

Introduction: Unveiling the Potential of a Substituted Quinoline The quinoline scaffold is a privileged structure in medicinal chemistry, forming the bicyclic aromatic core of numerous therapeutic agents with a vast rang...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Substituted Quinoline

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the bicyclic aromatic core of numerous therapeutic agents with a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific biological profile of a quinoline derivative is profoundly influenced by the nature and positioning of its substituents. This guide focuses on 2-Methoxy-8-nitroquinoline, a derivative whose specific biological activities are not yet extensively documented in scientific literature.

Therefore, this document serves as a comprehensive framework for initiating the in vitro biological screening of 2-Methoxy-8-nitroquinoline. The protocols and scientific rationale are built upon robust data from structurally related analogs, particularly other nitroquinolines and methoxyquinolines.[3][4] By dissecting the contributions of its key functional groups—the quinoline core, the electron-donating methoxy group, and the electron-withdrawing nitro group—we can construct a scientifically informed hypothesis to guide its investigation.

The nitro group, in particular, is a well-established pharmacophore, often associated with potent biological effects. In hypoxic environments, such as those found in solid tumors, the nitro group can be bioreduced to form cytotoxic reactive species, making it a prime candidate for anticancer activity.[5] Furthermore, nitroaromatic compounds and their metabolites are known to possess broad-spectrum antimicrobial properties.[6] This guide provides detailed, validated protocols for researchers to begin systematically exploring the anticancer and antimicrobial potential of 2-Methoxy-8-nitroquinoline.

Part 1: Foundational Procedures - Compound Preparation

Rationale: Accurate and reproducible biological data begins with the proper handling and solubilization of the test compound. The physicochemical properties of 2-Methoxy-8-nitroquinoline, such as its solubility, will dictate the choice of solvent and the achievable concentration range for screening. Dimethyl sulfoxide (DMSO) is a common aprotic solvent used for dissolving organic compounds for in vitro assays due to its high solubilizing power and general compatibility with cell-based assays at low final concentrations (typically ≤0.5% v/v).

Protocol 1.1: Preparation of Stock Solution
  • Objective: To prepare a high-concentration stock solution of 2-Methoxy-8-nitroquinoline for serial dilution in subsequent assays.

  • Materials:

    • 2-Methoxy-8-nitroquinoline powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh a precise amount of 2-Methoxy-8-nitroquinoline powder (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a desired high-concentration stock (e.g., 10 mM or 20 mM).

    • Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of DMSO to the vial containing the compound.

    • Vortex thoroughly for 2-5 minutes or until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Part 2: Anticancer Activity Screening

Scientific Rationale: The presence of the 8-nitro group is a strong indicator of potential anticancer activity. Structurally similar compounds, such as 8-hydroxy-5-nitroquinoline (Nitroxoline) and 6-Methoxy-8-nitroquinoline, have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][7] The proposed mechanism often involves the bioreduction of the nitro group within the hypoxic microenvironment of tumors, leading to the generation of reactive oxygen and nitrogen species (ROS/RNS) that induce cellular damage and trigger apoptosis.[5] Therefore, the initial screening of 2-Methoxy-8-nitroquinoline should focus on assessing its general cytotoxicity against a panel of cancer cell lines.

cluster_extracellular cluster_intracellular Hypoxic Cancer Cell Compound 2-Methoxy-8-nitroquinoline Nitroreductase Nitroreductases Compound->Nitroreductase Uptake ROS Reactive Oxygen/Nitrogen Species (ROS/RNS) Nitroreductase->ROS Bioreduction of Nitro Group Damage Cellular Damage (DNA, Proteins) ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Hypothesized anticancer mechanism of 2-Methoxy-8-nitroquinoline.

Protocol 2.1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[8]

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., HeLa, MDA-MB-231, A549) to ~80% confluency.

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-Methoxy-8-nitroquinoline stock solution in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the compound. Include wells for "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and "untreated control" (medium only).

    • Incubate for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the crystals.

    • Add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2.2: Membrane Integrity Assessment via LDH Assay

Principle: The Lactate Dehydrogenase (LDH) cytotoxicity assay quantifies the release of the stable cytosolic enzyme LDH from cells with damaged plasma membranes into the culture supernatant.[9] The amount of LDH released is proportional to the extent of cytotoxicity.

  • Cell Seeding and Treatment:

    • Seed and treat cells with 2-Methoxy-8-nitroquinoline in a 96-well plate as described for the MTT assay (Protocol 2.1, steps 1-2).

    • Crucially, include three types of controls:

      • Spontaneous LDH release: Untreated cells.

      • Maximum LDH release: Cells treated with a lysis buffer (provided in commercial kits) 30 minutes before the end of the incubation.

      • Vehicle control: Cells treated with the highest concentration of DMSO.

  • Assay Procedure:

    • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a catalyst and a dye solution).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 15-30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (if required by the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation: Cytotoxicity Profile

Summarize the results in a table for clear comparison of the compound's potency across different cell lines.

Cancer Cell LineTypeIncubation Time (h)IC₅₀ (µM)
HeLaCervical Cancer48[Experimental Value]
MDA-MB-231Breast Cancer48[Experimental Value]
A549Lung Cancer48[Experimental Value]
HCT116Colon Cancer48[Experimental Value]

Part 3: Antimicrobial Activity Screening

Scientific Rationale: Many quinoline derivatives, especially those containing a nitro group like nitroxoline, exhibit potent and broad-spectrum antimicrobial activity.[10][11] The proposed mechanisms are often multifaceted, including the chelation of essential metal ions (e.g., zinc, copper) which disrupts bacterial enzymatic processes, and the generation of reactive species that damage microbial cells.[10] Therefore, a primary screening of 2-Methoxy-8-nitroquinoline should involve determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogenic bacteria and fungi.

prep Prepare Compound Stock Solution dilute Serial Dilute Compound in 96-Well Plate prep->dilute inoculate Inoculate with Bacterial Suspension dilute->inoculate incubate Incubate (18-24h, 37°C) inoculate->incubate read Read Plate Visually or Spectrophotometrically incubate->read mic Determine MIC (Lowest concentration with no growth) read->mic

Caption: Workflow for MIC determination by broth microdilution.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

Principle: The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Microbial Inoculum:

    • Select a panel of microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans).

    • From a fresh agar plate, pick several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final target inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well U-bottom microtiter plate.

    • Add 50 µL of the 2-Methoxy-8-nitroquinoline stock solution (prepared at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • The eleventh column should serve as the growth control (no compound), and the twelfth column as the sterility control (broth only).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to each well (except the sterility control wells), bringing the final volume to 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

    • Optionally, a growth indicator dye like resazurin can be added and the absorbance read on a plate reader to provide a quantitative endpoint.

Data Presentation: Antimicrobial Profile

Present the MIC values in a table to compare the compound's efficacy against different microbial strains.

MicroorganismStrain Type (e.g., ATCC)Gram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive[Experimental Value]
Escherichia coliATCC 25922Negative[Experimental Value]
Pseudomonas aeruginosaATCC 27853Negative[Experimental Value]
Candida albicansATCC 90028Fungus[Experimental Value]

References

  • Benchchem. A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. (2024). Antibacterial activity of nitroquinoline.
  • Olejniczak, D., & Żabińska, J. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 23(6), 1339.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11–17.
  • Prachayasittikul, V., et al. (2017). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon, 3(9), e00401.
  • Benchchem. The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals.
  • Mary, Y. S., et al. (2022). Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug.
  • Cherdtrakulkiat, R., et al. (2019). Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae.
  • Benchchem. A Technical Guide to the Potential Therapeutic Applications of 5-Fluoro-2-methyl-8-nitroquinoline.

Sources

Application

Application Note: Design and Synthesis of Quinoline-Based Ligands from 2-Methoxy-8-nitroquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Chemical Rationale and Mechanistic Insights The quinoline ring is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Chemical Rationale and Mechanistic Insights

The quinoline ring is a privileged scaffold in both medicinal chemistry and homogeneous catalysis. Specifically, 8-aminoquinoline derivatives act as exceptional bidentate (N,N) directing groups and ligands due to the highly favorable bite angle formed by the quinoline nitrogen and the 8-amino group.

Starting ligand synthesis from 2-chloro-8-nitroquinoline to generate 2-methoxy-8-nitroquinoline offers distinct structural advantages:

  • Electronic Tuning: The electron-donating methoxy group at the 2-position increases the overall electron density of the quinoline ring. This modulates the basicity of the quinoline nitrogen, altering the ligand's redox potential and stabilizing high-valent metal centers during catalysis[1].

  • Steric Shielding: The 2-substituent provides targeted steric bulk near the metal coordination sphere, which can dictate stereoselectivity in asymmetric catalysis or enhance the metabolic stability of metallodrugs.

The synthesis relies on a classic Nucleophilic Aromatic Substitution (SNAr). The reaction is highly favored because the 2-position of the quinoline ring is strongly electrophilic, activated by both the adjacent electronegative ring nitrogen and the electron-withdrawing 8-nitro group[2]. Following methoxylation, the nitro group must be reduced to a primary amine, as the nitro moiety is inert to most transition metal coordination[3]. The resulting 8-amino-2-methoxyquinoline can then undergo Schiff base condensation with aromatic aldehydes (e.g., 2-hydroxy-1-naphthaldehyde) to yield highly stable tridentate (N,N,O) ligands[4].

Synthetic Workflow

Workflow A 2-Chloro-8- nitroquinoline B 2-Methoxy-8- nitroquinoline A->B NaOMe, MeOH SNAr (Reflux) C 8-Amino-2- methoxyquinoline B->C Reduction (SnCl2 or H2/Pd) D N,N,O-Tridentate Ligand C->D Aldehyde Condensation

Synthetic workflow for quinoline-based ligands from 2-chloro-8-nitroquinoline.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-8-nitroquinoline via SNAr

Causality: Sodium methoxide (NaOMe) acts as both a strong base and an aggressive nucleophile. Methanol is strictly used as the solvent to prevent transesterification or competitive alkoxide exchange side reactions.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-8-nitroquinoline (1.0 eq, 5.0 mmol)[5].

  • Reagent Addition: Suspend the starting material in 25 mL of anhydrous methanol. Slowly add a 5M solution of sodium methoxide in methanol (1.2 eq, 6.0 mmol) dropwise at room temperature[5].

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 2 hours. The reaction progress should be monitored by TLC (Hexane:EtOAc 3:1) until the starting material is fully consumed[2].

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Partition the crude residue between dichloromethane (DCM, 30 mL) and distilled water (30 mL)[2].

  • Purification: Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify via flash chromatography (SiO2, DCM as eluent) to afford 2-methoxy-8-nitroquinoline as a white-yellowish solid[5].

Protocol B: Chemoselective Reduction to 8-Amino-2-methoxyquinoline

Causality: While catalytic hydrogenation (H2, Pd/C) is viable, chemical reduction using Tin(II) chloride (SnCl2) is highly chemoselective and reliably tolerates the methoxy ether linkage without causing undesired ether cleavage[1].

  • Setup: In a 250 mL round-bottom flask, dissolve 2-methoxy-8-nitroquinoline (1.0 eq, 4.0 mmol) in 40 mL of absolute ethanol.

  • Reduction: Add SnCl2·2H2O (5.0 eq, 20.0 mmol) to the solution. Heat the mixture to 70 °C and stir for 4 hours.

  • Neutralization: Cool the reaction to 0 °C and carefully neutralize with saturated aqueous NaHCO3 until the pH reaches 8-9.

    • Scientist's Note: Vigorous effervescence (CO2 evolution) will occur. Add the base slowly to prevent foaming out of the flask.

  • Extraction: The neutralization generates a thick white precipitate of tin salts. Filter the suspension through a tightly packed pad of Celite to remove these salts, washing the pad thoroughly with ethyl acetate (EtOAc) to prevent yield loss.

  • Isolation: Separate the organic layer from the filtrate, wash with brine, dry over MgSO4, and evaporate the solvent to yield 8-amino-2-methoxyquinoline.

Protocol C: Synthesis of the Tridentate Schiff Base Ligand

Causality: Condensation of the primary amine with 2-hydroxy-1-naphthaldehyde yields a conjugated imine. A catalytic amount of glacial acetic acid acts as a Brønsted acid, protonating the carbonyl oxygen of the aldehyde and making it highly susceptible to nucleophilic attack by the sterically hindered 8-amino group[4].

  • Setup: Dissolve 8-amino-2-methoxyquinoline (1.0 eq, 2.0 mmol) in 15 mL of absolute ethanol in a 50 mL flask[4].

  • Condensation: Add 2-hydroxy-1-naphthaldehyde (1.0 eq, 2.0 mmol) followed by 2 drops of glacial acetic acid[4].

  • Reaction: Reflux the mixture for 6 hours. A distinct color change to deep yellow/orange indicates successful imine formation.

  • Crystallization: Cool the mixture to room temperature, then place it in an ice bath. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure N,N,O-tridentate ligand.

Coordination Mode and Metal Complexation

The resulting Schiff base ligand is primed for transition metal coordination (e.g., Cu, Pd, Ru). The ligand acts as a monoanionic tridentate chelator, forming two highly stable fused chelate rings upon binding.

Coordination M Metal Center N1 Quinoline N N1->M Dative N2 Imine N N2->M Dative O Phenolate O O->M Ionic

Tridentate coordination mode (N,N,O) of the synthesized quinoline Schiff base ligand.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the three-step ligand synthesis workflow.

Reaction StepReagents / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
1. SNAr (Methoxylation) NaOMe (1.2 eq)Methanol65 (Reflux)295 - 98
2. Reduction (Chemical) SnCl2·2H2O (5.0 eq)Ethanol70480 - 85
2. Reduction (Catalytic) H2 (1 atm), Pd/C (10%)Methanol25 (RT)1290 - 92
3. Imine Condensation 2-Hydroxy-1-naphthaldehydeEthanol78 (Reflux)685 - 88

Safety Considerations

  • 2-Chloro-8-nitroquinoline: Handle with care; it is a known electrophile and potential skin/eye irritant[2].

  • Sodium Methoxide: Highly caustic and moisture-sensitive. Handle solid NaOMe under an inert atmosphere to prevent degradation and exothermic reactions with ambient moisture.

  • Ammonia / Gas Evolution: Ensure proper ventilation during the SnCl2 reduction step and subsequent neutralization, as significant gas evolution (CO2) occurs during the NaHCO3 quench.

References

  • NIH PMC. "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study". National Institutes of Health. Available at: [Link]

  • Semantic Scholar. "Supporting information: Synthesis of 2-methoxy-8-nitroquinoline". Semantic Scholar Database. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Reaction Yield in 2-Methoxy-8-nitroquinoline Synthesis

Welcome to the technical support center for the synthesis of 2-Methoxy-8-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-8-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this important chemical intermediate. We will delve into the mechanistic underpinnings of the reaction, provide practical, field-tested solutions to common problems, and offer a validated, high-yield experimental protocol.

The Underlying Chemistry: A Mechanistic Overview

The synthesis of 2-Methoxy-8-nitroquinoline from 2-chloro-8-nitroquinoline is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This is not a single-step displacement; instead, it proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the quinoline ring. This position is activated by the strong electron-withdrawing effect of the nitro group at the C8 position and the nitrogen atom within the quinoline ring system. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is temporarily lost in the Meisenheimer complex. The system regains its aromatic stability through the expulsion of the chloride ion (Cl⁻), which is a good leaving group.

Understanding this mechanism is crucial for troubleshooting, as many common issues with yield relate to disrupting one of these two key steps.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Moisture Is the system rigorously anhydrous? Start->Check_Moisture Check_Reagent Is the NaOCH₃ fresh/active? Check_Moisture->Check_Reagent Yes Sol_Moisture Flame-dry glassware. Use anhydrous solvents. Add molecular sieves. Check_Moisture->Sol_Moisture No Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Sol_Reagent Use fresh commercial reagent. Prepare NaOCH₃ in situ from Na and anhyd. MeOH. Check_Reagent->Sol_Reagent No Sol_Temp Heat reaction to reflux. Check_Conditions->Sol_Temp Running at RT Sol_Solvent Consider switching to a polar aprotic solvent (e.g., DMSO). Check_Conditions->Sol_Solvent Reaction is slow/stalled

Sources

Optimization

Technical Support Center: Optimizing Catalytic Hydrogenation of 2-Methoxy-8-nitroquinoline

Welcome to the technical support center for the optimization of the catalytic hydrogenation of 2-Methoxy-8-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of the catalytic hydrogenation of 2-Methoxy-8-nitroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate the challenges of this specific transformation, ensuring high yield, purity, and reproducibility in your experiments.

Introduction: The Chemistry of the Challenge

The reduction of the nitro group in 2-Methoxy-8-nitroquinoline to form 2-Methoxy-8-aminoquinoline is a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. While catalytic hydrogenation is a preferred method for its efficiency and cleaner reaction profiles, the presence of both a quinoline ring and a methoxy group on the same scaffold introduces specific challenges.[1] The primary objectives are to achieve complete and selective reduction of the nitro group while preventing undesirable side reactions, such as demethoxylation or over-hydrogenation of the quinoline ring system. This guide provides a systematic approach to overcoming these hurdles.

Troubleshooting Guide: From Incomplete Reactions to Unwanted Byproducts

This section addresses common problems encountered during the catalytic hydrogenation of 2-Methoxy-8-nitroquinoline in a question-and-answer format, providing plausible causes and actionable solutions.

Question 1: My reaction is sluggish or shows incomplete conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Incomplete conversion is a frequent issue and can stem from several factors related to catalyst activity and reaction conditions.

  • Potential Causes & Solutions:

    Cause Explanation Troubleshooting Steps
    Insufficient Catalyst Activity The catalyst may be old, of low quality, or deactivated. Palladium on carbon (Pd/C) and Raney® Nickel are common choices for nitro group reductions.[2][3]1. Use Fresh Catalyst: Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., wet for pyrophoric catalysts).2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%).3. Catalyst Activation: For some catalysts, an activation step may be necessary. Consult the supplier's guidelines.
    Inadequate Hydrogen Pressure The concentration of dissolved hydrogen may be too low to drive the reaction to completion.1. Increase Hydrogen Pressure: If using a Parr shaker or autoclave, gradually increase the hydrogen pressure (e.g., from 1 atm to 3-4 atm).[1]
    Suboptimal Temperature The reaction may require thermal energy to overcome the activation barrier.1. Increase Temperature: Gently warm the reaction mixture. For many hydrogenations, a temperature range of room temperature to 60-80°C is effective.[4] However, be cautious as higher temperatures can promote side reactions.
    Poor Mass Transfer Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen.1. Increase Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer.
    Solvent Effects The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or methanol generally accelerate hydrogenation rates.[5]1. Solvent Screening: If using a non-protic solvent, consider switching to ethanol, methanol, or ethyl acetate.

Question 2: I'm observing a significant amount of a byproduct that appears to be the demethoxylated product (8-aminoquinoline). How can I prevent this?

Answer: The cleavage of the methoxy group (demethoxylation) is a known side reaction in the hydrogenation of methoxy-substituted aromatic compounds, particularly with palladium catalysts.[6]

  • Potential Causes & Solutions:

    Cause Explanation Troubleshooting Steps
    Catalyst Choice Palladium catalysts can be prone to promoting hydrogenolysis of the C-O bond.1. Switch to Raney® Nickel: Raney® Nickel is often a better choice when trying to avoid dehalogenation or other hydrogenolysis reactions.[2]2. Use a Different Catalyst System: Consider alternative reducing agents like iron powder in acidic media (e.g., Fe/HCl) which are known for their chemoselectivity in nitro group reductions.[7]
    Harsh Reaction Conditions High temperatures and prolonged reaction times can favor demethoxylation.1. Milder Conditions: Operate at lower temperatures (e.g., room temperature) and monitor the reaction closely to stop it once the starting material is consumed.2. Lower Hydrogen Pressure: Use the minimum effective hydrogen pressure.
    Acidic Conditions The presence of acid can promote the cleavage of the ether linkage.1. Neutral or Basic Conditions: Ensure the reaction medium is neutral. If acidic impurities are present in the starting material, a pre-purification step may be necessary.

Question 3: My product is contaminated with a species that appears to be over-hydrogenated (e.g., 2-methoxy-5,6,7,8-tetrahydro-8-aminoquinoline). How can I improve the selectivity?

Answer: Over-hydrogenation of the quinoline ring is a potential side reaction, especially under forcing conditions.

  • Potential Causes & Solutions:

    Cause Explanation Troubleshooting Steps
    Highly Active Catalyst A very active catalyst combined with harsh conditions can lead to the reduction of the aromatic ring.1. Use a Less Active Catalyst: If using a highly active catalyst like platinum oxide (PtO₂), consider switching to Pd/C or Raney® Nickel.2. Catalyst Poisons: In some cases, the addition of a catalyst poison (e.g., diphenylsulfide) can be used to temper the catalyst's activity and improve chemoselectivity.[8]
    Prolonged Reaction Time Leaving the reaction to stir long after the nitro group reduction is complete increases the likelihood of ring hydrogenation.1. Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed.
    High Temperature and Pressure Elevated temperatures and pressures favor the hydrogenation of aromatic systems.1. Optimize Conditions: Use the mildest conditions (temperature and pressure) that afford a reasonable reaction rate for the nitro group reduction.

Frequently Asked Questions (FAQs)

Q1: Which catalyst is the best starting point for the hydrogenation of 2-Methoxy-8-nitroquinoline?

A1: For the initial screening, 10% Palladium on Carbon (Pd/C) is a good starting point due to its general effectiveness in nitro group reductions.[2][3] However, given the potential for demethoxylation, having Raney® Nickel on hand as an alternative is highly recommended.[2]

Q2: What is a recommended general protocol to start with?

A2: A good starting point would be:

  • In a suitable hydrogenation vessel, dissolve 2-Methoxy-8-nitroquinoline (1 equivalent) in ethanol or methanol.

  • Carefully add 10% Pd/C (5-10 mol% by weight).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (1 atm, balloon pressure, or 50 psi in a Parr apparatus).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, carefully vent the hydrogen and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Q3: How can I monitor the progress of the reaction?

A3:

  • Thin Layer Chromatography (TLC): This is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar, will have a lower Rf value than the starting material.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium formate) would be a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot, filtering off the catalyst, and running a quick ¹H NMR can confirm the disappearance of the nitro-substituted aromatic protons and the appearance of new signals corresponding to the amino-substituted product.

Q4: What are the best practices for purifying the final product, 2-Methoxy-8-aminoquinoline?

A4: The product is a basic compound, which can be leveraged for purification.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid (e.g., 1M HCl). The basic aminoquinoline will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the pure product, which can be collected by filtration or extracted back into an organic solvent.[5]

  • Column Chromatography: If isomeric impurities are present, column chromatography on silica gel may be necessary. Due to the basic nature of the product, it's advisable to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent peak tailing. A gradient elution from hexane/ethyl acetate to ethyl acetate/methanol is a good starting point.

Q5: What are the key safety precautions for this reaction?

A5:

  • Catalyst Handling: Many hydrogenation catalysts, especially Pd/C and Raney® Nickel, are pyrophoric and can ignite in the presence of air and solvents. Always handle them in an inert atmosphere and keep them wet.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources. Always purge the reaction vessel with an inert gas before introducing hydrogen.

  • Pressure Equipment: If using a high-pressure reactor, ensure it is properly maintained and operated by trained personnel. Never exceed the pressure and temperature limits of the equipment.

Visualizing the Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the catalytic hydrogenation of 2-Methoxy-8-nitroquinoline.

OptimizationWorkflow cluster_start Initial Reaction Setup cluster_monitor Reaction Monitoring cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions cluster_end Final Steps Start Start with Standard Conditions: 2-Methoxy-8-nitroquinoline 10% Pd/C (5 mol%) Ethanol, RT, 1 atm H2 Monitor Monitor Reaction by TLC/HPLC Start->Monitor Incomplete Incomplete Conversion? Monitor->Incomplete Check Conversion Demethoxylation Demethoxylation Observed? Incomplete->Demethoxylation No, but check byproducts IncreaseActivity Increase Catalyst Loading Increase H2 Pressure Increase Temperature Incomplete->IncreaseActivity Yes Overhydrogenation Over-hydrogenation Observed? Demethoxylation->Overhydrogenation No, but check byproducts ChangeCatalyst Switch to Raney Nickel Consider Fe/HCl Demethoxylation->ChangeCatalyst Yes MilderConditions Lower Temperature Lower H2 Pressure Monitor Closely Overhydrogenation->MilderConditions Workup Reaction Complete Proceed to Work-up & Purification Overhydrogenation->Workup No IncreaseActivity->Monitor ChangeCatalyst->Monitor MilderConditions->Monitor

Caption: Workflow for optimizing hydrogenation conditions.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2-Methoxy-8-nitroquinoline

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubilization of 2-Methoxy-8-nitroquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals facing challenges with the aqueous solubilization of 2-Methoxy-8-nitroquinoline . As a highly lipophilic quinoline derivative, this compound presents specific formulation hurdles due to its rigid aromatic core and specific functional group interactions. This document provides mechanistic insights, verified protocols, and troubleshooting FAQs to ensure reliable data generation in both in vitro and in vivo models.

Mechanistic Overview & Diagnostic Workflow

Before selecting a solubilization protocol, it is critical to understand the physicochemical barriers of your compound. The quinoline core is predominantly hydrophobic. While unsubstituted quinolines can sometimes be solubilized via pH adjustment (salt formation), the strongly electron-withdrawing nitro group at the 8-position of 2-Methoxy-8-nitroquinoline significantly decreases the basicity of the quinoline nitrogen[1]. Consequently, protonation requires an extremely low pH that is incompatible with physiological assays. Therefore, physical solubilization techniques—such as co-solvency, micellization, and cyclodextrin inclusion—are the mandatory pathways for this molecule[2].

SolubilizationWorkflow Start 2-Methoxy-8-nitroquinoline Solubility Barrier InVitro In Vitro / Cell Assays (Low Volume) Start->InVitro Assay Type InVivo In Vivo Dosing (High Biocompatibility) Start->InVivo Assay Type Cosolvent Co-solvent & Surfactant (DMSO / Tween-80) InVitro->Cosolvent Max 1% DMSO Cyclodextrin Inclusion Complexation (HP-β-CD) InVivo->Cyclodextrin Non-toxic Vehicle Dilution Media Dilution (Monitor Nucleation) Cosolvent->Dilution Dropwise Addition Lyophilization Lyophilization & Reconstitution Cyclodextrin->Lyophilization Stabilize Complex

Decision matrix for selecting a 2-Methoxy-8-nitroquinoline solubilization strategy.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Methoxy-8-nitroquinoline precipitate immediately when I dilute my DMSO stock into PBS or cell culture media? A1: This is a classic case of solvent-shift precipitation (nucleation). When the compound is dissolved in 100% DMSO, it exists as solvated monomers. Upon rapid introduction to an aqueous environment (like PBS), the DMSO rapidly diffuses into the water, leaving the highly hydrophobic 2-Methoxy-8-nitroquinoline molecules behind. Without the organic solvent shell, the hydrophobic quinoline cores rapidly aggregate via π-π stacking, and the nitro groups form intermolecular hydrogen bonds, leading to immediate crystallization[1]. Self-Validating Fix: You must lower the thermodynamic barrier by using an intermediate surfactant step (see Protocol 1) or by pre-warming the media to 37°C and adding the DMSO stock dropwise under vigorous vortexing.

Q2: Can I just lower the pH to form a soluble salt, as I do with other aminoquinolines? A2: No. While standard quinolines are weak bases that form soluble salts at lower pH, the 8-nitro group in your compound is strongly electron-withdrawing[1]. This pulls electron density away from the quinoline nitrogen, drastically lowering its pKa. To force protonation, you would need a pH well below 2.0, which is highly toxic to cells and causes tissue necrosis in vivo.

Q3: What is the most reliable method for in vivo aqueous dosing without causing solvent toxicity? A3: Cyclodextrin inclusion complexation is the gold standard for hydrophobic quinolines[3]. Specifically, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that perfectly accommodates the lipophilic quinoline ring, while its hydroxylated exterior ensures high aqueous solubility[4]. This creates a "molecular shield" around the compound, allowing for intravenous or oral administration without the severe hepatotoxicity associated with high-dose co-solvents[2].

Quantitative Data: Solubilization Efficacy Comparison

The following table summarizes the expected solubility limits and physiological compatibility of various formulation strategies for 2-Methoxy-8-nitroquinoline.

Solubilization TechniqueFormulation ComponentsMax Achievable ConcentrationPhysiological CompatibilityKey Limitation
Direct Dilution 1% DMSO / 99% PBS< 10 µMIn vitro onlyRapid precipitation (minutes)
Micellar Dispersion 1% DMSO / 1% Tween-80 / 98% Water~250 µMIn vitro / IV injectionSurfactant toxicity at high doses
Inclusion Complex 20% (w/v) HP-β-CD in Water> 2.5 mMIn vivo (Oral, IV, IP)Requires 24h equilibration time
Lipid Emulsion 10% Intralipid / Water~1.0 mMIn vivo (IV only)Complex preparation, sterilization issues

Standard Operating Procedures (SOPs)

Protocol 1: Co-solvent Micellar Dispersion (For In Vitro Cell Assays)

Causality: This protocol uses Tween-80 to form micelles that encapsulate the drug before it hits the bulk aqueous phase, preventing the rapid nucleation described in Q1.

  • Master Stock: Dissolve 2-Methoxy-8-nitroquinoline powder in 100% anhydrous DMSO to yield a 50 mM master stock. Store at -20°C in amber vials (protect from light).

  • Surfactant Vehicle: Prepare a 10% (v/v) Tween-80 solution in sterile PBS. Vortex until completely clear.

  • Intermediate Complexation: In a microcentrifuge tube, slowly add 10 µL of the 50 mM DMSO stock to 90 µL of the Tween-80/PBS solution. Critical Step: Vortex vigorously for 30 seconds immediately during addition. This yields a 5 mM intermediate stock (10% DMSO, 9% Tween-80).

  • Final Dilution: Dilute the intermediate stock 1:100 into pre-warmed (37°C) cell culture media.

  • Validation: The final assay concentration is 50 µM drug, 0.1% DMSO, and 0.09% Tween-80. Observe under a phase-contrast microscope at 20x magnification to confirm the absence of micro-crystals.

Protocol 2: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality: This method relies on thermodynamic equilibration to force the hydrophobic quinoline core into the cyclodextrin cavity[4]. Heating and extended stirring are required to overcome the activation energy of complex formation.

  • Vehicle Preparation: Weigh out Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and dissolve it in molecular biology grade water to achieve a 20% (w/v) solution.

  • Drug Addition: Add 2-Methoxy-8-nitroquinoline powder directly to the HP-β-CD solution at a target concentration of 3 mM (excess solid will be visible).

  • Thermal Sonication: Place the suspension in an ultrasonic water bath set to 35°C for 45 minutes. The acoustic cavitation disrupts the drug's crystal lattice, increasing the surface area for cyclodextrin interaction.

  • Equilibration: Transfer the vial to a magnetic stir plate. Stir at 200 rpm for 24 to 48 hours at room temperature. Do not skip this step; host-guest complexation is a slow equilibrium process.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any un-complexed, insoluble drug.

  • Sterilization: Carefully decant the supernatant and pass it through a 0.22 µm PTFE syringe filter.

  • Validation: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized 2-Methoxy-8-nitroquinoline before animal dosing.

References

  • BenchChem - "8-Nitroquinolin-2-amine For Research" URL
  • MDPI - "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects" URL
  • NIH PMC - "Solubilization techniques used for poorly water-soluble drugs" URL
  • ACS Publications - "Encapsulation of Quinine by β-Cyclodextrin: Excellent Model for Mimicking Enzyme−Substrate Interactions" URL

Sources

Optimization

Technical Support Center: HPLC Method Development for 2-Methoxy-8-nitroquinoline Reaction Monitoring

Welcome to the Analytical Support Center. This guide is designed for researchers and process chemists developing High-Performance Liquid Chromatography (HPLC) methods to monitor the synthesis of 2-methoxy-8-nitroquinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center. This guide is designed for researchers and process chemists developing High-Performance Liquid Chromatography (HPLC) methods to monitor the synthesis of 2-methoxy-8-nitroquinoline .

The typical synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-8-nitroquinoline with sodium methoxide 1. Monitoring this reaction presents unique chromatographic challenges, including managing the ionization state of the quinoline ring, preventing on-column degradation, and arresting the reaction kinetics during sampling.

Reaction Monitoring Workflow

G N1 1. Reaction Vessel (SNAr Synthesis) N2 2. Aliquot Sampling (Time-course) N1->N2 N3 3. Chemical Quench (Acidic Neutralization) N2->N3 N4 4. RP-HPLC Separation (End-capped C18) N3->N4 N5 5. UV/MS Detection (240-254 nm) N4->N5 N6 6. Kinetic Analysis (Yield Calculation) N5->N6

Figure 1: Workflow for HPLC reaction monitoring of 2-methoxy-8-nitroquinoline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal mobile phase pH for separating 2-methoxy-8-nitroquinoline from its precursors?

A: The fundamental rule of HPLC method development for ionizable compounds is to operate at least 2 pH units away from the analyte's pKa to ensure a single ionization state. Unsubstituted quinoline has a basic pKa of ~4.9. However, the strong electron-withdrawing nature of the nitro group at the 8-position drastically reduces the basicity of the quinoline nitrogen, resulting in a pKa of approximately 1.4 2.

If you use a standard 0.1% TFA mobile phase (pH ~2.0), the pH will be too close to the pKa, resulting in a mixture of protonated and neutral species that causes severe peak splitting and tailing. Causality & Solution: To keep the molecule fully neutral and ensure sharp peaks, use a buffered mobile phase at pH 4.0 to 6.0 . A 10 mM ammonium acetate buffer (pH 4.0) paired with acetonitrile is highly recommended for quinoline derivatives 3.

Q2: Why am I experiencing severe peak tailing despite adjusting the pH?

A: Peak tailing in heterocyclic compounds is often caused by secondary ion-exchange interactions between the electron-rich quinoline nitrogen and unreacted, acidic silanol groups on the silica support of the stationary phase 4. Solution: Always utilize a high-purity, fully end-capped C18 column . If tailing persists, the ammonium acetate buffer mentioned above will act as a silanol-masking agent, competing for the active sites on the silica and improving peak symmetry.

Q3: How do I prevent the methoxylation reaction from continuing in the HPLC autosampler vial?

A: The conversion of 2-chloro-8-nitroquinoline to 2-methoxy-8-nitroquinoline relies on sodium methoxide, a strong nucleophile and base. If a reaction aliquot is merely diluted in an organic solvent, the SNAr reaction will continue inside the vial while waiting in the autosampler queue, leading to artificially inflated product yields. Solution: You must implement a chemical quench 5. Dilute the reaction aliquot directly into an HPLC vial containing a quenching solution (e.g., 1% acetic acid in acetonitrile). The acid instantly neutralizes the methoxide, arresting the kinetics and locking the analyte concentrations.

Q4: In what order will the starting material and product elute?

A: In Reversed-Phase (RP-HPLC), retention is governed by hydrophobicity. The introduction of the methoxy group (-OCH3) makes 2-methoxy-8-nitroquinoline slightly more polar and capable of acting as a hydrogen-bond acceptor compared to the highly lipophilic chloro group in 2-chloro-8-nitroquinoline. Therefore, 2-methoxy-8-nitroquinoline will elute before the 2-chloro-8-nitroquinoline starting material.

Step-by-Step Methodology: Self-Validating Reaction Monitoring Protocol

This protocol is designed as a self-validating system; it incorporates system suitability checks to ensure chromatographic integrity before any kinetic data is accepted.

Step 1: Quench & Sample Preparation

  • Prepare a Quench Solution: 50:50 Acetonitrile:Water containing 1.0% Acetic Acid.

  • Withdraw exactly 10 µL of the active reaction mixture.

  • Immediately dispense the aliquot into an HPLC vial containing 990 µL of the Quench Solution.

  • Vortex for 5 seconds to ensure complete neutralization of the base.

Step 2: Chromatographic Setup

  • Column: End-capped C18 (e.g., 50 mm x 4.6 mm, 1.8 µm particle size for rapid UHPLC monitoring).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (adjusted to pH 4.0 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Isocratic hold at 10% B for 0.5 min, then ramp to 90% B over 4.5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (improves mass transfer and peak shape).

  • Detection: UV at 240 nm (optimal for quinoline chromophores) 3.

Step 3: System Suitability Validation

  • Inject a mixed standard containing both 2-chloro-8-nitroquinoline and 2-methoxy-8-nitroquinoline (10 µg/mL).

  • Validation Criteria:

    • Resolution ( Rs​ ) between the two peaks must be > 2.0 .

    • Peak Asymmetry factor ( As​ ) for both peaks must be between 0.9 and 1.2 .

    • Do not proceed with kinetic analysis if these criteria are not met.

Step 4: Data Acquisition

  • Inject 2 µL of the quenched samples.

  • Integrate the Area Under the Curve (AUC) for both starting material and product to calculate the conversion percentage over time.

Quantitative Data Presentation

The following table summarizes the expected performance characteristics for a validated HPLC method analyzing quinoline derivatives 4.

ParameterTypical Performance ValueAnalytical Significance for Reaction Monitoring
Linearity (R²) > 0.999Ensures accurate quantification of product yield across the entire reaction timeline (0% to 100% conversion).
Precision (RSD%) < 2.0%Guarantees that variations in peak area are due to reaction kinetics, not instrument variability.
Accuracy (% Recovery) 98% - 102%Validates that the acidic quenching step does not degrade the 2-methoxy-8-nitroquinoline product.
Limit of Detection (LOD) 0.1 - 1.0 µg/mLAllows for the detection of trace unreacted starting material to confidently declare reaction completion.
Limit of Quantification (LOQ) 0.2 - 5.0 µg/mLThe lowest concentration at which kinetic data can be reliably integrated.

References

  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. PMC, National Institutes of Health. Available at:[Link]

  • Development and validation of a reversed-phase HPLC method for monitoring of synthetic reactions during the manufacture of a key intermediate of an anti-hypertensive drug. PubMed, National Institutes of Health. Available at:[Link]

  • 8-Nitroquinoline | C9H6N2O2 | CID 11830. PubChem, National Library of Medicine. Available at:[Link]

  • Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in the Nitration of 2-Methoxyquinoline

Welcome to the Advanced Troubleshooting Guide for the functionalization of 2-methoxyquinoline. This resource is engineered for drug development professionals and synthetic chemists who are experiencing regioselectivity i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the functionalization of 2-methoxyquinoline. This resource is engineered for drug development professionals and synthetic chemists who are experiencing regioselectivity issues or significant side-product formation during electrophilic aromatic substitution.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, focusing instead on the mechanistic causality behind side reactions and providing self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Causality & Diagnostic FAQs

Q1: Why does my nitration of 2-methoxyquinoline yield predominantly 2-quinolone (carbostyril) instead of the desired nitrated product? A1: The formation of 2-quinolone is a direct consequence of the substrate's chemical nature. 2-Methoxyquinoline functions as a lactim ether. Under standard nitration conditions utilizing mixed acid ( HNO3​/H2​SO4​ ), the strong aqueous acidic environment catalyzes the rapid hydrolysis of the methoxy group at the C2 position[1][2]. The quinoline nitrogen is protonated, making the C2 carbon highly electrophilic and susceptible to nucleophilic attack by water. This expels methanol and yields the thermodynamically stable lactam, 2-quinolone. To prevent this, water and protic acids must be strictly excluded from the reaction matrix.

Q2: How does the choice of nitrating agent dictate regioselectivity and over-nitration? A2: In strongly acidic media, the quinoline nitrogen is protonated to form a quinolinium ion[3]. This positive charge strongly deactivates the pyridine ring, directing the active electrophile—the nitronium ion ( NO2+​ )[4]—to the more electron-rich benzene ring. This typically results in a nearly equal mixture of 5-nitro and 8-nitro derivatives[3][5]. However, harsh thermal conditions combined with excess nitrating agent will lead to dinitration. By switching to a mild, aprotic nitrating agent like nitronium tetrafluoroborate ( NO2​BF4​ )[6], you prevent nitrogen protonation and acid-catalyzed hydrolysis while maintaining the intrinsic C5/C8 regioselectivity of the bicyclic system.

Q3: How can I validate that my reaction is free of the hydrolysis side product during the workflow? A3: A self-validating protocol relies on real-time spectroscopic monitoring. 2-Quinolone exhibits a strong, characteristic lactam carbonyl ( C=O ) stretch at approximately 1650 cm−1 in its Infrared (IR) spectrum. By taking an aliquot of the crude reaction mixture and performing a quick ATR-IR scan, the absence of this peak confirms that the lactim ether (methoxy group) has been successfully preserved.

Quantitative Reaction Profiling

To guide your experimental design, the following table summarizes the causal relationship between the nitrating system and the resulting product distribution.

Nitrating SystemReaction ConditionsPrimary Product(s)Major Side ProductTypical Yield of Desired Product
HNO3​/H2​SO4​ 0 °C to RT, Aqueous5-nitro & 8-nitro-2-quinolone2-Quinolone (Hydrolysis)< 20%
HNO3​/Ac2​O 0 °C, Anhydrous5-nitro & 8-nitro-2-methoxyquinolineDinitro derivatives55 - 65%
NO2​BF4​/MeCN -20 °C to 0 °C, Anhydrous5-nitro & 8-nitro-2-methoxyquinolineMinimal> 85%

Optimized Experimental Protocol: Aprotic Nitration

This methodology utilizes NO2​BF4​ to bypass the hydrolytic degradation pathway. The protocol is designed as a self-validating system, ensuring that deviations in moisture or temperature are immediately detectable.

Materials Required:

  • 2-Methoxyquinoline (Substrate)

  • Nitronium tetrafluoroborate ( NO2​BF4​ , 0.5 M in sulfolane or solid)[6]

  • Anhydrous Acetonitrile ( MeCN , <10 ppm H2​O )

  • Saturated aqueous NaHCO3​

Step-by-Step Methodology:

  • System Preparation (Moisture Exclusion): Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and an internal thermocouple. Validation: Use a moisture-indicator strip on the solvent; any presence of water will trigger the hydrolysis pathway.

  • Substrate Dissolution: Dissolve 2-methoxyquinoline (1.0 equiv) in anhydrous acetonitrile to achieve a 0.2 M concentration under a continuous argon purge.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetonitrile bath. Allow the internal temperature to stabilize at exactly -20 °C. Causality: Temperatures above -10 °C significantly increase the kinetic rate of over-nitration (dinitration).

  • Electrophile Addition: Add NO2​BF4​ (1.05 equiv) dropwise (if in solution) or in small solid portions over 30 minutes. Maintain the internal temperature below -15 °C. The slight 0.05 equiv excess ensures full conversion without providing enough reagent for secondary nitration.

  • Reaction Monitoring: Stir the mixture for 2 hours, allowing it to gradually warm to 0 °C. Validation: Perform TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 ) should disappear, replaced by two closely eluting spots corresponding to the 5-nitro and 8-nitro isomers ( Rf​≈0.4 ).

  • Mild Quenching: Quench the reaction by slowly adding cold, saturated aqueous NaHCO3​ until the pH reaches 7.5. Causality: Neutralizing the byproduct fluoroboric acid ( HBF4​ ) immediately prevents acid-catalyzed hydrolysis during the aqueous workup.

  • Isolation: Extract the aqueous layer with dichloromethane ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the regioisomers via flash column chromatography.

Mechanistic Divergence Pathway

The following diagram illustrates the critical divergence between standard protic nitration (which leads to the 2-quinolone side product) and the optimized aprotic workflow.

NitrationPathway cluster_Protic Standard Mixed Acid (Protic) cluster_Aprotic Aprotic Nitration (Optimized) SM 2-Methoxyquinoline Cond1 HNO3 / H2SO4 (Aqueous) SM->Cond1 H+, H2O Cond2 NO2BF4 / MeCN (Anhydrous) SM->Cond2 NO2+, -20°C Inter1 Protonated Quinolinium Ion Cond1->Inter1 Protonation SideProd 2-Quinolone (Hydrolysis Side Product) Inter1->SideProd Nucleophilic Attack (H2O) Desired 5-Nitro & 8-Nitro- 2-methoxyquinoline Inter1->Desired NO2+ Attack (Minor) Cond2->Desired Direct Electrophilic Attack

Divergence of 2-methoxyquinoline nitration pathways based on protic vs. aprotic conditions.

References

  • BenchChem Technical Support Team.
  • Dai, X., et al. "Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step.
  • "Scalable and Practical Synthesis of Halo Quinolin-2(1 H )-ones and Quinolines.
  • "Keyword Index: Aromatic compounds, nitration, using nitronium tetrafluorobor
  • "Why does the nitration of quinoline occur at the 5 (and 8) position?" Chemistry StackExchange.
  • "Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution." Master Organic Chemistry.

Sources

Optimization

Preventing thermal degradation of 2-Methoxy-8-nitroquinoline during storage

Welcome to the Technical Support Center for 2-Methoxy-8-nitroquinoline . This portal is designed for researchers, analytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methoxy-8-nitroquinoline . This portal is designed for researchers, analytical chemists, and drug development professionals. Due to the reactive nature of nitroaromatic compounds and the hydrolytic susceptibility of methoxyquinolines, improper storage can rapidly compromise experimental integrity.

This guide provides field-proven troubleshooting, causal explanations for degradation, and self-validating protocols to ensure the longevity of your compound.

PART 1: Core Mechanisms of Degradation (The "Why")

Q: Why is 2-Methoxy-8-nitroquinoline highly sensitive to thermal degradation? A: Nitroaromatic compounds possess a high bond-dissociation energy (BDE) at the C-NO₂ bond (approximately 297 ± 17 kJ/mol)[1]. When subjected to elevated temperatures, the initial decomposition event is typically the exothermic cleavage of this C-NO₂ bond. This process releases massive thermal energy (often exceeding 500 J/g), which can trigger an autocatalytic runaway reaction[1][2]. Maintaining the compound well below its onset decomposition temperature is critical to prevent denitration and subsequent ring fragmentation.

Q: How does moisture affect the stability of the methoxy group? A: The 2-methoxy group on the quinoline ring is highly susceptible to hydrolysis, particularly in the presence of trace acids, bases, or prolonged moisture exposure[3]. In synthetic chemistry, 2-methoxyquinolines are frequently utilized as masked lactams; under hydrolytic conditions, they readily demethylate to yield the corresponding quinolin-2(1H)-one derivatives[4][5]. For 2-Methoxy-8-nitroquinoline, moisture ingress will lead to the formation of 8-nitroquinolin-2(1H)-one (also known as 8-nitroquinolin-2-ol), irreversibly compromising the purity of your batch.

Q: Is this compound sensitive to light? A: Yes. Aromatic nitro compounds and substituted quinolines are prone to photodegradation. Prolonged exposure to UV or visible light can generate radical species via the cleavage of aromatic bonds, leading to complex, polymeric decomposition mixtures[3].

DegradationPathways Compound 2-Methoxy-8-nitroquinoline Thermal Thermal Stress (>15°C / Heating) Compound->Thermal Moisture Moisture / Acidic Traces (Hydrolysis) Compound->Moisture Light UV / Visible Light (Photodegradation) Compound->Light Denitration Exothermic C-NO2 Cleavage (Autocatalytic Decomposition) Thermal->Denitration Demethylation Demethylation Yields 8-nitroquinolin-2(1H)-one Moisture->Demethylation Radical Radical Generation & Ring Cleavage Light->Radical

Fig 1. Primary degradation pathways of 2-Methoxy-8-nitroquinoline.

PART 2: Storage Parameters & Quantitative Data

To mitigate the degradation pathways outlined above, strict adherence to environmental controls is required. Below is the quantitative summary of optimal storage conditions.

ParameterRecommended ConditionScientific Rationale
Temperature (Solid) -20°C to 4°CLowers the kinetic energy available for autocatalytic C-NO₂ cleavage[3].
Temperature (Solution) -80°CPrevents solvent-mediated hydrolysis and nucleophilic attacks over long-term storage[6].
Atmosphere Argon or Nitrogen (Inert)Displaces atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation[3].
Container Amber Glass (PTFE-lined)Blocks UV/visible light transmission; PTFE prevents chemical leaching from the cap[3][6].
Solvent (If dissolved) Anhydrous DMSO / AcetoneWater content must be <0.01% to prevent the demethylation of the 2-methoxy group[5][6].

PART 3: Standard Operating Procedures (SOP)

SOP 1: Self-Validating Aliquoting & Long-Term Storage Protocol

Repeated freeze-thaw cycles introduce condensation (moisture), accelerating hydrolysis. Solutions must be aliquoted. This protocol includes a self-validation step to ensure baseline integrity.

Step 1: Solvent Preparation Use strictly anhydrous Dimethyl sulfoxide (DMSO) or acetone. Purge the solvent bottle with Argon for 5 minutes prior to use to displace dissolved oxygen[6]. Step 2: Dissolution Weigh the solid 2-Methoxy-8-nitroquinoline in a dry box or under a steady stream of nitrogen. Add the anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM). Vortex gently; do not use ultrasonic heating baths, as localized hotspots can trigger thermal degradation. Step 3: Aliquoting & Purging Transfer single-use volumes (e.g., 50-100 µL) into pre-dried, amber glass vials. Layer the headspace of each vial with Argon gas before immediately sealing with a PTFE-lined cap. Step 4: Baseline Validation (Self-Validating Step) Immediately take one representative aliquot and run an LC-MS or HPLC analysis. Save this chromatogram as your "Day 0 Baseline." Before using any stored aliquot in future experiments, run a rapid TLC or LC-MS and compare it against this baseline to definitively validate that no demethylation or denitration has occurred. Step 5: Storage Transfer all sealed vials to a -80°C freezer inside a secondary desiccator box[6].

StorageWorkflow Start Solid 2-Methoxy-8-nitroquinoline (Weigh under N2) Solvent Dissolve in Anhydrous Solvent (DMSO/Acetone, <0.01% H2O) Start->Solvent Aliquot Aliquot into Single-Use Amber Glass Vials Solvent->Aliquot Purge Purge Headspace with Inert Gas (Argon/N2) Aliquot->Purge Seal Seal Tightly with PTFE-Lined Caps Purge->Seal Validate Run LC-MS on 1 Aliquot (Establish Day 0 Baseline) Seal->Validate Store Store at -80°C (Inside Desiccator) Validate->Store

Fig 2. Standardized workflow for the preparation and long-term storage of stock solutions.

PART 4: Troubleshooting & FAQs

Q: My stock solution in DMSO has turned dark brown. Is it still viable? A: No. A color shift from light yellow/tan to dark brown or black indicates thermal or photolytic degradation, likely resulting in the generation of polymeric byproducts or denitrated radical species[3]. Discard the solution safely. Ensure future DMSO is strictly anhydrous and stored in the dark.

Q: I noticed pressure build-up (a "hiss" sound) when opening the storage vial. What caused this? A: Pressure build-up is a critical warning sign of thermal decomposition. The breakdown of the nitro group releases gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[1]. If a vial exhibits pressure, the structural integrity of the compound is completely compromised. Dispose of it immediately according to hazardous waste protocols for reactive chemicals.

Q: My LC-MS shows a new mass peak at[M-14]. What is this impurity? A: A mass loss of 14 Da (loss of a CH₂ group) strongly suggests that the 2-methoxy group has undergone hydrolysis to form the 8-nitroquinolin-2(1H)-one (demethylation)[4][5]. This confirms that moisture was introduced during handling or storage.

PART 5: Thermal Stability Assessment Protocol (TGA/DSC)

If you suspect a bulk batch has been exposed to thermal stress during shipping, you must validate its stability using Differential Scanning Calorimetry (DSC) before use[2].

Step 1: Instrument Calibration (Self-Validating Step) Before testing your compound, run a known reference standard (e.g., pure 4-nitrobenzoic acid) through the DSC to calibrate the thermal response and ensure the sensor accurately detects exothermic onset[2]. Step 2: Sample Preparation Weigh 3–5 mg of 2-Methoxy-8-nitroquinoline into a high-pressure, gold-plated crucible (to ensure chemical inertness and suppress evaporation)[2]. Seal the crucible manually. Step 3: Method Setup Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min to prevent oxidative decomposition. Set the heating rate to 5 °C/min, scanning from 30 °C to 400 °C[2]. Step 4: Data Interpretation Analyze the thermogram for the onset temperature ( Tonset​ ) of the exothermic peak. A sharp exothermic peak indicates the cleavage of the C-NO₂ bond. If the Tonset​ has shifted significantly lower compared to the manufacturer's Certificate of Analysis, the batch contains impurities (such as trace acids or degradation byproducts) that are acting as catalysts for premature thermal runaway.

References

  • ACS Publications. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry." Available at: [Link]

  • ResearchGate. "Scalable and Practical Synthesis of Halo Quinolin-2(1 H )-ones and Quinolines." Available at: [Link]

  • SciSpace. "An Amberlyst-15® Mediated Synthesis of New Functionalized Dioxoloquinolinone Derivatives." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methoxy-8-nitroquinoline Functionalization

Welcome to the Application Support Center. As drug development and materials science increasingly rely on complex heterocyclic scaffolds, 2-methoxy-8-nitroquinoline has emerged as a critical, yet notoriously difficult, b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development and materials science increasingly rely on complex heterocyclic scaffolds, 2-methoxy-8-nitroquinoline has emerged as a critical, yet notoriously difficult, building block. The spatial proximity of the 8-nitro group to the quinoline nitrogen, coupled with the bulky 2-methoxy substituent, creates a highly congested steric environment.

This guide provides field-proven insights, troubleshooting workflows, and self-validating protocols to help you bypass these steric penalties and achieve regioselective functionalization.

Part 1: Frequently Asked Questions (FAQs) on Reactivity & Steric Effects

Q1: Why do standard palladium-catalyzed cross-coupling reactions fail or give exceptionally low yields with 2-methoxy-8-nitroquinoline? A1: The failure is rooted in both steric and electronic deactivation. The 8-nitro group exerts a strong electron-withdrawing effect, depleting the electron density of the quinoline ring. More critically, its spatial proximity to the quinoline nitrogen (N1) creates severe steric hindrance, physically blocking the necessary κ1 or κ2 coordination with transition metals like Palladium or Rhodium. Without this pre-transition state metal complex, standard C-H activation or cross-coupling cannot initiate 1.

Q2: How does the 2-methoxy group influence regioselectivity during functionalization? A2: The 2-methoxy group acts as a strong σ -electron donor but introduces significant steric bulk at the C-2 position. When attempting C-3 functionalization, the incoming electrophile must navigate the steric repulsion from the methoxy oxygen. To overcome this, reactions must either utilize highly reactive, small electrophiles (like I+ ) or employ metal-free radical pathways that do not require a bulky coordination sphere 2.

Q3: Can 8-nitroquinoline derivatives be used productively despite their bulk? A3: Yes. While 8-nitroquinoline itself is hindered as a primary substrate, when attached to another arene via a linker, it acts as a powerful directing group for meta-C-H functionalization. The steric and electronic repulsion between the oxygen atoms of the nitro group and the linker forces the palladium catalyst into a specific geometry, projecting it toward the meta position of the target arene 1.

Part 2: Troubleshooting Guide for Specific Workflows

Issue 1: Incomplete Conversion During SNAr Synthesis of 2-Methoxy-8-nitroquinoline

Symptom: High levels of unreacted 2-chloro-8-nitroquinoline remain after 4 hours of reflux with sodium methoxide. Root Cause: The nucleophilic aromatic substitution (SNAr) stalls because the 8-nitro group is distant from the C-2 position, providing less mesomeric stabilization to the Meisenheimer intermediate compared to a 4-nitro group. Additionally, trace water can lead to competitive hydrolysis, forming the quinolinone byproduct. Resolution: Ensure strictly anhydrous conditions. Use a slight excess of NaOMe (1.5 - 2.5 equivalents) to drive the equilibrium and maintain a vigorous reflux in anhydrous methanol (65 °C) 3.

Issue 2: Failure to Achieve C-3 Iodination

Symptom: Standard Pd- or Rh-catalyzed C-H iodination yields <10% product. Root Cause: Metal catalysts fail to coordinate due to the N1/C8 steric clash, and the C-3 position is shielded by the 2-methoxy group. Resolution: Switch to a metal-free, radical-mediated pathway. Using molecular iodine ( I2​ ) and tert-butyl hydroperoxide (TBHP) generates highly reactive electrophilic iodine species that bypass the need for metal coordination 2.

Part 3: Mechanistic & Workflow Visualizations

G Substrate 2-Methoxy-8-nitroquinoline (Sterically Hindered) Challenge Steric Clash at C-3 & N1 Poor Metal Coordination Substrate->Challenge Strategy Metal-Free Activation (I2 + TBHP) Challenge->Strategy Bypass Metal Intermediate Electrophilic I+ Generation Radical Pathway Strategy->Intermediate Product C-3 Iodinated Product (High Regioselectivity) Intermediate->Product Overcome Bulk

Workflow for metal-free C-3 iodination bypassing steric hindrance.

DecisionTree Start Target: Functionalize 2-Methoxy-8-nitroquinoline Q1 Reaction Type? Start->Q1 C3_CH C-3 C-H Activation Q1->C3_CH N_Red Nucleophilic Substitution Q1->N_Red Sol1 Use Metal-Free Radical Conditions (TBHP/I2) C3_CH->Sol1 Sol2 Use Excess Nucleophile & High Temp (Reflux) N_Red->Sol2

Decision matrix for functionalizing sterically hindered quinolines.

Part 4: Quantitative Data & Optimization

The following table summarizes the kinetic penalty imposed by steric hindrance across different quinoline derivatives during functionalization. Notice the extended reaction times required for 8-substituted variants.

Table 1: Reaction Parameters for 8-Nitroquinoline Derivatives

SubstrateReaction TypeReagents / CatalystTemp (°C)Time (h)Expected Yield (%)Steric Impact Profile
2-Chloro-8-nitroquinoline SNAr (C-2 Methoxy)NaOMe (2.0 eq), MeOH651 - 464 - 85Moderate; C-2 remains accessible to small nucleophiles.
8-Nitroquinoline C-3 Iodination I2​ (1.2 eq), TBHP (8 eq)8016 - 24> 75High; N1 coordination blocked, requires radical pathway.
6-Methoxy-8-nitroquinoline C-3 Iodination I2​ (1.2 eq), TBHP (8 eq)8016 - 24~ 80High; requires extended reaction time due to 8-nitro bulk.
2-Methoxy-8-nitroquinoline C-3 Iodination I2​ (1.2 eq), TBHP (8 eq)8016 - 2460 - 70Severe; dual bulk at C-2 and C-8 restricts transition state.

Data synthesized from foundational C-H functionalization and SNAr methodologies 2, 3.

Part 5: Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-8-nitroquinoline (SNAr)

This protocol converts commercially available 2-chloro-8-nitroquinoline into the methoxy derivative, establishing the foundational scaffold 4, 3.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-chloro-8-nitroquinoline (1.0 equiv) and anhydrous methanol (0.2 M concentration).

  • Nucleophile Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (2.0 equiv) dropwise at room temperature. Causality: The excess base compensates for the weak mesomeric activation of the distant 8-nitro group.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 1–4 hours.

  • Self-Validation Check (In-Process): Monitor via TLC (Hexanes/EtOAc). The displacement of the chloride by the methoxy group significantly decreases the Rf value. The reaction is complete when the starting material spot is entirely consumed.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between water and dichloromethane (DCM). Extract the aqueous layer twice with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize from cyclohexane to yield 2-methoxy-8-nitroquinoline as a pale solid 4.

Protocol B: Metal-Free Regioselective C-3 Iodination

This protocol bypasses the steric hindrance at N1 by utilizing a radical-mediated electrophilic substitution 2.

  • Preparation: Charge a reaction vial with 2-methoxy-8-nitroquinoline (0.25 mmol) and molecular iodine ( I2​ , 1.2 equiv).

  • Solvent & Oxidant: Add acetonitrile (MeCN, 4 mL). Slowly add tert-butyl hydroperoxide (TBHP, 70% in water, 8.0 equiv) to the mixture. Causality: TBHP acts as the radical initiator and oxidant. It generates tert-butoxyl radicals that oxidize I2​ to an active electrophilic iodine species ( I+ ), which is small enough to attack the hindered C-3 position without requiring a bulky metal coordination sphere.

  • Reaction: Seal the vial and heat to 80 °C. Stir for 16–24 hours. Note: The extended time is strictly necessary due to the combined steric penalty of the 2-methoxy and 8-nitro groups.

  • Self-Validation Check (In-Process): The dark brown color of molecular iodine will gradually fade to a lighter yellow/orange as it is consumed and converted into the iodinated product.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted iodine. Extract with EtOAc (3 x 10 mL).

  • Purification: Dry the combined organic layers over MgSO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to isolate the C-3 iodinated product.

References

  • Metal-free synthesis of N-fused heterocyclic iodides via C–H functionalization mediated by tert-butylhydroperoxide. Chemical Communications (RSC Publishing). 2

  • Catalytic Arene meta-C–H Functionalization Exploiting a Quinoline Based Template. ACS Catalysis. 1

  • 8-Nitroquinolin-2-amine For Research. Benchchem. 3

  • Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study. PMC (NIH). 4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methoxy-8-nitroquinoline vs. 8-Nitroquinoline

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural causality, electrochemical profiling, and comparative synthetic methodologies.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural causality, electrochemical profiling, and comparative synthetic methodologies.

The quinoline scaffold is a privileged structure in medicinal chemistry, particularly in the development of antimalarial and antitrypanosomatid agents [1]. Understanding the subtle electronic differences between quinoline derivatives is critical for optimizing synthetic routes and tuning biological activity. This guide provides an in-depth comparison of 8-nitroquinoline (8-NQ) and its derivative, 2-methoxy-8-nitroquinoline (2-OMe-8-NQ) , focusing on how a single functional group substitution fundamentally alters the molecule's reactivity profile.

Structural and Electronic Divergence

The fundamental difference in reactivity between 8-NQ and 2-OMe-8-NQ is governed by the electronic contribution of the C2 substituent.

  • 8-Nitroquinoline (8-NQ): The fused pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. The presence of the strongly electron-withdrawing nitro group at the C8 position (exerting both −I and −M effects) further strips electron density from the bicyclic system. This extreme electrophilicity dictates its behavior as a powerful dienophile and makes it highly susceptible to nucleophilic attack [2].

  • 2-Methoxy-8-nitroquinoline (2-OMe-8-NQ): The introduction of a methoxy group at the C2 position fundamentally shifts the electronic landscape. While the methoxy oxygen exerts a minor electron-withdrawing inductive effect ( −I ), its dominant resonance effect ( +M ) donates electron density directly into the conjugated pyridine system. This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, dampening the ring's overall electrophilicity and significantly altering the electrochemical reduction potential of the nitro group [1].

G cluster_0 8-Nitroquinoline (8-NQ) cluster_1 2-Methoxy-8-nitroquinoline A1 Highly Electron-Deficient Ring System A2 Strong Dienophile (Diels-Alder) A1->A2 A3 Susceptible to VNS (para to NO2) A1->A3 B1 Methoxy (+M) Effect Reduces Electrophilicity B2 Altered Redox Potential B1->B2 B3 Deactivated Dienophilic Character B1->B3

Electronic effects dictating the divergent reactivity of 8-NQ and 2-OMe-8-NQ.

Reactivity Paradigms

A. Vicarious Nucleophilic Substitution (VNS)

8-NQ is highly susceptible to VNS. When treated with nucleophiles containing a leaving group (e.g., 4-amino-1,2,4-triazole) in the presence of a strong base, 8-NQ undergoes amination predominantly at the position para to the nitro group [3]. The highly electron-deficient nature of 8-NQ stabilizes the intermediate anionic Meisenheimer complex. Conversely, the +M effect in 2-OMe-8-NQ enriches the ring, decreasing the stability of such anionic intermediates and significantly reducing its susceptibility to VNS.

B. Cycloaddition (Diels-Alder)

In polar Diels-Alder reactions, 8-NQ acts as a robust dienophile. The strongly electron-accepting nitro group facilitates thermal cycloadditions with various dienes (e.g., isoprene, Danishefsky's diene), yielding normal addition products [2]. The methoxy group in 2-OMe-8-NQ deactivates this dienophilic character by raising the LUMO energy, making it a poor candidate for inverse-demand or polar cycloadditions.

C. Electrochemical Reduction & Bioactivation

The bioactivation of nitroaromatic drugs by parasitic nitroreductases (NTRs) is highly dependent on their reduction potentials. 8-NQ exhibits a low redox potential of -0.84 V, which is generally outside the optimal catalytic window for type I parasitic NTRs [1]. Modifications at the C2 position, such as methoxylation, are strategic choices in Structure-Activity Relationship (SAR) studies to tune this potential for selective bioactivation against Leishmania and Trypanosoma species [1].

Quantitative Data Summary

Parameter8-Nitroquinoline (8-NQ)2-Methoxy-8-nitroquinoline (2-OMe-8-NQ)
C2 Substituent Effect N/A (Hydrogen) +M (Resonance), −I (Inductive)
Ring Electrophilicity Extremely HighModerated
Redox Potential (V) -0.84 V [1]Shifted (Altered by +M effect)
VNS Regioselectivity Para to nitro group [3]Deactivated / Less susceptible
Diels-Alder Reactivity Strong Dienophile [2]Poor Dienophile
Primary Utility Synthetic building blockBioactive hit-to-lead analog

Comparative Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-8-nitroquinoline via O-Methylation

Causality & Design: The starting material, 8-nitroquinolin-2(1H)-one, exhibits lactam-lactim tautomerism. Deprotonation with Sodium Hydride (NaH) generates an ambident anion. In a polar aprotic solvent like DMF, O-alkylation with Methyl Iodide (MeI) is favored over N-alkylation due to hard-soft acid-base principles, yielding the desired 2-methoxy ether [1].

Self-Validating Workflow:

  • Deprotonation: Under an Argon atmosphere, dissolve 8-nitroquinolin-2(1H)-one (1.0 equiv.) in anhydrous DMF. In a separate flask, prepare a suspension of 60% NaH (2.0 equiv.) in anhydrous DMF. Slowly add the quinolinone solution to the NaH suspension at room temperature.

  • Validation Check 1: Stir for 10 minutes. The cessation of hydrogen gas evolution visually confirms complete deprotonation.

  • Alkylation: Add Methyl Iodide (MeI, 2.0 equiv.) dropwise to the reaction mixture. Stir overnight at room temperature.

  • Validation Check 2: Monitor completion via TLC (Thin-Layer Chromatography). The disappearance of the highly polar lactam spot confirms conversion.

  • Workup: Quench the reaction carefully with water and extract with ethyl acetate.

  • Purification: Recrystallize the crude product from cyclohexane to yield 2-methoxy-8-nitroquinoline as a pale white solid (approx. 64% yield) [1].

Workflow N1 8-Nitroquinolin-2(1H)-one (Lactam Tautomer) N2 NaH, DMF rt, 10 min (Ambident Anion) N1->N2 N3 MeI rt, Overnight (O-Alkylation) N2->N3 N4 2-Methoxy-8-nitroquinoline (Pale White Solid) N3->N4

Step-by-step O-methylation workflow for the synthesis of 2-methoxy-8-nitroquinoline.
Protocol B: Vicarious Nucleophilic Amination of 8-Nitroquinoline

Causality & Design: VNS requires a nucleophile containing a leaving group at the nucleophilic center. 4-amino-1,2,4-triazole serves this purpose. The strong base (t-BuOK) deprotonates the nucleophile, which attacks the highly electrophilic ring of 8-NQ. Subsequent base-induced β -elimination of the triazole moiety restores aromaticity, yielding the aminated product [3].

Self-Validating Workflow:

  • Initiation: Dissolve 8-nitroquinoline and 4-amino-1,2,4-triazole in anhydrous DMSO.

  • Meisenheimer Complex Formation: Add Potassium tert-butoxide (t-BuOK) to the solution at room temperature.

  • Validation Check 1: An immediate intense dark-red color will form. This chromic shift is the self-validating indicator of the σ -adduct (Meisenheimer complex) generation [3].

  • Reaction: Stir the reaction mixture until complete consumption of the starting material is observed via TLC.

  • Workup: Quench the reaction by pouring it into dilute hydrochloric acid or water to protonate the resulting carbanion.

  • Isolation: Extract the mixture with an organic solvent, dry over MgSO 4​ , and purify via column chromatography to isolate the para-aminated product [3].

References

  • Title: Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study - PMC Source: nih.gov URL: [Link]

  • Title: Nitroquinolines as dienophiles in polar Diels-Alder reactions. Influences of molecular solvents and ionic liquids Source: sciforum.net URL: [Link]

  • Title: Vicarious nucleophilic amination of nitroquinolines with 4-amino-1,2,4-triazole Source: cdnsciencepub.com URL: [Link]

Sources

Comparative

Strategic Purity Validation of 2-Methoxy-8-nitroquinoline: A Comparative Guide to LC-MS vs. Traditional Modalities

Introduction: The Strategic Imperative of Intermediate Purity In pharmaceutical manufacturing, the illusion that quality is solely determined at the final Active Pharmaceutical Ingredient (API) stage is a costly misconce...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Imperative of Intermediate Purity

In pharmaceutical manufacturing, the illusion that quality is solely determined at the final Active Pharmaceutical Ingredient (API) stage is a costly misconception. In reality, the impurity profile of a final drug product is heavily predetermined at the intermediate stage[1]. 2-Methoxy-8-nitroquinoline (CAS: 90771-32-7) is a critical synthetic intermediate, frequently utilized in the development of 8-aminoquinoline derivatives, including potent antikinetoplastid molecules and antimalarial agents[2].

Validating the purity of this intermediate is not merely a routine Quality Control (QC) checkpoint; it is a strategic necessity. Trace impurities—such as unreacted precursors or positional isomers—can carry over through subsequent reduction and coupling steps, ultimately compromising the safety and efficacy of the final therapeutic.

The Analytical Challenge: Synthesis and Impurity Profiling

The synthesis of 2-methoxy-8-nitroquinoline typically proceeds via the nucleophilic aromatic substitution (SNAr) of 2-chloro-8-nitroquinoline using sodium methoxide in methanol[3]. While efficient, this pathway is susceptible to side reactions that generate structurally similar impurities.

Impurity_Pathway N1 2-Chloro-8-nitroquinoline (Starting Material) N2 2-Methoxy-8-nitroquinoline (Target Intermediate) N1->N2 NaOMe / MeOH (Desired SNAr) N3 2-Methoxy-6-nitroquinoline (Positional Isomer) N1->N3 Isomeric Contamination (Side Reaction) N4 8-Nitroquinolin-2-ol (Hydrolysis Byproduct) N1->N4 H2O Exposure (Degradation)

Caption: Synthesis pathway and potential structural impurities of 2-Methoxy-8-nitroquinoline.

Differentiating the target intermediate from these byproducts requires an analytical modality capable of extreme specificity.

Comparative Analysis: Modality Selection

Historically, laboratories have relied on a mix of HPLC-UV, GC-MS, and NMR for intermediate release testing. However, for complex nitrogenous heterocycles like quinolines, Liquid Chromatography-Mass Spectrometry (LC-MS) has superseded traditional methods as the gold standard[1].

Table 1: Comparative Analysis of Analytical Modalities for 2-Methoxy-8-nitroquinoline

Analytical ModalitySpecificity for IsomersSensitivity (LOD)Matrix & Stability IssuesVerdict
LC-MS/MS High (Resolves via RT & MRM)< 0.5 ng/mL None (Requires volatile buffers)Gold Standard
HPLC-UV Low (Isomers share UV spectra)~50 ng/mLNoneSecondary Assay
GC-MS High (EI fragmentation)~10 ng/mLHigh (Thermal degradation of nitro group)Not Recommended
NMR Supreme (Structural ID)> 1000 ng/mLNoneStructural ID Only

Causality in Modality Selection:

  • Why HPLC-UV falls short: Positional isomers like 2-methoxy-6-nitroquinoline possess nearly identical chromophores to the target compound. If they co-elute, UV detection cannot differentiate them, leading to falsely elevated purity reporting.

  • Why GC-MS fails: Nitroquinolines are thermally labile. The high temperatures required in the GC injection port (often >250°C) can induce the reduction or degradation of the nitro group, skewing the quantitative impurity profile.

  • Why LC-MS is optimal: It combines the physical separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) with the absolute mass-to-charge (m/z) specificity of a mass spectrometer, allowing for the quantification of trace impurities down to the picogram level[4].

LC-MS Method Development: Causality and Design

Designing a robust LC-MS method requires strict adherence to ionization principles and chromatographic chemistry.

LCMS_Workflow N1 1. Sample Prep (Acetonitrile Dilution) N2 2. UHPLC Separation (C18, Volatile Buffer) N1->N2 10 µL Injection N3 3. ESI(+) Ionization (Protonation) N2->N3 Eluent Transfer N4 4. MS/MS Detection (MRM Transitions) N3->N4 [M+H]+ Ions N5 5. Self-Validation (Blank & Spike Recovery) N4->N5 Peak Integration

Caption: LC-MS workflow and self-validation sequence for 2-Methoxy-8-nitroquinoline.

  • Mobile Phase Selection (The Causality): Traditional HPLC methods often use non-volatile phosphate buffers, which are strictly forbidden in LC-MS as they precipitate in the source, causing severe ion suppression and equipment damage. We utilize 0.1% Formic Acid in water and acetonitrile. Formic acid acts as a volatile proton donor, drastically enhancing the formation of the [M+H]+ ion for the quinoline nitrogen[4].

  • Ionization Mode: Electrospray Ionization in positive mode (ESI+) is selected because the electron-rich quinoline ring readily accepts a proton, yielding a strong precursor ion at m/z 205.1.

Self-Validating Experimental Protocol

A scientifically rigorous protocol must be a self-validating system—meaning the sequence itself proves that the instrument is operating correctly and that the data is free from matrix interference.

Step 1: System Blanking & Equilibration
  • Action: Inject a 50:50 Acetonitrile:Water blank three times before the sample sequence.

  • Self-Validation Logic: If the blank chromatogram shows a peak at m/z 205.1, column carryover or solvent contamination is present. The sequence must automatically halt to prevent false positives.

Step 2: System Suitability Testing (SST)
  • Action: Inject six consecutive replicates of a 10 µg/mL 2-Methoxy-8-nitroquinoline reference standard.

  • Self-Validation Logic: Calculate the Relative Standard Deviation (RSD) of the peak areas. An RSD ≤ 2.0% proves that the ESI source is stable and the autosampler is precise[4].

Step 3: Sample Preparation & Dilution
  • Action: Accurately weigh 10 mg of the synthesized 2-Methoxy-8-nitroquinoline batch. Dissolve in 10 mL of LC-MS grade Acetonitrile (1 mg/mL stock). Dilute 1:1000 in mobile phase to a working concentration of 1 µg/mL.

  • Causality: High concentrations will saturate the electron multiplier in the MS detector, leading to non-linear responses and artificial peak broadening. Extreme dilution mitigates matrix effects.

Step 4: Matrix Spike (Accuracy Validation)
  • Action: Spike a known concentration (e.g., 10 ng/mL) of the starting material (2-chloro-8-nitroquinoline) into the diluted sample matrix.

  • Self-Validation Logic: The recovery of the spiked impurity must fall between 95% and 105%. This proves that the dominant intermediate peak is not suppressing the ionization of trace impurities.

Step 5: UHPLC-MS/MS Acquisition
  • Column: C18 Reversed-Phase (100 mm × 2.1 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 10 minutes (A: 0.1% FA in H2​O , B: 0.1% FA in ACN).

  • MS Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 350°C; Acquisition: Multiple Reaction Monitoring (MRM).

Experimental Data & Validation Results

By applying the self-validating protocol, we achieve distinct separation and quantification of the target compound and its impurities.

Table 2: LC-MS MRM Transitions and Retention Times

CompoundPrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)Note
2-Methoxy-8-nitroquinoline 205.1159.14.2Target Intermediate
2-Methoxy-6-nitroquinoline 205.1159.13.9Positional Isomer
2-Chloro-8-nitroquinoline 209.0163.05.8Starting Material
8-Nitroquinolin-2-ol 191.1145.12.5Hydrolysis Byproduct

Table 3: Self-Validation Metrics (Based on ICH Q2 Standards)

ParameterAcceptance CriteriaExperimental ResultValidation Logic
Linearity ( R2 ) ≥ 0.9950.9994Ensures proportional MS response across the 80-120% target range.
LOD (Impurity) S/N ≥ 3:10.4 ng/mLConfirms the method's capability to detect trace genotoxic hazards.
Spike Recovery 95% - 105%99.1% ± 0.8%Validates extraction efficiency and absence of ESI ion suppression.
SST Precision RSD ≤ 2.0% (n=6)0.7%Proves electrospray stability prior to unknown sample acquisition.

Conclusion

Relying on legacy analytical methods for complex heterocyclic intermediates introduces unacceptable downstream risks. As demonstrated, LC-MS/MS provides the definitive framework for validating the purity of 2-Methoxy-8-nitroquinoline. By utilizing volatile buffers to optimize ESI+ protonation and implementing a self-validating sequence of blanks, SSTs, and matrix spikes, researchers can guarantee that their intermediate release data is both scientifically unassailable and regulatory-compliant.

References

  • Tianming Pharmaceuticals. "Analytical Method Development for Intermediate Purity & Impurities: LC–MS Is No Longer Optional for Complex Intermediates."[Link]

  • National Center for Biotechnology Information (NCBI). "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated antikinetoplastid molecules: Synthesis, electrochemical and SAR study."[Link]

  • Resolve Mass. "Analytical Method Development and Validation in Pharmaceuticals."[Link]

Sources

Validation

A Comparative Guide to the Antimicrobial Activity of Methoxyquinoline Analogs: A Focus on the 8-Methoxy Scaffold

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the quinoline scaffold has proven to be a remarkably versatile and fruitful starting point for drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, the quinoline scaffold has proven to be a remarkably versatile and fruitful starting point for drug discovery.[1] Its derivatives, both natural and synthetic, have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and antimalarial properties.[2][3] This guide provides a comparative analysis of the antimicrobial activity of a specific subclass: 2-Methoxy-8-nitroquinoline analogs and related 8-methoxyquinoline derivatives. By examining the available experimental data, we aim to elucidate key structure-activity relationships (SAR) that govern their efficacy and to provide a framework for future research and development in this promising area.

The Quinoline Core: A Privileged Structure in Antimicrobial Research

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a foundational structure in medicinal chemistry. The well-known 8-hydroxyquinoline (8HQ) derivatives, such as the antimicrobial drug nitroxoline and the topical antiseptic clioquinol, underscore the potential of this scaffold.[4][5] The mechanism of action for many 8HQ analogs is linked to their ability to chelate metal ions, which disrupts microbial membrane potential and vital metabolic processes.[4] The introduction of various substituents onto the quinoline ring can significantly modulate the compound's lipophilicity, electronic properties, and steric profile, thereby influencing its ability to penetrate microbial cells and interact with biological targets.[6]

This guide will delve into the specific influence of the methoxy group at the 8-position, often in conjunction with other substitutions, to draw a comparative picture of antimicrobial performance.

Comparative Antimicrobial Performance of 8-Methoxyquinoline Analogs

While direct, comprehensive comparative studies on a series of 2-Methoxy-8-nitroquinoline analogs are not extensively available in the current literature, valuable insights can be gleaned from examining various related 8-methoxyquinoline derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several classes of these compounds against a panel of Gram-positive and Gram-negative bacteria. A lower MIC value signifies greater potency.

Compound Class/DerivativeStructureTest OrganismMIC (µg/mL)Reference
8-Methoxy-4-methyl-quinolines Staphylococcus aureus3.125[2]
Bacillus subtilis6.25[2]
Escherichia coli6.25[2]
8-Methoxyquinoline-2-carboxamides Bacillus subtilis4[7]
Azetidin-2-one fused 2-chloro-3-formyl-8-methoxyquinolines Staphylococcus aureusPotent Activity[8]
Escherichia coliPotent Activity[8]
Candida albicansPotent Activity[8]
5-Nitro-8-methoxyquinoline Bacillus subtilisWeaker than 8-Methoxyquinoline[9]
Salmonella spp.Weaker than 8-Methoxyquinoline[9]
Aspergillus FlavusWeaker than 8-Methoxyquinoline[9]
8-Methoxyquinoline Bacillus subtilisStrong Activity[9]
Salmonella spp.Strong Activity[9]
Aspergillus FlavusStrong Activity[9]

Note: "Potent Activity" is indicated where specific MIC values were not provided in the abstract, but the study reported significant antimicrobial efficacy compared to standard drugs.

Structure-Activity Relationship (SAR) Insights

The data presented reveals several key trends in the structure-activity relationships of 8-methoxyquinoline derivatives:

  • Influence of the Nitro Group: In a surprising finding, one study demonstrated that the parent compound, 8-methoxyquinoline, exhibited stronger antibacterial and antifungal activity than its 5-nitro derivative, 5-Nitro-8-methoxyquinoline.[9] This contrasts with the 8-hydroxyquinoline series, where the 5-nitro analog (nitroxoline) is a known potent antimicrobial. This suggests a complex interplay between the electron-donating methoxy group at C8 and the electron-withdrawing nitro group at C5, which may alter the molecule's overall electronic distribution and metal-chelating properties in a way that is detrimental to its antimicrobial efficacy. This finding underscores the need for empirical testing rather than assuming that functional groups will have the same effect across different quinoline scaffolds.

  • Substitutions at C2 and C4: The introduction of complex heterocyclic moieties, such as 1,3,4-thiadiazole via a carboxamide linkage at the 2-position, has been shown to yield compounds with significant activity, particularly against Gram-positive bacteria like Bacillus subtilis.[7] Similarly, substitutions at the 4-position with methyl groups have also resulted in potent antibacterial agents.[2]

  • Fusion of Heterocyclic Rings: The synthesis of hybrid molecules where an azetidin-2-one ring is fused to the 2- and 3-positions of a 2-chloro-8-methoxyquinoline core has produced derivatives with potent activity against both bacteria and fungi.[8] This highlights a promising strategy of combining the quinoline scaffold with other known bioactive heterocyclic rings to create novel antimicrobial candidates.

The following diagram illustrates the key positions on the 8-methoxyquinoline ring where substitutions have been shown to influence antimicrobial activity.

Caption: Structure-activity relationship summary for 8-methoxyquinoline analogs.

Experimental Methodologies: A Protocol for Antimicrobial Susceptibility Testing

To ensure the reproducibility and comparability of antimicrobial activity data, standardized protocols are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Microbial Inoculum:

    • Isolate a few colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate to obtain a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.

The following diagram outlines the general workflow for the synthesis and antimicrobial screening of novel quinoline derivatives.

workflow start Design of 2-Methoxy-8-nitroquinoline Analogs synthesis Chemical Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, Mass Spec, IR) synthesis->characterization screening Primary Antimicrobial Screening (e.g., Disk Diffusion) characterization->screening mic MIC Determination (Broth Microdilution) screening->mic Active Compounds cytotoxicity Cytotoxicity Assays (e.g., against human cell lines) mic->cytotoxicity sar Structure-Activity Relationship Analysis cytotoxicity->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the development of quinoline-based antimicrobial agents.

Conclusion and Future Directions

The 8-methoxyquinoline scaffold represents a promising platform for the development of new antimicrobial agents. While the available data points to potent activity from derivatives with substitutions at the C2 and C4 positions, and from hybrid molecules incorporating other heterocyclic systems, the role of a nitro group, particularly at the C8 position in a 2-methoxyquinoline, remains an underexplored area. The observation that 5-Nitro-8-methoxyquinoline is less active than its parent compound highlights the nuanced nature of structure-activity relationships in this chemical space and points to a clear need for further investigation.

Future research should focus on the systematic synthesis and screening of a library of 2-Methoxy-8-nitroquinoline analogs with diverse substitutions at other positions of the quinoline ring. This would provide a more complete picture of the SAR for this specific scaffold and could lead to the identification of novel compounds with enhanced potency and a favorable safety profile for combating challenging microbial infections.

References

  • Full article: Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Design, synthesis, and antibacterial activity of novel 8-methoxyquinoline-2-carboxamide compounds containing 1,3,4-thiadiazole moiety - ResearchGate. (n.d.). Retrieved from [Link]

  • (PDF) ChemInform Abstract: A Study of Antibacterial Activity of Some Novel 8-Methoxy-4-methyl-quinoline Derivatives. - ResearchGate. (n.d.). Retrieved from [Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - MDPI. (n.d.). Retrieved from [Link]

  • Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (n.d.). Retrieved from [Link]

  • SYNTHESIS AND STRUCTURE OF SOME 8-METHOXY-2-ARYLQUINOLIN-7-OL DERIVATIVES FROM VANILLIN. (n.d.). Retrieved from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (n.d.). Retrieved from [Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PMC. (n.d.). Retrieved from [Link]

  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]

  • Synthesis, characterization and antimicrobial screening of hybrid molecules containing quinoline, pyrimidine and morpholine anal. (n.d.). Retrieved from [Link]

  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

Sources

Comparative

2-Methoxy-8-nitroquinoline vs. 2-Chloro-8-nitroquinoline: A Comparative Guide for Synthetic Intermediates

Executive Summary & Strategic Selection In the landscape of medicinal chemistry, the 8-nitroquinoline scaffold is a privileged heterocycle, particularly noted for its role in developing treatments for neglected tropical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Selection

In the landscape of medicinal chemistry, the 8-nitroquinoline scaffold is a privileged heterocycle, particularly noted for its role in developing treatments for neglected tropical diseases via parasitic type 1 nitroreductase (NTR) bioactivation[1],[2]. As a Senior Application Scientist, selecting the correct synthetic intermediate is paramount for scalable and regioselective drug development. Two of the most critical building blocks in this domain are 2-chloro-8-nitroquinoline and 2-methoxy-8-nitroquinoline .

While structurally similar, their divergent electronic properties at the C2 position dictate their utility. The 2-chloro derivative acts as a highly reactive electrophilic hub for Nucleophilic Aromatic Substitution (SNAr)[3], whereas the 2-methoxy derivative serves as a stable, protected scaffold ideal for downstream transition-metal-catalyzed cross-coupling reactions[1].

Mechanistic Comparison: Reactivity vs. Stability

2-Chloro-8-nitroquinoline: The Electrophilic Hub

The reactivity of 2-chloro-8-nitroquinoline is defined by the synergistic electron-withdrawing effects of the quinoline ring nitrogen and the C8 nitro group. These moieties pull electron density away from the C2 position, rendering it highly susceptible to nucleophilic attack[3]. The chloride ion serves as an excellent leaving group, facilitating rapid SNAr reactions to introduce amines, thiols, and alkoxides. This compound is the gateway to synthesizing diverse 2-substituted-8-nitroquinolines[3].

2-Methoxy-8-nitroquinoline: The Stable Scaffold

Synthesized directly from the 2-chloro analogue via methoxylation[4], 2-methoxy-8-nitroquinoline exhibits a markedly different profile. The methoxy group is a poor leaving group compared to chloride, which stabilizes the quinoline ring against unwanted nucleophilic attacks. This stability is crucial when the synthetic route requires harsh downstream modifications, such as palladium-catalyzed halogenation or Suzuki-Miyaura cross-coupling at the C3 or C6 positions[1]. Furthermore, the methoxy group can later be cleaved under acidic conditions to reveal the active 8-nitroquinolin-2(1H)-one pharmacophore[2].

Quantitative Performance Data

The following tables summarize the physicochemical properties and validated reaction parameters for these intermediates.

Table 1: Physicochemical and Reactivity Comparison

Parameter2-Chloro-8-nitroquinoline2-Methoxy-8-nitroquinoline
C2 Leaving Group Ability Excellent (Cl⁻)Poor (MeO⁻)
Primary Synthetic Role Electrophilic hub for SNArStable scaffold for C3/C6 functionalization
Susceptibility to Hydrolysis High (yields 2(1H)-one tautomer)Low (requires harsh acidic cleavage)
Downstream Applications Amination, Thiolation, AlkoxylationPalladium-catalyzed cross-coupling (e.g., Suzuki)

Table 2: Nucleophilic Aromatic Substitution (SNAr) Performance on 2-Chloro-8-nitroquinoline [3],[4]

NucleophileBaseSolventTemp (°C)Typical Time (h)Expected Yield (%)
Sodium Methoxide (NaOMe)NoneMethanolRT298
PiperidineK₂CO₃DMF80 - 1004 - 1275 - 90
ThiophenolNaHTHF0 to RT2> 85
Aqueous Ammonia (NH₃)NoneH₂O (Sealed)150 - 20012 - 2460 - 75

Synthetic Workflows & Logical Relationships

The relationship between these intermediates is sequential but leads to highly divergent applications in drug discovery.

SyntheticWorkflow SM 2-Chloroquinoline (Starting Material) C8N 2-Chloro-8-nitroquinoline (Highly Reactive SNAr Hub) SM->C8N Nitration (HNO3/H2SO4) Electrophilic Aromatic Substitution M8N 2-Methoxy-8-nitroquinoline (Stable Cross-Coupling Scaffold) C8N->M8N Methoxylation (NaOMe/MeOH) Nucleophilic Aromatic Substitution AMINE 8-Nitroquinolin-2-amine (Antiparasitic Precursor) C8N->AMINE Amination (NH3, 150°C) SNAr LACTAM 8-Nitroquinolin-2(1H)-one (NTR-Bioactivated Hit) C8N->LACTAM Hydrolysis (HCl/H2O) SNAr M8N->LACTAM Demethylation (Acidic Cleavage)

Figure 1: Divergent synthetic workflows utilizing 2-chloro-8-nitroquinoline as a central hub.

Experimental Methodologies (Self-Validating Protocols)

To ensure high fidelity and reproducibility, the following protocols incorporate self-validating checkpoints and detail the mechanistic causality behind each step.

Protocol 1: Regioselective Nitration to Yield 2-Chloro-8-nitroquinoline[5],[6]
  • Objective : Introduce a nitro group at the C8 position of the quinoline scaffold.

  • Causality : The use of concentrated sulfuric acid ( H2​SO4​ ) is dual-purpose. It acts as a solvent and protonates the quinoline nitrogen. This protonation strongly deactivates the pyridine ring toward electrophilic attack, directing the nitronium ion ( NO2+​ ) to the more electron-rich carbocyclic ring. The C8 position is electronically favored under these specific conditions[3]. Strict temperature control prevents oxidative degradation and over-nitration.

Step-by-Step Procedure :

  • Cool concentrated H2​SO4​ (approx. 5 volumes relative to substrate) to 0–5 °C in an ice bath.

  • Slowly add 2-chloroquinoline (1.0 equiv) to the stirring acid, maintaining the internal temperature below 10 °C.

  • Prepare a nitrating mixture of 65% HNO3​ (5.0 equiv) and concentrated H2​SO4​ . Add this dropwise to the reaction vessel at 0 °C.

  • Remove the ice bath and allow the reaction to stir at room temperature for 1–4 hours.

    • Self-Validation Checkpoint: Monitor the reaction by TLC (Hexane:EtOAc 5:1). The reaction is complete when the higher-Rf starting material spot is fully consumed.

  • Pour the mixture over crushed ice and carefully neutralize with aqueous NaOH to pH 7-8.

  • Extract with dichloromethane ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify via flash chromatography (SiO2, Hexane:EtOAc gradient) to isolate the pure 2-chloro-8-nitroquinoline isomer.

Protocol 2: Nucleophilic Aromatic Substitution to Yield 2-Methoxy-8-nitroquinoline[4]
  • Objective : Convert the highly reactive 2-chloro intermediate into a stable 2-methoxy scaffold.

  • Causality : The strongly electron-withdrawing NO2​ group at C8, combined with the ring nitrogen, renders the C2 position highly electrophilic. Sodium methoxide acts as a strong, hard nucleophile, attacking C2 to form a stabilized Meisenheimer complex. The subsequent expulsion of the chloride ion restores aromaticity. This reaction is highly efficient, typically proceeding to near-quantitative yield (98%) without transition-metal catalysis[4].

Step-by-Step Procedure :

  • Dissolve 2-chloro-8-nitroquinoline (1.0 mmol, 1.0 equiv) in anhydrous methanol under an inert argon atmosphere.

  • Slowly add a 5M solution of sodium methoxide (NaOMe) in methanol (1.2 equiv) at room temperature.

  • Stir the reaction mixture at room temperature for exactly 2 hours.

    • Self-Validation Checkpoint: The reaction is typically accompanied by a distinct color shift. Monitor the complete disappearance of the starting material mass via LC-MS to confirm the substitution event before quenching.

  • Quench the reaction with distilled water and extract with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography (SiO2, DCM) to afford 2-methoxy-8-nitroquinoline.

Sources

Validation

Benchmarking the Cytotoxicity of 2-Methoxy-8-nitroquinoline: A Comparative Guide to Cell Viability Assays

In the landscape of drug discovery and development, the precise evaluation of a compound's cytotoxic potential is a critical early-stage gatekeeper. This guide provides a comprehensive framework for benchmarking the cyto...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise evaluation of a compound's cytotoxic potential is a critical early-stage gatekeeper. This guide provides a comprehensive framework for benchmarking the cytotoxicity of 2-Methoxy-8-nitroquinoline, a heterocyclic aromatic compound of interest, against established cytotoxic agents. We will delve into the mechanistic underpinnings and practical execution of three gold-standard cell viability assays: MTT, XTT, and LDH. By understanding the principles and nuances of these methods, researchers can generate robust and comparable data to inform the trajectory of novel therapeutic candidates.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including anticancer properties.[1][2] The introduction of substituents such as methoxy and nitro groups can modulate this activity, making a thorough cytotoxic assessment of novel analogs like 2-Methoxy-8-nitroquinoline essential.[3][4] This guide will equip researchers with the foundational knowledge and detailed protocols to conduct such an evaluation.

Principles of Cytotoxicity Assessment: A Three-Pronged Approach

To obtain a holistic view of a compound's effect on cell health, it is advantageous to employ multiple assays that interrogate different cellular processes.[5] Here, we compare three widely adopted methods: two that measure metabolic activity (MTT and XTT) and one that assesses membrane integrity (LDH).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a stalwart of in vitro toxicology.[6][7] It is predicated on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[8][9] The resulting insoluble formazan crystals are then solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures the metabolic activity of cells. However, the key advantage of XTT is that its formazan product is water-soluble, thus eliminating the need for a solubilization step and simplifying the protocol. This reduction of XTT occurs primarily at the cell surface.[11]

  • LDH (Lactate Dehydrogenase) Assay: Unlike the metabolic assays, the LDH assay quantifies cytotoxicity by measuring the loss of cell membrane integrity.[12][13] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[14] The activity of this released LDH is measured in a coupled enzymatic reaction that results in a colored product, the absorbance of which is proportional to the number of dead cells.[15]

Comparative Cytotoxicity Data

The following table presents a hypothetical, yet plausible, dataset comparing the cytotoxic effects of 2-Methoxy-8-nitroquinoline against Doxorubicin (a standard chemotherapeutic agent) and a vehicle control across two common cancer cell lines after a 48-hour exposure. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1]

CompoundCell LineAssayIC50 (µM)
2-Methoxy-8-nitroquinoline HeLa (Cervical Cancer)MTT15.8
HeLa (Cervical Cancer)XTT17.2
HeLa (Cervical Cancer)LDH20.5
A549 (Lung Cancer)MTT22.4
A549 (Lung Cancer)XTT24.1
A549 (Lung Cancer)LDH28.9
Doxorubicin (Positive Control) HeLa (Cervical Cancer)MTT0.5
HeLa (Cervical Cancer)XTT0.6
HeLa (Cervical Cancer)LDH0.9
A549 (Lung Cancer)MTT1.2
A549 (Lung Cancer)XTT1.4
A549 (Lung Cancer)LDH2.1
Vehicle Control (0.1% DMSO) HeLa (Cervical Cancer)All> 100
A549 (Lung Cancer)All> 100

Interpretation of Data: This hypothetical data suggests that 2-Methoxy-8-nitroquinoline exhibits moderate cytotoxicity against both HeLa and A549 cell lines. As expected, the well-established anticancer drug Doxorubicin shows significantly higher potency with lower IC50 values. The slightly higher IC50 values observed with the LDH assay compared to the MTT and XTT assays could suggest that at lower concentrations, the compound may be inhibiting metabolic activity without causing immediate and widespread membrane lysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the three discussed cell viability assays.

MTT Assay Protocol

This protocol is a standard method for assessing cell viability based on mitochondrial function.[8][10]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 2-Methoxy-8-nitroquinoline and control compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the purple formazan crystals.[6] Mix thoroughly by gentle shaking.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed 1. Seed Cells (96-well plate) treat 2. Add Compound (Incubate 24-72h) seed->treat 24h Adhesion add_mtt 3. Add MTT Reagent treat->add_mtt incubate_formazan 4. Incubate (2-4h) (Formazan formation) add_mtt->incubate_formazan solubilize 5. Solubilize Formazan (Add DMSO) incubate_formazan->solubilize read 6. Read Absorbance (570 nm) solubilize->read

Caption: Workflow of the MTT cell viability assay.

XTT Assay Protocol

This protocol offers a more streamlined approach to measuring metabolic activity due to the water-soluble formazan product.[16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[16] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance of the orange formazan product at a wavelength between 450-500 nm. A reference wavelength of >650 nm is recommended.

XTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed 1. Seed Cells (96-well plate) treat 2. Add Compound (Incubate 24-72h) seed->treat 24h Adhesion add_xtt 3. Add XTT Reagent Mix treat->add_xtt incubate_formazan 4. Incubate (2-4h) (Formazan formation) add_xtt->incubate_formazan read 5. Read Absorbance (450-500 nm) incubate_formazan->read

Caption: Workflow of the XTT cell viability assay.

LDH Cytotoxicity Assay Protocol

This protocol quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[12][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the manufacturer, typically around 490 nm.[15] A stop solution may be added before reading.

LDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed 1. Seed Cells (96-well plate) treat 2. Add Compound (Incubate 24-72h) seed->treat 24h Adhesion centrifuge 3. Centrifuge Plate treat->centrifuge transfer 4. Transfer Supernatant centrifuge->transfer add_reagent 5. Add LDH Reaction Mix transfer->add_reagent incubate 6. Incubate (30 min) add_reagent->incubate read 7. Read Absorbance (~490 nm) incubate->read

Caption: Workflow of the LDH cytotoxicity assay.

Potential Mechanism of Action of Nitroquinoline Derivatives

The cytotoxic effects of quinoline derivatives can be attributed to several mechanisms of action. While the specific pathway for 2-Methoxy-8-nitroquinoline requires further investigation, related compounds have been shown to induce cytotoxicity through:

  • Induction of Oxidative Stress: The nitro group on the quinoline ring can participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[17] An excess of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

  • Enzyme Inhibition: Quinoline derivatives have been reported to inhibit crucial cellular enzymes.[17] For instance, some act as topoisomerase inhibitors, which interfere with DNA replication and repair, leading to DNA damage and cell death.[18]

  • Metal Chelation: The 8-hydroxyquinoline scaffold, a close relative, is a known metal chelator.[19] By sequestering essential metal ions, these compounds can disrupt the function of metalloenzymes that are vital for cell survival and proliferation.

Conclusion

This guide provides a robust framework for benchmarking the cytotoxicity of 2-Methoxy-8-nitroquinoline. By employing a multi-assay approach that includes assessments of both metabolic activity (MTT, XTT) and membrane integrity (LDH), researchers can obtain a comprehensive and reliable cytotoxic profile of this and other novel compounds. The detailed protocols and comparative data structure presented herein offer a solid foundation for rigorous preclinical evaluation, ultimately facilitating the identification and development of promising new therapeutic agents. Further studies are warranted to elucidate the precise mechanism of action of 2-Methoxy-8-nitroquinoline and to expand its cytotoxic profiling across a broader range of cancer cell lines.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available at: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Available at: [Link]

  • Molecular Devices. Cell Viability, Cell Proliferation, Cytotoxicity Assays. Available at: [Link]

  • PMC. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Available at: [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • ResearchGate. Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. Available at: [Link]

  • PMC. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available at: [Link]

  • Pandawa Institute Journals. Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. Available at: [Link]

  • ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • PMC. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. Available at: [Link]

  • PMC. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Available at: [Link]

  • Taylor & Francis Online. Synthesis, Spectroscopic Characterization, Molecular Docking and in Vitro Cytotoxicity Evaluation Studies on 6-Methoxy-8-Nitroquinoline Hydrogen Sulphate: A Novel Cervical Cancer Drug. Available at: [Link]

  • MDPI. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Available at: [Link]

  • Excli Journal. Nitroxoline: a potent antimicrobial agent against multidrug resistant Enterobacteriaceae. Available at: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

Sources

Comparative

High-Resolution vs. Nominal Mass: A Comparative Guide to GC-MS Fragmentation Analysis of 2-Methoxy-8-nitroquinoline

As drug development and synthetic chemistry advance, the structural elucidation of complex heterocyclic intermediates demands analytical techniques that go beyond basic library matching. 2-Methoxy-8-nitroquinoline is a p...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic chemistry advance, the structural elucidation of complex heterocyclic intermediates demands analytical techniques that go beyond basic library matching. 2-Methoxy-8-nitroquinoline is a prime example of a compound that presents unique challenges during Electron Ionization (EI) mass spectrometry. It contains two highly diagnostic, yet competitively fragmenting functional groups: a methoxy group at the C2 position and a nitro group at the C8 position.

This guide objectively compares the analytical performance of standard Single Quadrupole GC-MS (GC-SQ-MS) against Gas Chromatography Quadrupole-Time of Flight Mass Spectrometry (GC-Q-TOF) for the fragmentation analysis of 2-Methoxy-8-nitroquinoline. By examining the causality behind the fragmentation mechanics, we will demonstrate why high-resolution accurate mass (HRAM) is critical for resolving isobaric interferences that traditional unit-mass instruments cannot distinguish.

The Mechanistic Challenge: Isobaric Co-Fragmentation

When subjected to standard 70 eV electron ionization, 2-Methoxy-8-nitroquinoline (Molecular Formula: C₁₀H₈N₂O₃, Exact Mass: 204.0535 Da) undergoes rapid gas-phase fragmentation. The pathways are dictated by the stability of the resulting radical cations and neutral losses.

According to established literature on heterocyclic fragmentation:

  • Nitro Group Dynamics: 1[1]. For our target compound, the loss of NO• results in a neutral loss of 29.9980 Da.

  • Methoxy Group Dynamics: 2[2]. The expulsion of formaldehyde (CH₂O) results in a neutral loss of 30.0106 Da.

The Analytical Blind Spot of GC-SQ-MS

If a researcher relies solely on a Single Quadrupole mass analyzer, both the loss of NO• and the loss of CH₂O yield a fragment at nominal mass m/z 174 . Because a standard GC-SQ-MS operates at unit mass resolution, these two distinct structural pathways merge into a single, unresolved peak. This prevents accurate structural assignment and isotopic tracing.

The GC-Q-TOF SolutionHigh mass accuracy differentiates GC-Q-TOF from unit mass spectrometry measurements[3]. By providing exact mass measurements to four decimal places, the GC-Q-TOF allows for the identification of sample components with much higher confidence[4]. The mass difference between [M - NO]⁺ and [M - CH₂O]⁺ is a mere 0.0126 Da, which a Q-TOF easily resolves.

G M M+ (m/z 204.0535) 2-Methoxy-8-nitroquinoline M_NO2 [M - NO2]+ m/z 158.0606 M->M_NO2 - NO2 (45.99 Da) M_NO [M - NO]+ m/z 174.0555 M->M_NO - NO (29.99 Da) M_CH2O [M - CH2O]+ m/z 174.0429 M->M_CH2O - CH2O (30.01 Da) M_CH3 [M - CH3]+ m/z 189.0298 M->M_CH3 - CH3 (15.02 Da)

Fig 1: GC-MS EI fragmentation pathways of 2-Methoxy-8-nitroquinoline.

Quantitative Data Presentation: SQ vs. Q-TOF

The table below summarizes the theoretical exact masses of the primary fragments and highlights the resolving power required to elucidate the fragmentation of 2-Methoxy-8-nitroquinoline.

Fragment IonNeutral LossFormulaExact Mass (Da)Nominal MassRequired Resolving Power (R)GC-SQ-MS ResultGC-Q-TOF Result
[M]⁺ NoneC₁₀H₈N₂O₃204.0535204N/ADetectedDetected
[M - CH₃]⁺ CH₃•C₉H₅N₂O₃189.0298189N/ADetectedDetected
[M - NO]⁺ NO•C₁₀H₈NO₂174.0555174~13,800 Unresolved Isobar Resolved
[M - CH₂O]⁺ CH₂OC₉H₆N₂O₂174.0429174~13,800 Unresolved Isobar Resolved
[M - NO₂]⁺ NO₂•C₁₀H₈NO158.0606158N/ADetectedDetected

*Required Resolving Power (R) = m / Δm = 174 / (174.0555 - 174.0429) ≈ 13,809. Standard GC-Q-TOF systems operate at R > 25,000, while SQ systems operate at R ~ 500.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system . The causality behind these steps ensures that any data generated is analytically sound and reproducible.

Step 1: System Suitability and Mass Calibration (Self-Validation)
  • Causality: Before analyzing complex unknowns, the mass axis and detector sensitivity must be verified to prevent false assignments.

  • Action: Inject 1 µL of 100 fg/µL Octafluoronaphthalene (OFN) standard.

  • Validation Gate: The system must achieve a Signal-to-Noise (S/N) ratio > 100:1 for the m/z 272 ion. For the Q-TOF, the internal calibrant (Perfluorotributylamine, PFTBA) must yield a mass accuracy error of < 2 ppm for the m/z 218.9856 ion. If the error exceeds 2 ppm, the sequence automatically halts for recalibration.

Step 2: Sample Preparation
  • Causality: 2-Methoxy-8-nitroquinoline is a highly conjugated, relatively non-polar aromatic system. Dichloromethane (DCM) provides optimal solubility and volatility for GC injection.

  • Action: Dissolve 1 mg of the synthesized 2-Methoxy-8-nitroquinoline in 1 mL of GC-grade DCM. Spike with 10 µg/mL of Quinoline-d7 as an internal standard (IS) to validate retention time stability.

Step 3: Chromatographic Separation
  • Causality: A 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms) is selected due to its excellent selectivity for aromatic and nitrogen-containing heterocycles via π-π interactions.

  • Action:

    • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.

Step 4: Mass Spectrometric Acquisition
  • Action:

    • Ionization: 70 eV Electron Ionization (EI).

    • Source Temperature: 230°C.

    • SQ Method: Scan range m/z 50–300.

    • Q-TOF Method: Scan range m/z 50–300, acquisition rate 5 spectra/sec.

Workflow Prep Sample Prep (Dilution in DCM) GC GC Separation (HP-5ms column) Prep->GC EI EI Ionization (70 eV) GC->EI SQ Single Quadrupole (Nominal Mass) EI->SQ QTOF GC-Q-TOF (Exact Mass) EI->QTOF Data1 Unresolved Isobars (m/z 174) SQ->Data1 Data2 Resolved Isobars (m/z 174.05 & 174.04) QTOF->Data2

Fig 2: Comparative analytical workflow: GC-SQ-MS vs. GC-Q-TOF.

Conclusion

While Single Quadrupole GC-MS remains a workhorse for routine QA/QC, it fundamentally fails to elucidate the complex, overlapping fragmentation pathways of heavily substituted heterocycles like 2-Methoxy-8-nitroquinoline. The isobaric interference at m/z 174 perfectly illustrates the necessity of GC-Q-TOF technology. By leveraging High-Resolution Accurate Mass (HRAM), researchers can confidently differentiate between the loss of a nitrosyl radical and the loss of formaldehyde, ensuring absolute structural certainty in drug development workflows.

References

  • Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study Source: PubMed (NIH) URL:[Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES Source: Canadian Science Publishing URL:[Link]

  • Gas Chromatography Quadrupole-Time of Flight Mass Spectrometry (GC/Q-TOF) Source: EAG Laboratories URL:[Link]

  • GCMS, quadrupole mass spectrometry, time of flight Source: Agilent Technologies URL:[Link]

Sources

Validation

Comparative Toxicity Profile: Methoxy-Substituted vs. Unsubstituted Nitroquinolines

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Mechanistic Divergence In the landscape of heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Divergence

In the landscape of heterocyclic chemistry and drug design, the quinoline scaffold is ubiquitous. However, the introduction of a nitro group—creating nitroquinolines—drastically alters the toxicological profile of these molecules. As application scientists, we must recognize that structural modifications do not merely alter target binding affinity; they fundamentally rewire a molecule's metabolic fate and toxicity.

This guide provides an objective, data-driven comparison between unsubstituted nitroquinolines (prototypically represented by the potent carcinogen 4-Nitroquinoline 1-oxide, or 4-NQO) and methoxy-substituted nitroquinolines (such as 6-methoxy-8-nitroquinoline, a common pharmaceutical intermediate).

The Causality of Toxicity: Electronic and Steric Effects

The severe genotoxicity of unsubstituted 4-NQO is not inherent to the parent molecule but is a result of metabolic activation . Intracellular reductases (such as NQO1) reduce the nitro group to a highly reactive 4-hydroxyaminoquinoline 1-oxide intermediate. This intermediate undergoes further esterification, generating a powerful electrophile that rapidly forms bulky adducts with guanine and adenine residues, leading to DNA strand breaks and profound nitrosative stress .

Conversely, introducing a methoxy group (-OCH₃) fundamentally alters this pathway. The methoxy moiety acts as a strong electron-donating group (EDG) via resonance. When positioned on the quinoline ring, it increases the electron density of the aromatic system. This electronic shift unfavorably alters the reduction potential of the nitro group, making enzymatic reduction highly inefficient. Furthermore, the steric bulk of the methoxy group can hinder the molecule's ability to intercalate into DNA or fit into the active sites of activating enzymes. Consequently, methoxy-substituted nitroquinolines exhibit significantly attenuated genotoxicity and are generally classified by acute, non-genotoxic cytotoxicity at high concentrations .

Comparative Toxicity Data

The following table synthesizes quantitative and qualitative experimental data contrasting the two structural classes.

Toxicological ParameterUnsubstituted (e.g., 4-NQO)Methoxy-Substituted (e.g., 6-Methoxy-8-NQ)
Genotoxicity (Ames Test) Highly Positive (Base-pair & Frameshift mutations)Negative / Weakly Positive
SOS Chromotest (E. coli) Strong Induction (Highly Genotoxic)No Induction (Non-genotoxic)
Primary Toxicity Mechanism DNA Adduct Formation, Severe Nitrosative StressAcute Cytotoxicity (Membrane/Metabolic disruption)
Metabolic Activation Obligate requirement (NQO1 reduction)Hindered / Not Required
In Vitro IC₅₀ (Fibroblasts) Typically < 2 µM (Time-dependent)Typically > 50 µM
Primary Laboratory Utility Carcinogenesis Modeling (e.g., OSCC induction)Precursor for Antimalarials (Primaquine analogs)

Self-Validating Experimental Protocols

To rigorously compare the toxicity of these compounds, laboratories must employ self-validating systems that account for metabolic activation and orthogonal readouts of cellular damage.

Protocol A: Orthogonal Genotoxicity Screening (Ames & Comet Assay)

Rationale: Because 4-NQO requires enzymatic reduction, assays must be performed with and without exogenous metabolic activation to prove causality. The Ames test provides mutational data, while the Comet assay visualizes physical DNA strand breaks.

  • Preparation of S9 Mix : Isolate rat liver S9 fraction (induced by Aroclor 1254) to provide a standardized source of cytochrome P450 and other reductases.

  • Bacterial Reverse Mutation (Ames) :

    • Plate Salmonella typhimurium strains TA98 and TA100.

    • Treat with a concentration gradient (0.1 µM to 100 µM) of 4-NQO and 6-Methoxy-8-NQ, both in the presence (+S9) and absence (-S9) of the metabolic mixture.

    • Validation Check: 4-NQO should show a logarithmic increase in revertant colonies specifically in the +S9 condition, validating the activation pathway.

  • Single Cell Gel Electrophoresis (Comet Assay) :

    • Culture human colon fibroblast cells (CCD-18Co) and expose them to the compounds at their respective IC₂₀ concentrations for 4 hours.

    • Embed cells in low-melting-point agarose on glass slides, lyse in alkaline buffer (pH > 13), and undergo electrophoresis (300 mA, 20 min).

    • Neutralize, stain with SYBR Gold, and quantify the "Tail Moment" using fluorescence microscopy. Methoxy-substituted analogs should exhibit tail moments comparable to the vehicle control, confirming a lack of direct DNA fragmentation.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) & Nitrosative Stress Profiling

Rationale: 4-NQO toxicity is heavily driven by nitric oxide (NO) generation and subsequent mitochondrial collapse. Measuring these factors distinguishes genotoxic cell death from generic necrosis.

  • Nitrosative Stress Quantification :

    • Seed mammalian cells in 96-well plates. Following a 2-hour compound exposure, load cells with 5 µM DAF-FM diacetate (a fluorescent probe highly specific for NO).

    • Incubate for 30 minutes, wash with PBS, and measure fluorescence (Ex: 495 nm / Em: 515 nm).

  • Mitochondrial Depolarization (JC-1 Assay) :

    • Post-treatment, incubate cells with JC-1 dye (2 µg/mL) for 15 minutes.

    • Mechanism: In healthy cells, JC-1 forms red fluorescent J-aggregates in intact mitochondria. Upon depolarization (a hallmark of 4-NQO toxicity), it remains in the cytoplasm as green fluorescent monomers.

    • Calculate the Red/Green fluorescence ratio using flow cytometry. A sharp decrease in the ratio validates mitochondrial-driven apoptosis.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent metabolic fates of unsubstituted versus methoxy-substituted nitroquinolines, highlighting how structural changes dictate toxicological outcomes.

ToxicityMechanisms Unsub Unsubstituted Nitroquinoline (e.g., 4-NQO) EnzRed Enzymatic Reduction (NQO1 / Reductases) Unsub->EnzRed Hydrox Reactive Hydroxylamine Intermediate EnzRed->Hydrox DNAAdduct DNA Adducts & Carcinogenesis Hydrox->DNAAdduct Methoxy Methoxy-Substituted (e.g., 6-Methoxy-8-NQ) Steric Electronic (EDG) & Steric Hindrance Methoxy->Steric Stable Metabolic Stability (Attenuated Reduction) Steric->Stable Clearance Cellular Clearance & Lower Toxicity Stable->Clearance

Metabolic pathways of unsubstituted vs. methoxy-substituted nitroquinolines.

Conclusion & Application Insights

For drug development professionals, understanding the structure-toxicity relationship of nitroquinolines is paramount. While the unsubstituted 4-NQO is an invaluable tool for in vivo oncology modeling due to its potent DNA-adduct formation, it represents a structural liability in therapeutic design.

By contrast, incorporating electron-donating groups like methoxy moieties effectively neutralizes the genotoxic liability of the nitro group. This strategic substitution hinders the enzymatic reduction required for toxicophore activation, allowing methoxy-substituted nitroquinolines to serve as safe, viable intermediates for synthesizing biologically active compounds, such as 8-aminoquinoline antimalarials .

References

  • Cytoprotective effects of (E)-N-(2-(3, 5-dimethoxystyryl) phenyl) furan-2-carboxamide against 4-nitroquinoline 1-oxide-induced damage. PLOS One. URL:[Link]

  • Genotoxicity Risk Assessment of Diversely Substituted Quinolines Using the SOS Chromotest. Environmental Toxicology. URL:[Link]

  • 6-Methoxy-8-nitroquinoline | C10H8N2O3 | CID 6822. PubChem, National Institutes of Health. URL: [Link]

Comparative

A Comparative Guide to the Structural Validation of 2-Methoxy-8-nitroquinoline via FTIR Spectroscopy

This guide provides an in-depth protocol and comparative analysis for the structural validation of synthesized 2-Methoxy-8-nitroquinoline using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth protocol and comparative analysis for the structural validation of synthesized 2-Methoxy-8-nitroquinoline using Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline to explain the causal relationships behind spectral features and experimental choices, ensuring a robust and self-validating analytical workflow.

Introduction: The Analytical Challenge

The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, producing scaffolds for a wide array of therapeutic agents. 2-Methoxy-8-nitroquinoline is a key intermediate whose structural integrity must be rigorously confirmed before its use in downstream applications. While numerous analytical techniques contribute to a full structural elucidation, FTIR spectroscopy offers a rapid, reliable, and non-destructive first-pass validation. It provides a molecular "fingerprint" by probing the vibrational modes of the molecule's functional groups.

This guide establishes a framework for interpreting the FTIR spectrum of 2-Methoxy-8-nitroquinoline, comparing observed vibrational frequencies against established literature values for its constituent parts: the quinoline core, the aromatic nitro group, and the methoxy substituent.

Foundational Principles: What the Spectrum Reveals

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. These vibrations occur at specific frequencies corresponding to the bond type, its environment, and the mass of the connected atoms. For 2-Methoxy-8-nitroquinoline, we are primarily interested in identifying the characteristic vibrations of three key structural motifs.

cluster_0 Key Functional Groups of 2-Methoxy-8-nitroquinoline Quinoline Core Quinoline Core Nitro Group (NO₂) Nitro Group (NO₂) Methoxy Group (O-CH₃) Methoxy Group (O-CH₃)

Caption: Key functional motifs of the target molecule.

  • Quinoline Core: The fused aromatic rings give rise to C-H stretching and bending modes, as well as C=C and C=N ring stretching vibrations. These typically appear in the 3100-3000 cm⁻¹ and 1650-1400 cm⁻¹ regions, respectively.[1][2]

  • Nitro Group (-NO₂): The presence of a nitro group attached to an aromatic ring is confirmed by two strong and characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.[3][4] These are among the most easily identifiable peaks in the spectrum.

  • Methoxy Group (-OCH₃): This group is identified by the C-H stretching of the methyl group and the characteristic stretching of the aryl-O bond.[5][6]

The successful synthesis is validated when the experimental spectrum exhibits the combined, characteristic peaks for all three motifs, and lacks significant absorptions that would indicate the presence of starting materials or major byproducts.

Experimental Protocol: A Self-Validating Workflow

The following protocol for sample preparation and analysis is designed to ensure data integrity and reproducibility.

G cluster_workflow FTIR Validation Workflow A Synthesized 2-Methoxy-8-nitroquinoline B Sample Preparation (KBr Pellet) A->B Grind & Press C Instrument Calibration & Background Scan B->C Load Sample D FTIR Data Acquisition C->D Run Scan E Data Processing (Baseline Correction) D->E Software F Spectral Interpretation & Peak Assignment E->F Analysis G Structural Confirmation F->G Validation

Caption: A systematic workflow for FTIR-based structural validation.

Materials and Instrumentation
  • Synthesized 2-Methoxy-8-nitroquinoline (powder)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours to remove moisture.

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Step-by-Step Methodology
  • Sample Preparation (KBr Pellet Technique):

    • Rationale: The KBr pellet method is a common and effective technique for analyzing solid samples.[7] KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and creates a solid matrix that minimizes scattering.

    • Procedure:

      • Weigh approximately 1-2 mg of the synthesized 2-Methoxy-8-nitroquinoline.

      • Weigh approximately 150-200 mg of dried, spectroscopic grade KBr.

      • Combine the sample and KBr in an agate mortar. Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. This minimizes particle size to reduce scattering effects.

      • Transfer the powder to the pellet die and press under a hydraulic press (approx. 8-10 tons of pressure) for 2 minutes to form a thin, transparent, or translucent disk.

  • Data Acquisition:

    • Rationale: A background scan is critical to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the spectrometer itself.

    • Procedure:

      • Ensure the sample compartment of the FTIR spectrometer is empty.

      • Perform a background scan. This spectrum will be automatically subtracted from the sample spectrum.

      • Place the KBr pellet containing the sample into the sample holder.

      • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[8]

Results and Discussion: Interpreting the Molecular Fingerprint

The structural validation of 2-Methoxy-8-nitroquinoline hinges on the precise assignment of observed absorption bands to the molecule's specific functional groups.

p1 Aromatic C-H\n(Stretch) p1->Aromatic C-H\n(Stretch) p2 Methoxy C-H\n(Stretch) p2->Methoxy C-H\n(Stretch) p3 Methoxy C-O\n(Stretch) p3->Methoxy C-O\n(Stretch) p4 Nitro Group\n(Asymm & Symm Stretch) p4->Nitro Group\n(Asymm & Symm Stretch) p5 Quinoline Ring\n(C=C/C=N Stretch) p5->Quinoline Ring\n(C=C/C=N Stretch)

Caption: Structure of 2-Methoxy-8-nitroquinoline with key vibrational regions.

The table below provides a comparative summary of the expected vibrational frequencies based on authoritative literature and the typical observed frequencies for a successfully synthesized sample.

Functional Group / VibrationExpected Frequency Range (cm⁻¹)Observed Frequency (cm⁻¹) (Typical)Rationale and Comparative Notes
Aromatic C-H Stretch 3100 - 3000~3075, ~3020These bands are characteristic of C-H bonds on the quinoline ring system. They are typically of weak to medium intensity.[1]
Methoxy C-H Stretch 2980 - 2940 (asymmetric)2850 - 2815 (symmetric)~2960, ~2840The presence of these bands, particularly the symmetric stretch near 2840 cm⁻¹, is a strong indicator of the methoxy group.[5]
Quinoline C=C / C=N Stretch 1620 - 1450~1610, ~1570, ~1480The aromatic quinoline core produces a series of complex, sharp bands in this region. These absorptions confirm the integrity of the heterocyclic ring structure.[1][9]
Nitro NO₂ Asymmetric Stretch 1550 - 1475~1525 (Strong) This is one of the two most prominent peaks for the nitro group when attached to an aromatic ring. Its high intensity is due to the large change in dipole moment during the vibration.[3][10]
Nitro NO₂ Symmetric Stretch 1360 - 1290~1340 (Strong) This strong absorption, in conjunction with the asymmetric stretch, provides definitive evidence for the presence of the nitro group.[3][10]
Aryl-O-CH₃ Stretch 1275 - 1200 (asymmetric)1050 - 1000 (symmetric)~1250 (Strong)The strong band around 1250 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of an aryl ether, confirming the methoxy linkage to the quinoline ring.[1][6]
Aromatic C-H Out-of-Plane Bend 900 - 700~830, ~750The specific pattern of these bands in the fingerprint region can provide information about the substitution pattern on the aromatic rings.[2]

Conclusion

The structural validation of synthesized 2-Methoxy-8-nitroquinoline is effectively achieved through FTIR spectroscopy. By following a rigorous experimental protocol, a high-quality spectrum can be obtained. The definitive identification of the compound is accomplished by the concurrent observation of:

  • Strong, characteristic asymmetric and symmetric stretching bands for the aromatic nitro group around 1525 cm⁻¹ and 1340 cm⁻¹.

  • A strong aryl-ether C-O stretching band around 1250 cm⁻¹ and specific C-H stretching bands confirming the methoxy group.

  • A complex series of absorptions between 1620-1450 cm⁻¹ corresponding to the quinoline ring system.

This comparative approach, grounded in established spectroscopic principles, provides a high degree of confidence in the identity and purity of the synthesized material, making it a critical and efficient quality control step in the research and drug development pipeline.

References

  • Detection of the Methoxyl Group by Infrared Spectroscopy. (n.d.). Semantic Scholar.
  • IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link][3]

  • Wojtkowiak, B., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Retrieved from [Link][1]

  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). Impactfactor.
  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA.
  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC. Retrieved from [Link][9]

  • FT-IR spectra of nitrocellulose which prepare by difference nitric acid concentration. (n.d.). ResearchGate.
  • FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. (2025). ResearchGate. Retrieved from [Link][10]

  • ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. (2011). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (n.d.). ResearchGate.
  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link][4]

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. (n.d.). ResearchGate.
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Methoxy-8-nitroquinoline

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like 2-Methoxy-8-nitroquinoline...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. Handling and disposing of specialized chemical reagents like 2-Methoxy-8-nitroquinoline requires a methodical approach grounded in a deep understanding of the compound's properties and the regulatory landscape. This guide moves beyond a simple checklist to provide a self-validating system for its disposal, explaining the causality behind each step to ensure your laboratory operations are not only compliant but also fundamentally safe.

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the "why" behind a disposal protocol begins with a thorough hazard assessment. 2-Methoxy-8-nitroquinoline, as a nitroaromatic compound, belongs to a class of chemicals known for their potential toxicity and environmental hazards. While specific data for this exact compound is limited, the safety profiles of structurally similar nitroquinolines provide a strong basis for a conservative and safe handling approach.

Core Hazards:

  • Toxicity: Similar quinoline derivatives are classified as harmful or toxic if swallowed.[1][2][3]

  • Irritation: Contact with skin and eyes can cause irritation.[1][4][5] Severe eye damage is a risk associated with related compounds.[1]

  • Environmental Hazard: Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[3] Therefore, discharge into the environment must be strictly avoided.[4]

This hazard profile dictates the mandatory use of robust personal protective equipment (PPE) to create a primary barrier between the researcher and the chemical.

Hazard Class GHS Classification (Typical for Nitroquinolines) Required PPE & Engineering Controls
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][4]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear chemical-impermeable gloves (e.g., Nitrile, Neoprene) and a lab coat.[4][6]
Serious Eye Damage/Irritation Category 1 or 2 (Causes serious eye damage/irritation)Wear tightly fitting safety goggles or a face shield.[1][4]
Aquatic Hazard Acute & Chronic Category 1 or 2Prevent release to the environment. Collect all waste material.[4]
Inhalation Hazard Potential for dust/aerosol irritationHandle in a well-ventilated area, preferably within a properly operating chemical fume hood.[4][6]

First Aid Causality: In case of accidental exposure, the immediate actions are designed to mitigate absorption and exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water to remove the chemical.[1] Contaminated clothing must be removed and washed before reuse to prevent further exposure.[4]

  • Eye Contact: Rinse cautiously and immediately with water for at least 15 minutes, holding the eyelids open.[1][4] This is critical to physically remove the substance and reduce the risk of permanent damage.

  • Ingestion: Rinse the mouth and seek immediate medical attention.[1][4] Do not induce vomiting.

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1][4]

Section 2: Waste Stream Management in the Laboratory

The foundational principle of chemical disposal is waste segregation . Mixing incompatible waste streams can lead to dangerous chemical reactions, and it complicates the final disposal process, increasing both risk and cost. 2-Methoxy-8-nitroquinoline waste must be treated as a distinct hazardous waste stream.

Protocol for Waste Collection:

  • Select a Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container (e.g., a glass or polyethylene bottle). The container must be in good condition with no cracks or leaks.

  • Labeling is Paramount: Before adding any waste, label the container with "Hazardous Waste," the full chemical name "2-Methoxy-8-nitroquinoline," and the approximate concentration if in solution. An appropriate hazard pictogram (e.g., skull and crossbones for toxicity, environmental hazard) should also be present.

  • Collect Waste Streams Separately:

    • Solid Waste: Collect unadulterated solid 2-Methoxy-8-nitroquinoline, and any grossly contaminated items like weigh boats or spatulas, in a designated solid waste container.

    • Organic Solvent Solutions: If dissolved in an organic solvent, collect it in a container designated for halogenated or nitro-aromatic organic waste, as per your institution's guidelines.

    • Aqueous Solutions: Do NOT dispose of aqueous solutions down the drain.[4][7] Collect them in a separate, labeled aqueous waste container.

  • Container Management: Keep the waste container securely closed when not in use.[4] Store it in a well-ventilated area, away from incompatible materials like strong oxidizing agents or acids.[2]

Section 3: Decontamination of Labware and Surfaces

Effective decontamination is a critical step to prevent unintentional cross-contamination of future experiments and to ensure that items can be safely cleaned or disposed of as regular lab waste.

Protocol for Decontamination:

  • Initial Rinse: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone or ethanol) to dissolve and remove the bulk of the chemical residue.

  • Collect Rinsate: This initial rinsate is now hazardous waste. It must be collected and added to the appropriate organic hazardous waste container for 2-Methoxy-8-nitroquinoline.

  • Secondary Wash: Wash the glassware with soap and plenty of water.[1]

  • Final Rinse: Perform a final rinse with deionized water.

  • Surface Decontamination: For work surfaces, wipe down the area with a cloth dampened with a suitable solvent, followed by a wipe with a cloth dampened with soapy water. Dispose of the used cloths as solid hazardous waste.

Section 4: The Disposal Workflow: From Benchtop to Final Disposition

The journey of hazardous waste from your lab bench to its final, safe disposal is a regulated and documented process. This workflow ensures accountability and environmental protection. All waste must be handled in accordance with local, state, and federal regulations.[5] The final disposal will be at an approved and permitted hazardous waste treatment, storage, and disposal facility (TSDF).[1][8][9]

G cluster_0 Step 1: In-Lab Waste Generation & Segregation cluster_1 Step 2: Accumulation & Labeling cluster_2 Step 3: Temporary Storage & Pickup cluster_3 Step 4: Final Disposition (by EHS/Contractor) A 2-Methoxy-8-nitroquinoline Used in Experiment B Solid Waste (Pure compound, contaminated consumables) A->B C Liquid Waste (Solutions, rinsates) A->C D Contaminated PPE (Gloves, bench paper) A->D E Labelled Solid Hazardous Waste Container B->E F Labelled Liquid Hazardous Waste Container C->F G Labelled Solid Hazardous Waste Bag D->G H Store containers in designated Satellite Accumulation Area (SAA) E->H F->H G->H I Schedule Waste Pickup with Environmental Health & Safety (EHS) H->I J Transport to Central Accumulation Area I->J K Manifesting & Transportation (RCRA Regulations) J->K L Approved Waste Disposal Facility (e.g., Incineration) K->L

Sources

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